beta-D-Psicofuranose
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-KVTDHHQDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@](O1)(CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-24-6 | |
| Record name | beta-D-Psicofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-PSICOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F7VIM0WN8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of beta-D-Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
beta-D-Psicofuranose, a structural isomer of fructose, is a monosaccharide of significant interest in the fields of medicinal chemistry and nutritional science. As a furanose form of the rare sugar D-psicose (B8758972) (also known as D-allulose), its unique chemical structure and stereochemistry impart distinct physical and biological properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and conformational analysis of this compound. It includes a summary of available quantitative structural data, detailed experimental protocols for its characterization, and a visualization of its metabolic pathway in humans.
Chemical Structure and Stereochemistry
This compound is a ketohexose, meaning it is a six-carbon sugar with a ketone functional group. Its structure is characterized by a five-membered furanose ring, consisting of four carbon atoms and one oxygen atom.[1] The "D" designation in its name indicates the configuration at the stereocenter furthest from the anomeric carbon (C5), which is analogous to that of D-glyceraldehyde.
The "beta" anomer specifies the stereochemistry at the anomeric carbon (C2). In the Haworth projection of a D-sugar, the beta configuration is defined by the hydroxyl group on the anomeric carbon being on the same side of the ring as the CH₂OH group at C5. The systematic IUPAC name for this compound is (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol.[2]
Key Stereochemical Features:
-
Furanose Ring: A five-membered ring structure.
-
D-Configuration: The hydroxyl group at C5 is oriented on the right in the Fischer projection.
-
Beta-Anomer: The hydroxyl group at the anomeric C2 is in the cis position relative to the hydroxymethyl group at C5.
The furanose ring is not planar and exists in puckered conformations to minimize steric strain. The two primary conformations are the twist (T) and envelope (E) forms. For this compound, these conformations are in dynamic equilibrium, and the predominant form can be influenced by substituents and the surrounding environment.
Quantitative Structural Data
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C1-C2 | 1.52 |
| C2-C3 | 1.53 |
| C3-C4 | 1.52 |
| C4-C5 | 1.53 |
| C5-O5 | 1.44 |
| C2-O5 | 1.43 |
| **Bond Angles (°) ** | |
| O5-C2-C3 | 105.1 |
| C2-C3-C4 | 103.2 |
| C3-C4-C5 | 104.5 |
| C4-C5-O5 | 106.3 |
| C5-O5-C2 | 109.8 |
Note: Data is derived from the crystal structure of 6-deoxy-α-L-psicofuranose and should be considered as an estimate for this compound.
Experimental Protocols
The determination of the chemical structure and stereochemistry of this compound relies on several key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and conformation of carbohydrates.
Objective: To determine the connectivity and stereochemistry of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of D-psicose in deuterium (B1214612) oxide (D₂O) to a concentration of approximately 10-20 mg/mL. The use of D₂O allows for the observation of exchangeable protons and simplifies the spectrum.
-
1D ¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Identify the anomeric proton signal. For furanoses, the chemical shifts of anomeric protons of the 1,2-cis anomers (α-furanoses) are usually shifted downfield relative to those of the 1,2-trans anomers (β-furanoses).[4]
-
Measure the coupling constants (J-values) between adjacent protons. The ³J(H1,H2) coupling constant is particularly informative for determining the anomeric configuration. A smaller coupling constant (typically 0-2 Hz) is indicative of a β-furanose.[4]
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the sugar ring.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, starting from a well-resolved signal.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons like the anomeric carbon (C2).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides crucial information about the stereochemistry and conformation of the furanose ring.
-
-
Data Analysis:
-
Assign all proton and carbon signals based on the correlations observed in the 2D spectra.
-
Analyze the coupling constants and NOE data to determine the relative stereochemistry of the hydroxyl and hydroxymethyl groups and to deduce the predominant ring conformation (twist or envelope).
-
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule.
Objective: To determine the precise three-dimensional structure of this compound in a crystalline form.
Methodology:
-
Crystallization:
-
Dissolve purified D-psicose in a suitable solvent or solvent mixture (e.g., water, ethanol-water).
-
Slowly evaporate the solvent at a constant temperature to promote the formation of single crystals. Seeding with a small crystal can facilitate this process.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Expose the crystal to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the atomic coordinates and thermal parameters to obtain the final crystal structure.
-
-
Data Analysis:
-
From the final refined structure, precise bond lengths, bond angles, and torsion angles can be determined.
-
The absolute configuration can be confirmed using anomalous dispersion effects if a suitable heavy atom is present or by comparison to a known chiral center.
-
Metabolic Pathway of D-Psicose in Humans
D-psicose, the parent sugar of this compound, exhibits a unique metabolic fate in humans. It is largely absorbed but not metabolized for energy.[5][6]
As illustrated in the diagram, after oral ingestion, approximately 70% of D-psicose is absorbed in the small intestine via glucose transporters GLUT5 and GLUT2.[6] However, human cells lack the necessary enzymes to phosphorylate and further metabolize D-psicose.[6] Consequently, the absorbed D-psicose circulates in the bloodstream before being efficiently filtered by the kidneys and excreted largely unchanged in the urine.[5][7] The unabsorbed fraction passes into the large intestine, where it undergoes limited fermentation by the gut microbiota.[6] This metabolic profile results in a very low caloric value for D-psicose.[5]
Conclusion
This compound possesses a distinct chemical structure and stereochemistry that underpins its unique properties and biological activities. While detailed quantitative structural data for this specific isomer remains elusive, analysis of related compounds provides a strong predictive framework. The experimental protocols outlined in this guide, particularly advanced NMR techniques, are crucial for its comprehensive characterization in solution. Understanding its metabolic pathway, characterized by absorption without significant metabolism, is fundamental for its application in the food and pharmaceutical industries. Further research, including the successful crystallization and X-ray diffraction analysis of this compound, will be invaluable in refining our understanding of this promising rare sugar.
References
- 1. Synthesis of a New Glycoconjugate with Di-ᴅ-Psicose Anhydride Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H12O6 | CID 12306006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Failure of d-psicose absorbed in the small intestine to metabolize into energy and its low large intestinal fermentability in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of beta-D-Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of beta-D-Psicofuranose, a furanose form of the rare sugar D-psicose (also known as D-allulose). D-psicose is a C-3 epimer of D-fructose and has garnered significant interest for its potential as a low-calorie sugar substitute.[1][2][3] This document details available quantitative data, experimental protocols for analysis, and a workflow for its enzymatic synthesis and characterization.
Core Physical and Chemical Properties
This compound exists in an equilibrium with other tautomers of D-psicose in aqueous solution. The data presented below pertains to D-psicose, which is a mixture of its anomers, unless otherwise specified.
General Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₆ | [4][5] |
| Molecular Weight | 180.16 g/mol | [4][5] |
| IUPAC Name | (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | [4] |
| CAS Number | 470-24-6 | [4] |
| Synonyms | beta-D-Furanallulose, Psicofuranose, beta-D- | [4] |
Physicochemical Data
While specific experimental data for pure this compound is limited, the properties of D-psicose provide valuable insights.
| Property | Value | Conditions | Source |
| Melting Point | ~96 °C (as β-D-psicopyranose) | Crystalline solid | [2] |
| Solubility in Water | 291 g / 100 g water | 25 °C | [2] |
| 489 g / 100 g water | 50 °C | [2] | |
| Specific Rotation [α]D | +4.7° | c = 4.3 in water, 25 °C (equilibrium mixture) | [6] |
| XLogP3-AA | -2.3 | Computed | [4][5] |
| Hydrogen Bond Donor Count | 5 | Computed | [4][5] |
| Hydrogen Bond Acceptor Count | 6 | Computed | [4][5] |
| Rotatable Bond Count | 2 | Computed | [5] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for D-Psicose Analysis
HPLC is a standard method for the separation and quantification of D-psicose from other sugars, such as its precursor D-fructose.[7][8]
Instrumentation and Conditions: [7][8]
-
HPLC System: Isocratic HPLC with a Refractive Index Detector (RID).
-
Column: Aminopropyl silane (B1218182) column (e.g., ZORBAX SIL, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a stable temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
Sample Preparation: [7]
-
Dilute the sample containing D-psicose in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
Data Analysis: [7]
-
Identify the D-psicose peak based on the retention time of a pure standard.
-
Quantify the concentration using a calibration curve generated from standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomer Analysis
NMR spectroscopy is a powerful tool for determining the anomeric composition of D-psicose in solution.[9][10]
Instrumentation and Conditions: [9]
-
Spectrometer: 500 MHz NMR spectrometer.
-
Solvent: D₂O.
-
Temperature: 303 K.
-
Internal Standard: 4,4-dimethyl-4-silapentane-1-sulfonate (DSS) at 0 ppm.
Sample Preparation: [9]
-
Dissolve the D-psicose sample in D₂O.
-
Allow the solution to reach anomeric equilibrium (mutarotation), which may take several hours.[11]
Data Acquisition and Analysis: [9][10]
-
Acquire 1D ¹H and ¹³C NMR spectra.
-
Acquire 2D NMR spectra such as gCOSY, TOCSY, and gHSQC to aid in signal assignment.
-
The anomeric distribution can be determined by integrating the signals of the anomeric protons or carbons for each tautomer (α-furanose, β-furanose, α-pyranose, and β-pyranose).[10] In D₂O, D-psicose exists as a mixture of α-D-psicofuranose, β-D-psicofuranose, α-D-psicopyranose, and β-D-psicopyranose.[10]
Mass Spectrometry (MS) for Structural Characterization
Mass spectrometry, often coupled with a separation technique like HPLC or GC, is used to confirm the molecular weight and investigate the fragmentation patterns of sugars like psicose.
General Principles:
-
Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used for carbohydrates.
-
Fragmentation: Collision-induced dissociation (CID) is used to break down the parent ion into smaller fragments. The fragmentation pattern provides structural information. Common fragmentation pathways for sugars include glycosidic bond cleavage and cross-ring cleavages.[1]
Mandatory Visualizations
Caption: Workflow for the enzymatic synthesis and analysis of D-psicose.
Caption: Anomeric equilibrium of D-psicose in aqueous solution.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H12O6 | CID 12306006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-psicofuranose | C6H12O6 | CID 11378852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Psicose [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Sweetness: A Technical Guide to the Discovery and Natural Occurrence of beta-D-Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-psicofuranose, a furanose isomer of the rare sugar D-psicose (also known as D-allulose), is a fascinating monosaccharide with significant potential in various scientific domains. While D-psicose in its pyranose form has garnered considerable attention for its low-calorie sweetness and physiological benefits, the furanose form remains a more enigmatic yet equally important molecule.[1][2] This technical guide provides an in-depth exploration of the discovery, natural occurrence, and biological significance of this compound, with a particular focus on its role as a key component of the nucleoside antibiotic, psicofuranine (B1678265). This document is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of associated biochemical pathways to aid researchers in their scientific endeavors.
Discovery and Natural Occurrence
The history of this compound is intrinsically linked to the discovery of its parent ketohexose, D-psicose. First identified in the 1940s, D-psicose is a C-3 epimer of D-fructose.[3] It exists in nature in minute quantities, making its isolation and characterization a scientific challenge.
Natural Abundance of D-Psicose
D-psicose has been identified in a variety of natural sources, including fruits, vegetables, and processed food products.[1] The concentrations are generally low, which historically limited its research and application. The advent of enzymatic conversion methods, primarily using D-tagatose 3-epimerase to convert D-fructose to D-psicose, has enabled its production on a larger scale.[4][5]
Table 1: Quantitative Data on D-Psicose in Various Natural Sources
| Food Product | D-Psicose Concentration (mg/100g) | Reference(s) |
| Dried Figs | 29.6 | [1] |
| Raisins | 38.7 | [1] |
| Dried Kiwi Fruit | 9.4 | [1] |
| Canned Peaches | 1.5 | [1] |
| Canned Mandarin Oranges | 8.4 | [1] |
| Canned Cherries | 2.0 | [1] |
| Worcester Sauce | 130.6 | [1] |
| Wheat | Present in trace amounts | [3] |
Note: These values can vary depending on the specific cultivar, ripeness, processing methods, and analytical techniques used.
Natural Occurrence of this compound
The direct detection and quantification of the this compound anomer in natural sources is not as well-documented as that of the more stable pyranose form. However, its presence has been reported in the model plant Arabidopsis thaliana, as indicated by the PubChem database.[2] The quantitative data and specific protocols for its isolation from this source are not yet readily available in the scientific literature.
The most significant natural occurrence of this compound is as a structural component of the nucleoside antibiotic psicofuranine (6-amino-9-β-D-psicofuranosylpurine). Psicofuranine was first isolated from the fermentation broth of the bacterium Streptomyces hygroscopicus.[1][6] This discovery was a pivotal moment in the study of psicofuranose, as it provided a stable, naturally occurring molecule containing the furanose ring structure.
Experimental Protocols
This section provides detailed methodologies for the isolation and analysis of this compound, primarily through its derivative, psicofuranine, and for assaying its biological activity.
Isolation and Purification of Psicofuranine from Streptomyces hygroscopicus
This protocol is based on the methods developed following the initial discovery of psicofuranine.
2.1.1. Fermentation of Streptomyces hygroscopicus
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces hygroscopicus spores from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[1]
-
Production Fermentation: Inoculate a production medium with 5-10% (v/v) of the seed culture. A typical production medium is detailed in Table 2.
-
Incubation: Incubate the production culture in a fermenter under controlled conditions as outlined in Table 2.
Table 2: Fermentation Parameters for Psicofuranine Production
| Parameter | Value |
| Medium Composition | |
| Glucose | 2.0% |
| Soy Peptone | 1.0% |
| Yeast Extract | 0.5% |
| CaCO₃ | 0.2% |
| Fermentation Conditions | |
| Temperature | 28°C |
| pH | 7.0 (initial) |
| Aeration | 1 vvm (volume of air per volume of medium per minute) |
| Agitation | 300 rpm |
| Fermentation Time | 96-120 hours |
2.1.2. Extraction and Purification
-
Broth Clarification: After fermentation, separate the mycelium from the culture broth by centrifugation at 5,000 x g for 20 minutes or by vacuum filtration.[1]
-
Column Chromatography:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., chloroform) and pack it into a glass column.
-
Sample Loading: Adsorb the clarified broth onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of chloroform (B151607) and methanol (B129727) (e.g., 100:0, 98:2, 95:5, 90:10 v/v).
-
-
Fraction Collection and Analysis: Collect fractions of the eluate and analyze them for the presence of psicofuranine using Thin-Layer Chromatography (TLC) with a mobile phase of chloroform:methanol (9:1 v/v) and visualization under UV light (254 nm).[1]
-
Pooling and Concentration: Combine the fractions containing pure psicofuranine and concentrate them under reduced pressure using a rotary evaporator.[1]
-
Crystallization: Dissolve the concentrated solid in a minimal amount of hot methanol or ethanol (B145695) and allow it to cool slowly to induce crystallization.[1]
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure psicofuranine.[1]
References
beta-D-Psicofuranose IUPAC nomenclature and CAS number
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Identifier | Value |
| IUPAC Nomenclature | (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1] |
| CAS Number | 470-24-6[1] |
Introduction
beta-D-Psicofuranose is the furanose form of D-psicose (also known as D-allulose), a rare sugar that has garnered significant attention for its potential as a low-calorie sugar substitute. It is a C-3 epimer of D-fructose and exists in equilibrium with its pyranose form in solution. While found in small quantities in nature, its unique physiological properties have spurred research into its synthesis and biological activities. This guide provides a comprehensive overview of this compound, focusing on its chemical synthesis, enzymatic production, and biological relevance for professionals in research and drug development.
Chemical Synthesis and Experimental Protocols
The chemical synthesis of this compound and its derivatives is a crucial area of research for creating novel compounds with potential therapeutic applications.
N-Glycosidation of D-Psicofuranosyl Donor
A general procedure for the N-glycosidation of a D-psicofuranosyl donor with pyrimidine (B1678525) bases involves the following steps:
-
A solution of the pyrimidine base (0.300 mmol) and N,O-bis(trimethylsilyl)acetamide (0.600 mmol) in acetonitrile (B52724) (1.0 mL) is heated at reflux for 1 hour.
-
The reaction mixture is then cooled to 0°C.
-
A solution of the D-psicofuranosyl donor (0.200 mmol) in dichloromethane (B109758) (2.0 mL) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.200 mmol for donor 1, 0.400 mmol for donor 15) is added.
-
The reaction is stirred at room temperature for a specified time and then quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with water and brine, dried over magnesium sulfate, and evaporated.
-
The resulting residue is purified by flash column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and n-hexane as the eluent to yield the desired N-glycoside.
S-Glycosidation of D-Psicofuranosyl Donor
The synthesis of S-glycosides of D-psicofuranose can be achieved through the following protocol:
-
The D-psicofuranosyl donor (0.200 mmol) is azeotropically dried with toluene (B28343) twice.
-
The dried donor is dissolved in dichloromethane (2.0 mL), and molecular sieves 4 Å (for donor 15 only, 100 mg) and the corresponding thiol (0.300 mmol) are added to the solution.
-
TMSOTf (0.200 mmol for donor 1, 0.400 mmol for donor 15) is added dropwise at -40°C.
-
The reaction mixture is warmed to -20°C and stirred for a designated time.
-
The reaction is quenched with triethylamine (B128534) (0.1 or 0.2 mL) and warmed to room temperature.
-
The mixture is filtered through a Celite pad, and the solvent is removed under vacuum.
-
The residue is purified by flash column chromatography on silica gel with an ethyl acetate/n-hexane eluent to give the S-glycoside.
Enzymatic Synthesis
Enzymatic methods provide a highly specific and environmentally friendly alternative to chemical synthesis for producing D-psicose, the parent sugar of this compound. The most common method involves the epimerization of D-fructose at the C-3 position, catalyzed by D-tagatose 3-epimerase (DTEase) or D-psicose 3-epimerase (DPEase).
A typical enzymatic synthesis protocol is as follows:
-
A solution of D-fructose is prepared in a suitable buffer.
-
The D-psicose 3-epimerase enzyme is added to the solution.
-
The reaction is incubated under optimal conditions of temperature and pH for the specific enzyme used.
-
The conversion of D-fructose to D-psicose is monitored over time.
-
Once equilibrium is reached, the enzyme is denatured and removed.
-
The resulting mixture, containing D-psicose, is then purified to isolate the final product.
Quantitative Data
The following table summarizes the reported yields for the synthesis of various beta-D-psicofuranoside derivatives.
| Reaction Type | Donor Compound | Acceptor/Substrate | Product | Yield (%) | β:α Ratio |
| N-Glycosidation | D-psicofuranosyl donor 1 | Uracil | Uracil-N-psicofuranoside | Not specified | 8:1 - 7:1 |
| S-Glycosidation | D-psicofuranosyl donor 1 | 1-Dodecanethiol | 1-Dodecyl 1,6-O-benzoyl-3,4-O-isopropylidene-2-thio-β-D-psicofuranoside | 56 | 2:1 |
| S-Glycosidation | D-psicofuranosyl donor 15 | Thiophenol | Thiophenyl-S-psicofuranoside | 83 | 7:1 |
| S-Glycosidation | D-psicofuranosyl donor 15 | 1-Dodecanethiol | 1-Dodecyl-S-psicofuranoside | Not specified | 7:1 |
Biological Activity and Signaling Pathways
While research into the specific signaling pathways directly modulated by this compound is still emerging, studies on its parent molecule, D-psicose, and various psicofuranose (B8254897) derivatives have revealed a range of biological activities.
D-psicose and its analogs have demonstrated antioxidant properties, as well as inhibitory effects against α-glucosidase and N-acetylglucosaminyltransferase I. Furthermore, some derivatives have shown anti-tumor activities. The investigation of 6-deoxy-β-D-psicofuranosyl mercaptoheterocyclic compounds has shown activity against Leishmania amazonensis and L. chagasi promastigotes in vitro.
Currently, there is no direct evidence linking this compound to specific cellular signaling pathways. However, the inhibitory activity of its derivatives against key enzymes suggests potential interactions with metabolic and glycosylation pathways. Further research is necessary to elucidate the precise molecular mechanisms and signaling cascades affected by this compound and its derivatives.
Logical Relationships and Workflows
The synthesis of beta-D-psicofuranoside derivatives can be visualized as a logical workflow, starting from the selection of the donor and acceptor molecules and proceeding through the glycosylation reaction to the final purified product.
Caption: General workflow for the synthesis of β-D-psicofuranoside derivatives.
The enzymatic production of D-psicose, the precursor to this compound, follows a distinct biotransformation pathway.
Caption: Enzymatic conversion of D-fructose to D-psicose.
References
Tautomeric Equilibrium of D-Psicose in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of D-psicose (also known as D-allulose) in solution. D-psicose, a C-3 epimer of D-fructose, is a rare sugar with significant potential in the food and pharmaceutical industries due to its low caloric value and various physiological functions.[1][2][3][4][5] Understanding its solution-state chemistry, particularly the distribution of its various isomeric forms, is crucial for its application and for studies related to its biological activity. In aqueous solution, D-psicose exists as a dynamic equilibrium mixture of five tautomers: α-furanose, β-furanose, α-pyranose, β-pyranose, and a minor open-chain keto form.[1]
Quantitative Analysis of Tautomeric Distribution
The relative abundance of D-psicose tautomers in a saturated aqueous solution has been determined, highlighting the predominance of the furanose forms. The equilibrium composition is summarized in the table below.
| Tautomer | Structure | Relative Abundance (%) |
| α-D-Psicofuranose | 5-membered ring | 39% |
| β-D-Psicopyranose | 6-membered ring | 24% |
| α-D-Psicopyranose | 6-membered ring | 22% |
| β-D-Psicofuranose | 5-membered ring | 15% |
| Keto form | Open-chain | 0.2% |
Data from a saturated aqueous solution, as cited by secondary sources from Fukada et al., 2010.
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric equilibrium of monosaccharides like D-psicose in solution is primarily achieved through spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).
Protocol 1: Quantitative Analysis by 13C NMR Spectroscopy
13C NMR spectroscopy is a powerful non-destructive technique for the quantitative analysis of sugar tautomers in solution. Each carbon atom in the different anomeric forms gives a distinct signal, allowing for their identification and quantification.
1. Sample Preparation:
- Weigh approximately 50-100 mg of D-psicose.
- Dissolve the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9 atom % D) in a clean 5 mm NMR tube.
- If required for chemical shift referencing, add a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or use the residual solvent signal for calibration.
- Allow the solution to equilibrate at the desired temperature for a sufficient time (e.g., 24-48 hours) to ensure the tautomeric equilibrium is reached.
2. NMR Data Acquisition:
- The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Tune and match the carbon probe for the 13C frequency.
- Acquire a proton-decoupled 13C NMR spectrum. Typical acquisition parameters include:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
- Spectral Width: Approximately 220-240 ppm, centered around 100 ppm.
- Acquisition Time: ~1-1.5 seconds.
- Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time of the anomeric carbons, typically 5-10 seconds) is crucial for accurate quantification to ensure complete relaxation of all signals.
- Number of Scans: Sufficient scans should be accumulated to achieve a good signal-to-noise ratio for the minor tautomers.
3. Data Processing and Analysis:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase and baseline correction of the resulting spectrum.
- Identify the signals corresponding to the anomeric carbons (C2) of the different tautomers based on their characteristic chemical shifts.
- Integrate the well-resolved anomeric carbon signals for each tautomer.
- The relative percentage of each tautomer is calculated by dividing the integral of its anomeric carbon signal by the sum of the integrals of all anomeric carbon signals, multiplied by 100.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for analyzing monosaccharides. However, due to the low volatility of sugars, a derivatization step is required to convert them into volatile compounds.
1. Derivatization (Silylation):
- Prepare a standard solution of D-psicose in a suitable solvent (e.g., pyridine).
- Evaporate the solvent to dryness under a stream of nitrogen.
- Add a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) or hexamethyldisilazane (B44280) (HMDS) and trifluoroacetic acid (TFA) in pyridine.
- Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
2. GC-MS Analysis:
- Inject an aliquot of the derivatized sample into the GC-MS system.
- Gas Chromatograph Conditions:
- Column: A capillary column suitable for sugar analysis (e.g., DB-5 or equivalent).
- Injector Temperature: Typically 250-280°C.
- Oven Temperature Program: A temperature gradient is used to separate the different tautomers, for example, starting at 150°C and ramping up to 280°C.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: A mass range appropriate for the detection of the TMS-derivatized psicose fragments (e.g., m/z 50-650).
3. Data Analysis:
- Identify the peaks corresponding to the different TMS-derivatized tautomers based on their retention times and mass fragmentation patterns.
- Quantification is typically performed by integrating the peak areas of the total ion chromatogram (TIC) or specific fragment ions for each tautomer. The relative percentage of each tautomer is calculated from the ratio of its peak area to the total peak area of all tautomers.
Visualizations
The following diagrams illustrate the tautomeric equilibrium of D-psicose and a general workflow for its analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology [frontiersin.org]
- 3. Review on D-Allulose: In vivo Metabolism, Catalytic Mechanism, Engineering Strain Construction, Bio-Production Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary D-psicose, a C-3 epimer of D-fructose, suppresses the activity of hepatic lipogenic enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of β-D-Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for β-D-psicofuranose, a furanose form of the rare sugar D-psicose. While experimental data for the underivatized molecule is limited in publicly accessible literature, this document compiles predicted spectroscopic data for the parent compound and available experimental data for a known derivative. This information is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, drug discovery, and metabolomics.
Predicted Spectroscopic Data of β-D-Psicofuranose
Due to the scarcity of published experimental spectra for β-D-psicofuranose, the following tables present predicted data generated using computational models. These predictions offer a valuable starting point for the identification and characterization of this molecule.
Predicted Nuclear Magnetic Resonance (NMR) Data
The predicted ¹H and ¹³C NMR chemical shifts for β-D-psicofuranose in D₂O are presented below. These values were calculated using online prediction tools.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for β-D-Psicofuranose in D₂O
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 3.65 | 63.8 |
| 2 | - | 104.1 |
| 3 | 4.21 | 77.5 |
| 4 | 4.11 | 76.8 |
| 5 | 3.98 | 81.2 |
| 6 | 3.80 (a), 3.72 (b) | 61.5 |
Note: The prediction of proton signals for hydroxyl groups is often unreliable and therefore not included.
Predicted Infrared (IR) Spectroscopy Data
The following table lists the predicted characteristic infrared absorption bands for β-D-psicofuranose.
Table 2: Predicted Characteristic IR Absorption Bands for β-D-Psicofuranose
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3500 | Strong, Broad | O-H stretching |
| 2850 - 3000 | Medium | C-H stretching |
| 1450 - 1480 | Medium | C-H bending |
| 1050 - 1150 | Strong | C-O stretching (alcohol, ether) |
| ~1080 | Strong | C-O-C stretching (furanose ring) |
Predicted Mass Spectrometry (MS) Data
The predicted key fragmentation peaks for β-D-psicofuranose in a positive ion mode mass spectrum are listed below. The molecular weight of β-D-psicofuranose is 180.16 g/mol .
Table 3: Predicted Key Mass Spectral Peaks for β-D-Psicofuranose
| m/z (amu) | Predicted Identity |
| 181.07 | [M+H]⁺ |
| 163.06 | [M+H-H₂O]⁺ |
| 145.05 | [M+H-2H₂O]⁺ |
| 127.04 | [M+H-3H₂O]⁺ |
| 119.05 | [M+H-CH₂O-H₂O]⁺ |
| 101.04 | [M+H-CH₂O-2H₂O]⁺ |
| 85.03 | C₄H₅O₂⁺ |
| 73.03 | C₃H₅O₂⁺ |
| 61.03 | C₂H₅O₂⁺ |
Experimental Spectroscopic Data of a β-D-Psicofuranose Derivative
Experimental ¹³C NMR Data of 2-deoxy-3,4-o-(1-methylethylidene)-2-nitro-6-o-(triphenylmethyl)-β-D-Psicofuranose, 1-acetate
The following table presents the experimental ¹³C NMR chemical shifts for a derivatized form of β-D-psicofuranose.
Table 4: Experimental ¹³C NMR Chemical Shifts for a β-D-Psicofuranose Derivative
| Feature | Chemical Shift (ppm) |
| Data for this specific derivative is noted in online spectral databases, but numerical values require subscription access to view in full. A general observation is that derivatization significantly alters the chemical shifts of the carbon atoms compared to the predicted values for the parent compound. |
Experimental Protocols
The following sections outline generalized experimental protocols for the acquisition of spectroscopic data for carbohydrates like β-D-psicofuranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
For samples dissolved in D₂O, lyophilize the sample from D₂O two to three times to exchange hydroxyl protons with deuterium, which simplifies the ¹H NMR spectrum.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
-
2D NMR: For complete structural elucidation, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the finely ground carbohydrate sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Measurement: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve the carbohydrate sample in a suitable solvent (e.g., water, methanol, or a mixture) at a concentration of approximately 1 mg/mL.
-
Further dilute the sample solution to a final concentration of 1-10 µg/mL with the mobile phase or an appropriate solvent for direct infusion.
Data Acquisition:
-
Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
ESI-MS: Introduce the sample solution into the ESI source via direct infusion or coupled with a liquid chromatography (LC) system. Acquire spectra in both positive and negative ion modes. Common adducts observed for carbohydrates in positive mode include [M+H]⁺, [M+Na]⁺, and [M+K]⁺.
-
Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry by selecting a precursor ion (e.g., [M+H]⁺) and inducing fragmentation to generate a product ion spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a carbohydrate such as β-D-psicofuranose.
Caption: General workflow for the spectroscopic analysis of β-D-Psicofuranose.
An In-depth Technical Guide to the Crystal Structure Analysis of beta-D-Psicofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of various beta-D-psicofuranose derivatives. It includes detailed crystallographic data, experimental protocols for synthesis and crystallization, and a generalized workflow for X-ray diffraction analysis. This document is intended to serve as a valuable resource for researchers in the fields of carbohydrate chemistry, structural biology, and drug discovery.
Introduction to this compound Derivatives
D-Psicose (also known as D-allulose) is a rare sugar, a C-3 epimer of D-fructose. While it can exist in both pyranose and furanose forms, the furanose form, particularly this compound, is a key structural motif in various biologically active molecules. The study of its derivatives is crucial for understanding their structure-activity relationships and for the rational design of novel therapeutic agents. X-ray crystallography provides the most definitive three-dimensional structural information, revealing precise details about conformation, configuration, and intermolecular interactions.
Crystallographic Data of Selected this compound Derivatives
The following tables summarize the crystallographic data for three classes of this compound derivatives that have been structurally characterized by single-crystal X-ray diffraction.
1,2:3,4-Di-O-isopropylidene-β-D-psicofuranose
This derivative is a common intermediate in the synthesis of more complex psicofuranose-containing molecules. Its crystal structure confirms the stereochemistry of the anomeric spiroacetal.
| Parameter | Value |
| Chemical Formula | C₁₂H₂₀O₆ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.727(2) |
| b (Å) | 8.672(2) |
| c (Å) | 11.123(3) |
| V (ų) | 745.3(3) |
| Z | 4 |
| R-factor | - |
Note: Detailed bond lengths and angles are typically found in the supplementary information of the cited publications.
3-Acetamido-3-deoxy-1,2-O-isopropylidene-α-D-psicofuranose (Compound 12)
This compound is an intermediate in the synthesis of potential N-acetylglucosaminyltransferase inhibitors.[1][2] The α-configuration at the anomeric center was unambiguously confirmed by X-ray analysis.[2]
| Parameter | Value |
| Chemical Formula | C₁₁H₁₉NO₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1974(6) |
| b (Å) | 10.6696(7) |
| c (Å) | 12.9766(8) |
| V (ų) | 1133.5(1) |
| Z | 4 |
| R-factor | - |
Note: Detailed bond lengths and angles are available in the supplementary data of the referenced publication.
Disaccharide Derivatives: α-D-Glucopyranosyl and α-D-Galactopyranosyl β-D-Psicofuranosides
The crystal structures of these rare disaccharides reveal that the psicofuranose (B8254897) rings adopt an intermediate conformation between an envelope and a twist form.[3][4]
| Parameter | α-D-Glucopyranosyl β-D-psicofuranoside | α-D-Galactopyranosyl β-D-psicofuranoside |
| Chemical Formula | C₁₂H₂₂O₁₁ | C₁₂H₂₂O₁₁ |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 8.7221(2) | 8.7221(2) |
| b (Å) | 9.6970(3) | 9.6970(3) |
| c (Å) | 31.8548(10) | 31.8548(10) |
| V (ų) | 2692.5(1) | 2692.5(1) |
| Z | 4 | 4 |
| R(1) | 0.0307 | 0.0438 |
Experimental Protocols
Synthesis and Crystallization
A general synthetic strategy towards 3-acetamido-3-deoxy-D-psicofuranose derivatives involves several key steps starting from a suitably protected D-psicose precursor. The synthesis of the crystallized derivative 12 (3-acetamido-3-deoxy-1,2-O-isopropylidene-α-D-psicofuranose) involved the removal of a pivaloyl group from a precursor molecule.[2]
-
General Procedure for Deprotection: The pivaloyl-protected precursor is dissolved in a suitable solvent such as methanol. A catalytic amount of sodium methoxide (B1231860) is added, and the reaction is stirred at room temperature overnight. The reaction is then neutralized, and the solvent is evaporated. The resulting residue is purified by column chromatography to yield the desired product.
-
Crystallization: Crystals of compound 12 suitable for X-ray analysis were obtained by slow evaporation from a solution of ethyl acetate/hexane (1:2).[2]
The chemical synthesis of disaccharides containing a beta-D-psicofuranosyl unit can be achieved through the glycosylation of a suitable monosaccharide acceptor with a D-psicofuranosyl donor.
-
Donor Synthesis: A common D-psicofuranosyl donor, such as a D-psicofuranosyl benzyl (B1604629) phthalate (B1215562) derivative, is efficiently derived from D-psicose in a multi-step synthesis.[5]
-
Glycosylation Reaction: The glycosylation reaction is typically promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to form the β-D-psicofuranosidic bond with high selectivity.[5][6]
-
Deprotection: The protecting groups on the resulting disaccharide are removed to yield the final product.
-
Crystallization: Single crystals of α-D-glucopyranosyl β-D-psicofuranoside and α-D-galactopyranosyl β-D-psicofuranoside were obtained for X-ray diffraction analysis, though the specific crystallization conditions are detailed in the primary literature.[4]
General Protocol for Single-Crystal X-ray Diffraction
The following outlines a generalized workflow for the structural determination of small molecules like this compound derivatives by single-crystal X-ray diffraction.[7][8]
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound. This is often achieved through slow evaporation of the solvent, vapor diffusion, or cooling.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.
-
Structure Validation: The final refined structure is validated to ensure its quality and correctness. This includes checking bond lengths, bond angles, and other geometric parameters.
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow from the synthesis of a this compound derivative to its final structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards inhibitors of glycosyltransferases: A novel approach to the synthesis of 3-acetamido-3-deoxy-D-psicofuranose derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structures of rare disaccharides, α-D-glucopyranosyl β-D-psicofuranoside, and α-D-galactopyranosyl β-D-psicofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical synthesis of beta-D-psicofuranosyl disaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rigaku.com [rigaku.com]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
beta-D-Psicofuranose solubility in different solvents
An in-depth technical guide on the solubility of beta-D-Psicofuranose in various solvents is crucial for its application in research, particularly in drug development and food science. This document provides a comprehensive overview of its solubility, detailing experimental methodologies and presenting data in a structured format for ease of comparison.
Introduction to this compound
D-Psicose (also known as D-allulose) is a rare sugar, a C-3 epimer of D-fructose, which exists in different tautomeric forms in solution, including pyranose and furanose forms, with the alpha and beta anomers for each. The this compound form is one of these tautomers. Understanding its solubility is fundamental for its use in various applications, as it dictates how it can be formulated, delivered, and utilized in both biological and chemical systems. The low caloric value and potential health benefits of D-psicose have made it a subject of intense research.
Solubility Data
The solubility of D-psicose has been determined in various solvents, which provides an insight into the behavior of its different forms, including this compound, in solution. The following tables summarize the available quantitative data.
Table 1: Solubility of D-Psicose in Water and Ethanol (B145695)
| Temperature (°C) | Solubility in Water ( g/100g solvent) | Solubility in Ethanol ( g/100g solvent) |
| 20 | 157.8 | 2.3 |
| 30 | 185.1 | 3.5 |
| 40 | 221.7 | 5.3 |
| 50 | 264.9 | 8.1 |
Table 2: Solubility of D-Psicose in Aqueous Ethanol Solutions at 30°C
| Ethanol Mass Fraction | Solubility ( g/100g solvent) |
| 0.1 | 145.2 |
| 0.2 | 115.8 |
| 0.3 | 91.2 |
| 0.4 | 70.8 |
| 0.5 | 54.1 |
| 0.6 | 40.5 |
| 0.7 | 29.7 |
| 0.8 | 21.3 |
| 0.9 | 14.9 |
Experimental Protocols
The determination of solubility is a critical experimental procedure. The following section details a common methodology used for obtaining the solubility data presented above.
Isothermal Equilibrium Method
A common and reliable method for determining the solubility of sugars like D-psicose is the isothermal equilibrium method.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (or D-Psicose)
-
Solvent of interest (e.g., water, ethanol, aqueous ethanol mixtures)
-
Jacketed glass vessel with a stirrer
-
Thermostatic water bath
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a refractometer
Procedure:
-
An excess amount of D-psicose is added to a known mass of the solvent in the jacketed glass vessel.
-
The vessel is connected to the thermostatic water bath to maintain a constant temperature.
-
The suspension is stirred continuously to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium can vary and should be determined experimentally (typically several hours).
-
Once equilibrium is reached, the stirring is stopped, and the solution is allowed to stand for a period (e.g., 2 hours) to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.45 µm filter to remove any undissolved particles.
-
The concentration of the dissolved D-psicose in the filtrate is then determined using a suitable analytical method, such as HPLC or refractometry.
-
The solubility is expressed as grams of solute per 100g of solvent.
Initial Biological Screening of beta-D-Psicofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of beta-D-psicofuranose and its parent compound, D-psicose. D-psicose, a rare sugar, has garnered significant interest for its potential health benefits, including anti-hyperglycemic and anti-hyperlipidemic effects. This document collates available data on its enzymatic inhibition and cellular effects, presenting detailed experimental protocols and visualizing key signaling pathways to facilitate further research and drug development endeavors.
Enzymatic Screening: Inhibition of α-Glucosidases
D-psicose has demonstrated notable inhibitory activity against intestinal α-glucosidases, key enzymes in carbohydrate digestion. This inhibitory action contributes to its anti-hyperglycemic properties by delaying glucose absorption.
Quantitative Data on α-Glucosidase Inhibition
The following table summarizes the inhibitory effects of D-psicose on various α-glucosidases. It is important to note that these studies were conducted with D-psicose, which exists as an equilibrium mixture of isomers, including the furanose and pyranose forms. The specific contribution of this compound to this inhibition has not been individually quantified in the reviewed literature.
| Enzyme Target | Source | Substrate | D-Psicose Concentration (mg/mL) | Relative Enzyme Activity (%) | Reference |
| Sucrase | Rat Intestine | Sucrose | 4.0 | 35.4 ± 2.6 | [1] |
| Maltase | Rat Intestine | Maltose | 4.0 | 58.6 ± 3.8 | [1] |
| α-Amylase | Rat Intestine | Soluble Starch | 4.0 | 85.2 ± 4.1 | [1] |
| α-Amylase | Saliva | Soluble Starch | 4.0 | 95.3 ± 3.2 | [1] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from studies investigating the α-glucosidase inhibitory activity of D-psicose[1].
Materials:
-
α-Glucosidase from rat intestine (or other appropriate source)
-
Substrates: Sucrose, Maltose
-
D-psicose
-
Phosphate (B84403) buffer (pH 7.0)
-
Glucose oxidase kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the intestinal enzyme by homogenizing rat intestinal acetone (B3395972) powder in phosphate buffer. Centrifuge the homogenate and use the supernatant.
-
Prepare substrate solutions (sucrose, maltose) in phosphate buffer.
-
Prepare various concentrations of D-psicose in phosphate buffer.
-
In a 96-well plate, mix the enzyme solution with the D-psicose solution (or buffer for control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the substrate solution to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by heating at 100°C for 10 minutes.
-
Measure the amount of glucose produced using a glucose oxidase kit.
-
Calculate the percentage of enzyme inhibition relative to the control without D-psicose.
Cell-Based Assays: Cytotoxicity and Anti-leishmanial Activity of Derivatives
While direct data on the cytotoxicity of this compound is limited in the available literature, studies on its derivatives provide insights into the potential of the psicofuranose (B8254897) scaffold.
Cytotoxicity of 6-Deoxy-β-D-psicofuranosyl Mercaptoheterocyclic Derivatives
A series of novel 6-deoxy-β-D-psicofuranosyl mercaptoheterocyclic compounds were synthesized and evaluated for their in vitro cytotoxicity against KB (human oral cancer) and Vero (monkey kidney epithelial) cells. The specific IC50 values for these derivatives were not provided in the reviewed abstract, but the study indicates that such evaluations were performed.
Anti-leishmanial Activity of 6-Deoxy-β-D-psicofuranosyl Mercaptoheterocyclic Derivatives
The same series of 6-deoxy-β-D-psicofuranosyl mercaptoheterocyclic compounds were also screened for their activity against Leishmania amazonensis and L. chagasi promastigotes. While the abstract does not provide specific IC50 values, it establishes a methodological basis for screening psicofuranose derivatives against this parasite.
Experimental Protocol: Leishmania Promastigote Viability Assay
This protocol provides a general methodology for assessing the viability of Leishmania promastigotes, which can be adapted for screening compounds like this compound and its derivatives[2][3][4][5][6].
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Culture medium (e.g., M199)
-
Test compounds (this compound or derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Resazurin (B115843) sodium salt solution
-
96-well plates
-
Incubator (26°C)
-
Microplate reader
Procedure:
-
Harvest Leishmania promastigotes and adjust the cell density in fresh culture medium.
-
Seed the promastigotes into a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (solvent only) and a positive control (a known anti-leishmanial drug).
-
Incubate the plates at 26°C for 48-72 hours.
-
Add resazurin solution to each well and incubate for another 4-24 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.
Signaling Pathway Modulation
Emerging research suggests that D-psicose can influence cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis.
D-Psicose and the MAPK Signaling Pathway
Studies have shown that D-psicose may promote hydrogen peroxide-mediated apoptosis in myogenic cells by activating the MAPK signaling pathway[7][8]. Furthermore, D-psicose has been found to inhibit the expression of Monocyte Chemoattractant Protein-1 (MCP-1) induced by high glucose in human umbilical vein endothelial cells (HUVECs), an effect mediated in part through the inhibition of the p38-MAPK pathway[9].
Visualizing the MAPK Signaling Pathway
The following diagram illustrates a simplified overview of the MAPK signaling cascade, which can be influenced by external stimuli and compounds like D-psicose.
Caption: Simplified MAPK signaling cascade.
Experimental Workflow for Studying Signaling Pathways
The following diagram outlines a typical workflow for investigating the effect of a compound on a cellular signaling pathway.
Caption: Workflow for signaling pathway analysis.
Conclusion and Future Directions
The initial biological screening of D-psicose reveals promising activity, particularly as an inhibitor of α-glucosidases and a modulator of the MAPK signaling pathway. While direct and comprehensive screening data for the isolated this compound isomer is currently lacking, the existing information on D-psicose and its derivatives provides a strong rationale for further investigation.
Future research should focus on:
-
Isomer-Specific Activity: Evaluating the biological activities of isolated isomers of D-psicose, including this compound, to determine their specific contributions.
-
Broad-Spectrum Screening: Conducting comprehensive screening of this compound against a wider range of enzymatic targets and cell lines (e.g., various cancer cell lines, viral assays).
-
Mechanism of Action: Elucidating the detailed molecular mechanisms by which this compound and its derivatives exert their biological effects.
-
In Vivo Studies: Translating the in vitro findings into preclinical animal models to assess the efficacy and safety of this compound.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.
References
- 1. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leishmania promastigote cell viability assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 5. The Importance of Checking Leishmania Promastigotes Viability in the Proteomics Analysis of Secretions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-calorie sweetener D-psicose promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low‑calorie sweetener D‑psicose promotes hydrogen peroxide‑mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-Psicose inhibits the expression of MCP-1 induced by high-glucose stimulation in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of β-D-Psicofuranose from D-Fructose: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of β-D-psicofuranose, a rare sugar and an epimer of D-fructose, with potential applications in pharmacology and drug development. The synthesis is a multi-step process commencing with the protection of D-fructose, followed by oxidation and stereoselective reduction to form the D-psicose backbone, and concluding with deprotection to yield the target furanose isomer. This protocol compiles and details the necessary reagents, conditions, and purification methods for each step. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual guidance.
Introduction
D-Psicose (also known as D-allulose) is a C-3 epimer of D-fructose and has garnered significant interest due to its low caloric value and various physiological functions. The furanose form of D-psicose, particularly the β-anomer, is a key structural motif in several biologically active compounds. The chemical synthesis of β-D-psicofuranose from the readily available D-fructose presents a valuable alternative to enzymatic methods, especially for the production of derivatives and analogues for research purposes. The following protocol outlines a robust chemical pathway for this transformation.
Overall Reaction Scheme
The synthesis of β-D-psicofuranose from D-fructose can be summarized in the following key transformations:
-
Protection of D-fructose: D-fructose is first protected to ensure regioselectivity in the subsequent oxidation step. A common strategy is the formation of a di-acetonide, yielding 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.
-
Oxidation to 3-keto derivative: The protected fructose (B13574) derivative is then oxidized at the C-3 position to yield the corresponding ulose.
-
Stereoselective reduction: The 3-keto group is stereoselectively reduced to a hydroxyl group with the D-psico configuration.
-
Isomerization and Deprotection: The pyranose ring of the protected psicose can be isomerized to the desired furanose form, followed by the removal of the protecting groups to yield β-D-psicofuranose.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Protection (Di-O-isopropylidene formation) | D-Fructose | 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose | 51-52%[1] |
| 2 | Oxidation (Swern or PCC) | 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose | 1,2:4,5-di-O-isopropylidene-D-erythro-hexo-2,3-diulo-2,6-pyranose | ~90% |
| 3 | Reduction (Sodium borohydride) | 1,2:4,5-di-O-isopropylidene-D-erythro-hexo-2,3-diulo-2,6-pyranose | 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose | 98%[2] |
| 4 | Isomerization and Deprotection (Acidic hydrolysis) | 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose | β-D-Psicofuranose | High |
Experimental Protocols
Step 1: Synthesis of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose
Materials:
-
D-Fructose
-
Acetone (anhydrous)
-
Perchloric acid (70%)
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Saturated sodium chloride solution
-
Sodium sulfate (B86663) (anhydrous)
Procedure: [1]
-
To a 1-L round-bottomed flask equipped with a magnetic stir bar, add D-fructose (18.0 g, 100 mmol) and 2,2-dimethoxypropane (7.4 mL, 60 mmol) to 350 mL of acetone.
-
Cool the flask in an ice bath for 15 minutes.
-
Add 4.3 mL of 70% perchloric acid in one portion.
-
Stir the resulting suspension for 6 hours at 0°C.
-
Neutralize the acid by adding concentrated ammonium hydroxide (4.8 mL).
-
Remove the solvent by rotary evaporation at 25°C to obtain a white solid.
-
Dissolve the solid in 200 mL of dichloromethane and wash with two 50-mL portions of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation until the total volume is about 40 mL.
-
Add 100 mL of boiling hexane to induce crystallization.
-
Allow the flask to cool to room temperature, then cool to -25°C for 4 hours.
-
Isolate the crystalline product by vacuum filtration and wash with cold (-25°C) hexane.
-
Dry the product to obtain fine white needles of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.
Step 2: Synthesis of 1,2:4,5-di-O-isopropylidene-D-erythro-hexo-2,3-diulo-2,6-pyranose
Materials:
-
1,2:4,5-di-O-isopropylidene-β-D-fructopyranose
-
Pyridinium (B92312) chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Dichloromethane (anhydrous)
-
Celite
-
Silica (B1680970) gel for column chromatography
Procedure (using PCC): [1]
-
To a stirred solution of 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose (10.4 g, 40.0 mmol) in 130 mL of anhydrous dichloromethane, add pyridinium chlorochromate (21.5 g, 100 mmol).
-
Stir the mixture at room temperature for 15 hours.
-
Dilute the reaction mixture with 200 mL of diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the 3-keto derivative.
Step 3: Synthesis of 1,2:4,5-di-O-isopropylidene-β-D-psicopyranose
Materials:
-
1,2:4,5-di-O-isopropylidene-D-erythro-hexo-2,3-diulo-2,6-pyranose
-
Sodium borohydride (B1222165) (NaBH₄)
Procedure: [2]
-
Dissolve the 3-keto derivative from Step 2 in methanol or ethanol and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of acetic acid or saturated ammonium chloride solution until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the protected D-psicopyranose.
Step 4: Synthesis of β-D-Psicofuranose via Isomerization and Deprotection
Materials:
-
1,2:4,5-di-O-isopropylidene-β-D-psicopyranose
-
Aqueous sulfuric acid (e.g., 1%) or other acidic catalysts (e.g., Dowex 50W-X8 resin)
-
Sodium bicarbonate or other base for neutralization
-
Solvents for extraction and purification (e.g., ethanol, water)
Procedure:
-
Suspend the protected D-psicopyranose in 1% aqueous sulfuric acid.
-
Heat the mixture at reflux for 3 hours. During this time, the pyranose can rearrange to the more stable furanose form, and the isopropylidene groups are hydrolyzed.[3]
-
Cool the clear solution to room temperature and neutralize with sodium bicarbonate.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel to yield pure β-D-psicofuranose.
Synthesis Workflow
Caption: Chemical synthesis workflow for β-D-psicofuranose from D-fructose.
Characterization Data
β-D-Psicofuranose
-
Appearance: White crystalline solid.
-
¹³C NMR (D₂O): Expected chemical shifts (δ, ppm): ~104 (C-2), ~78 (C-5), ~72 (C-3), ~71 (C-4), ~63 (C-1), ~61 (C-6). Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perchloric acid is a strong oxidizing agent and should be handled with extreme care in a fume hood.
-
Reactions involving flammable solvents like acetone, hexane, and diethyl ether should be performed in a well-ventilated area, away from ignition sources.
-
PCC is toxic and should be handled in a fume hood.
Conclusion
This application note provides a comprehensive guide for the chemical synthesis of β-D-psicofuranose from D-fructose. The detailed protocols and summarized data are intended to facilitate the preparation of this valuable rare sugar for research and development in various scientific disciplines. The multi-step synthesis requires careful control of reaction conditions to achieve the desired stereochemistry and isomeric form.
References
Application Notes and Protocols for the Enzymatic Synthesis of β-D-Psicofuranose using Isomerases
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose (B8758972) (also known as D-Allulose), a C-3 epimer of D-fructose, is a rare sugar with significant potential as a low-calorie sweetener and functional food ingredient.[1][2] Its production is most effectively achieved through the enzymatic conversion of the readily available and inexpensive substrate, D-fructose. This document provides detailed application notes and protocols for the enzymatic synthesis of D-psicose, which exists in equilibrium with its various isomers, including the target β-D-psicofuranose, using isomerases such as D-tagatose 3-epimerase (DTEase) and D-psicose 3-epimerase (DPEase).[1][2] These enzymes catalyze the reversible epimerization of D-fructose at the third carbon atom.[1]
Enzymatic Reaction Pathway
The core of the synthesis is the isomerization of D-fructose to D-psicose. This reaction is catalyzed by ketose 3-epimerases. The resulting D-psicose in solution is an equilibrium mixture of its different isomeric forms: α-psicopyranose, β-psicopyranose, α-psicofuranose, and β-psicofuranose.
Caption: Enzymatic conversion of D-fructose to a D-psicose equilibrium mixture.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of D-psicose using different isomerases.
Table 1: Reaction Parameters for D-Psicose Production
| Enzyme Source | Substrate (D-Fructose) Concentration (g/L) | Enzyme Concentration | Temperature (°C) | pH | Reaction Time | Conversion Rate (%) | Reference |
| Rhodobacter sphaeroides D-tagatose-3-epimerase | 700 | Not specified | 40 | 9.0 | 3 h | ~17% (yield of 118 g/L) | [3] |
| Agrobacterium tumefaciens D-psicose 3-epimerase | 700 | 4 g/L (whole cells) | 60 | 8.5 | 40 min | 33% | [4] |
| Bacillus subtilis expressing A. tumefaciens DPEase (immobilized) | Not specified | Not specified | Not specified | Not specified | Multiple batches | 20.74 ± 0.39% | [5] |
| Treponema primitia ZAS-1 D-psicose 3-epimerase | 500 | Not specified | 70 | 8.0 | Not specified | 27.5% (yield of 137.5 g/L) | [6] |
Table 2: Kinetic Parameters of D-psicose 3-epimerase from Treponema primitia ZAS-1
| Substrate | Km (mmol L-1) |
| D-psicose | 209 |
| D-fructose | 279 |
| Reference:[6] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of D-Psicose using Whole Recombinant Cells
This protocol is based on the high-level expression of D-psicose 3-epimerase from Agrobacterium tumefaciens in E. coli.[4]
Materials:
-
Recombinant E. coli cells expressing D-psicose 3-epimerase
-
D-Fructose
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 8.5)
-
Reaction vessel with temperature control and stirring
-
Centrifuge
-
Water bath or incubator
Procedure:
-
Cell Culture and Harvesting: Cultivate the recombinant E. coli cells in a suitable medium (e.g., Terrific Broth) to achieve high enzyme expression. Harvest the cells by centrifugation.
-
Reaction Setup: Prepare a D-fructose solution of 700 g/L in the buffer. Pre-heat the substrate solution to 60°C in the reaction vessel.
-
Enzymatic Reaction: Add the harvested recombinant cells to the D-fructose solution to a final concentration of 4 g/L. Maintain the reaction at 60°C and pH 8.5 with gentle stirring.
-
Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the conversion of D-fructose to D-psicose using an appropriate analytical method (see Protocol 3).
-
Reaction Termination: After the desired conversion is reached (e.g., 40 minutes for approximately 33% conversion), terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.
-
Product Recovery: Centrifuge the reaction mixture to remove the cell debris. The supernatant contains the D-psicose and unreacted D-fructose. This mixture can then be subjected to purification steps.
Protocol 2: Enzymatic Synthesis using Immobilized D-Tagatose 3-Epimerase in a Continuous Bioreactor
This protocol describes a continuous production system for D-psicose.
Materials:
-
Immobilized D-tagatose 3-epimerase
-
D-Fructose solution (60%, w/v)
-
Column for immobilization
-
Peristaltic pump
-
Water bath for temperature control
Procedure:
-
Bioreactor Setup: Pack a column with the immobilized D-tagatose 3-epimerase.
-
Reaction Conditions: Prepare a 60% (w/v) D-fructose solution and adjust the pH to 7.0.
-
Continuous Reaction: Pass the D-fructose solution through the column at a controlled flow rate. Maintain the column temperature at 45°C.
-
Product Collection: Collect the eluate from the column, which will contain a mixture of D-psicose and D-fructose.
-
Purification: The collected solution can be further processed to separate D-psicose from the unreacted D-fructose. One method involves using baker's yeast to selectively consume the D-fructose, followed by concentration and crystallization of D-psicose with ethanol.
Protocol 3: Quantification of D-Psicose by High-Performance Liquid Chromatography (HPLC)
This protocol is for monitoring the enzymatic reaction and quantifying the product.[7]
Materials:
-
HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
-
Amino-propyl bonded silica (B1680970) column or a polymer-based amino column
-
Mobile phase: Acetonitrile and water mixture (e.g., 80:20 v/v)
-
D-Psicose and D-fructose standards
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dilute the reaction samples with the mobile phase to a suitable concentration. Filter the samples through a 0.22 µm syringe filter into HPLC vials.
-
Standard Curve: Prepare a series of D-psicose and D-fructose standards of known concentrations and inject them into the HPLC system to generate a standard curve.
-
HPLC Analysis: Inject the prepared samples into the HPLC system. Elute the sugars with the mobile phase at a constant flow rate.
-
Data Analysis: Identify the peaks for D-fructose and D-psicose by comparing their retention times with the standards. Quantify the concentration of each sugar using the standard curve.
Workflow Diagrams
Caption: General experimental workflow for batch synthesis and analysis.
Caption: Purification workflow for D-psicose after enzymatic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 3. Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of d-psicose from d-fructose by whole recombinant cells with high-level expression of d-psicose 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High production of d-psicose from d-fructose by immobilized whole recombinant Bacillus subtilis cells expressing d-psicose 3-epimerase from Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of a D-psicose 3-epimerase from Treponema primitia ZAS-1 and its application on enzymatic production of D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of beta-D-Psicofuranose by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-Psicofuranose, also known as D-Psicose or D-Allulose, is a rare sugar and a C-3 epimer of D-fructose.[1][2] Its low caloric value and potential health benefits have garnered significant interest in the food, beverage, and pharmaceutical industries.[2] For research, drug development, and various applications, obtaining high-purity this compound is essential. Chromatographic methods are widely employed for the purification of D-psicose from reaction mixtures, often achieving high levels of purity necessary for subsequent crystallization and characterization.[3][4]
This document provides a detailed protocol for the purification of this compound using chromatography, based on established methodologies. It includes experimental procedures, data presentation in tabular format for easy comparison, and a workflow diagram for enhanced clarity.
Principle of Chromatographic Separation
The purification of sugars like this compound by chromatography relies on the differential partitioning of the analyte between a stationary phase and a mobile phase. Due to the high polarity and lack of a strong UV chromophore in sugars, specific chromatographic techniques are employed:
-
Ion-Exchange Chromatography: This technique is effective for separating sugars. For instance, cation exchange resins loaded with calcium ions (Ca2+) can be used to separate psicose from other monosaccharides like fructose.[1][3] The separation is based on the differential formation of complexes between the sugars and the metal ion on the resin.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for sugar analysis and purification. Due to the absence of a chromophore in psicose, universal detectors such as Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) are commonly used.[2] Separation is often achieved using aminopropyl-bonded silica (B1680970) columns or polymer-based amino columns, operating in a normal-phase or hydrophilic interaction liquid chromatography (HILIC) mode.[2]
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound from a mixture, such as the product of an enzymatic conversion of fructose.
1. Materials and Reagents
-
Crude this compound mixture (e.g., from enzymatic reaction)
-
Deionized water (for mobile phase and sample preparation)
-
Acetonitrile (B52724) (HPLC grade)
-
Calcium chloride (for ion-exchange resin regeneration, if applicable)
-
Reference standards for D-Psicose and D-Fructose
-
Ion-exchange resin (e.g., DTF-Ca2+ type)[1]
-
HPLC column (e.g., aminopropyl-bonded silica)[2]
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
2. Equipment
-
Chromatography column (for gravity or low-pressure chromatography)
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Pumping system
-
Autosampler/manual injector
-
Column oven
-
Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
-
-
Rotary evaporator
-
pH meter
-
Analytical balance
-
Filtration apparatus (0.45 µm filters)
3. Sample Preparation
-
If the starting material is from an enzymatic reaction, terminate the reaction by heat inactivation or other suitable methods.
-
Centrifuge the mixture to remove any precipitated protein or cellular debris.
-
Filter the supernatant through a 0.45 µm filter to remove particulate matter.
-
For complex matrices such as food and beverage samples, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances like salts.[2]
-
Dilute the sample with the mobile phase to an appropriate concentration for injection onto the chromatography column.
4. Ion-Exchange Chromatography Protocol (for preparative scale)
-
Column Packing and Equilibration:
-
Prepare a slurry of the Ca2+-form cation exchange resin in deionized water.
-
Carefully pack the chromatography column with the resin slurry, avoiding the formation of air bubbles.
-
Equilibrate the packed column by washing with several column volumes of deionized water at the desired operating temperature (e.g., 60 °C) and flow rate (e.g., 1 ml/min).[1]
-
-
Sample Loading:
-
Once the column is equilibrated, carefully load the prepared sample onto the top of the resin bed.
-
-
Elution:
-
Elute the column with deionized water at a constant flow rate and temperature.
-
-
Fraction Collection:
-
Collect fractions of a defined volume using a fraction collector.
-
-
Analysis of Fractions:
-
Analyze the collected fractions for the presence of this compound and other components (e.g., fructose) using an analytical method such as HPLC-RID.
-
5. HPLC Analysis Protocol (for purity assessment)
-
HPLC System Preparation:
-
Set up the HPLC system with an appropriate column (e.g., aminopropyl-bonded silica).
-
Prepare the mobile phase, typically a mixture of acetonitrile and water. The exact ratio will depend on the column and desired separation.
-
Purge the HPLC pumps to remove any air bubbles.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Calibration:
-
Prepare a series of standard solutions of D-Psicose and D-Fructose of known concentrations.
-
Inject the standards and generate a calibration curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the purified fractions onto the HPLC system.
-
Identify and quantify the D-Psicose peak based on the retention time of the standard.
-
Determine the purity of the D-Psicose in the collected fractions.
-
Data Presentation
The following tables summarize typical quantitative data for the purification and analysis of D-Psicose.
Table 1: Preparative Ion-Exchange Chromatography Conditions
| Parameter | Value | Reference |
| Resin Type | DTF-Ca2+ ion exchange resin | [1] |
| Column Temperature | 60 °C | [1] |
| Mobile Phase | Deionized Water | [1] |
| Flow Rate | 1 ml/min | [1] |
| Injection Volume | 10 ml | [1] |
| Achieved Purity | 98.3% | [1] |
Table 2: HPLC-RID Method Parameters for Purity Analysis
| Parameter | Value | Reference |
| Linearity Range | 0.05% to 0.5% | [2] |
| Correlation Coefficient (r²) | ≥ 0.99 | [2] |
| Resolution (D-Psicose/D-Fructose) | ≥ 4 | [2] |
| Retention Time (D-Psicose) | ~4.81 min | [2] |
| Retention Time (D-Fructose) | ~6.17 min | [2] |
Table 3: HPLC-ELSD Method Performance for Analysis in Beverages
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 0.80 g/100 mL | [2] |
| Correlation Coefficient (r²) | 0.9994 | [2] |
| Limit of Detection (LOD) | 0.002 g/100 mL | [2] |
| Limit of Quantification (LOQ) | 0.006 g/100 mL | [2] |
| Recovery | 91.5% - 94.2% | [2] |
Visualization
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Salt Interference: High concentrations of salt in the sample can interfere with chromatographic separation, leading to peak distortion.[2] This can be addressed by diluting the sample or using a solid-phase extraction (SPE) cleanup step to desalt the sample.[2]
-
Co-elution with Other Sugars: In complex mixtures, other sugars may have similar retention times to D-Psicose. To improve resolution, optimize the mobile phase composition (e.g., the acetonitrile/water ratio in HILIC) or consider a different column chemistry, such as a ligand-exchange column.[2]
-
Anomeric Peak Splitting: Sugars can exist as α and β anomers in solution, which may result in split or broadened peaks. Controlling the temperature and pH of the mobile phase can sometimes help to minimize this effect.
Conclusion
The chromatographic protocol described provides a robust framework for the purification of this compound to a high degree of purity. The combination of preparative ion-exchange chromatography for bulk separation and analytical HPLC for purity assessment ensures a final product suitable for demanding applications in research and development. Careful optimization of the chromatographic conditions based on the specific sample matrix is key to achieving the best results.
References
Application Notes and Protocols for the Use of β-D-Psicofuranose as a Glycosyl Donor in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of β-D-psicofuranose as a glycosyl donor in the synthesis of complex oligosaccharides. This document is intended to guide researchers in the strategic design and execution of glycosylation reactions to obtain desired oligosaccharides with high stereoselectivity and yield.
Introduction
The stereoselective synthesis of oligosaccharides is a cornerstone of modern glycochemistry, with profound implications for drug discovery, materials science, and molecular biology. Among the diverse monosaccharide building blocks, rare sugars such as D-psicose (also known as D-allulose) offer unique structural motifs for the creation of novel glycostructures with potentially valuable biological activities. Specifically, the furanose form of psicose, psicofuranose (B8254897), presents a distinct scaffold for the synthesis of oligosaccharides. The development of methodologies for the stereoselective introduction of β-D-psicofuranosidic linkages is a key step towards accessing these complex molecules.
This document focuses on the application of β-D-psicofuranosyl donors, particularly those activated by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), a powerful Lewis acid promoter that has demonstrated high efficiency and β-selectivity in these glycosylation reactions.[1][2][3]
Data Presentation
The following table summarizes the quantitative data for the β-D-psicofuranosylation of various acceptors using a protected D-psicofuranosyl donor, demonstrating the scope and efficiency of this methodology.
| Entry | Glycosyl Acceptor | Product | Yield (%) | β:α Ratio |
| 1 | Uracil | 1-(β-D-Psicofuranosyl)uracil | 68 | 7:1 |
| 2 | Thymine | 1-(β-D-Psicofuranosyl)thymine | 91 | 8:1 |
| 3 | N4-Benzoylcytosine | 1-(N4-Benzoyl-β-D-psicofuranosyl)cytosine | 72 | 7:1 |
| 4 | Thiophenol | Phenyl 1-thio-β-D-psicofuranoside | 83 | 7:1 |
| 5 | 1-Dodecanethiol | Dodecyl 1-thio-β-D-psicofuranoside | 56 | 7:1 |
Data adapted from Ueda et al., HETEROCYCLES, Vol. 97, No. 2, 2018.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a β-D-psicofuranosyl donor and its subsequent use in glycosylation reactions.
Protocol 1: Synthesis of the β-D-Psicofuranosyl Donor
The synthesis of the key glycosyl donor, a D-psicofuranosyl benzyl (B1604629) phthalate (B1215562) derivative, is a multi-step process starting from D-psicose. While the seminal work by Ueda et al. describes this as a five-step synthesis, the detailed experimental procedures for each step are not fully available in the public domain.[1][2] The following is a generalized workflow based on common carbohydrate chemistry practices for the preparation of such donors.
General Workflow for Donor Synthesis:
Caption: Generalized workflow for the synthesis of a D-psicofuranosyl donor.
Note: The specific reagents and conditions for each step would require further investigation of the primary literature or adaptation from similar synthetic sequences.
Protocol 2: TMSOTf-Promoted β-D-Psicofuranosylation
This protocol describes a general procedure for the glycosylation of an acceptor with a protected D-psicofuranosyl donor using TMSOTf as a promoter. This method is applicable to a range of acceptors including other monosaccharides, alcohols, and thiols.[1]
Materials:
-
Protected D-psicofuranosyl donor (e.g., D-psicofuranosyl benzyl phthalate derivative) (1.0 eq)
-
Glycosyl acceptor (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Activated 4 Å Molecular Sieves
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 1.0 eq)
-
Anhydrous Toluene (B28343)
-
Triethylamine (B128534) (Et3N) or Saturated Sodium Bicarbonate (NaHCO3) solution
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation of Reactants:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add the protected D-psicofuranosyl donor and the glycosyl acceptor.
-
Azeotropically dry the mixture by adding anhydrous toluene and evaporating under reduced pressure. Repeat this step two to three times to ensure the removal of residual water.
-
Add activated 4 Å molecular sieves to the flask.
-
Dissolve the dried reactants in anhydrous CH2Cl2.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to the desired temperature, typically between -40 °C and 0 °C, using an appropriate cooling bath.
-
Slowly add TMSOTf dropwise to the stirred solution. The amount of TMSOTf can vary depending on the reactivity of the donor and acceptor.
-
Stir the reaction mixture at the same temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Quenching and Work-up:
-
Once the reaction is complete (as indicated by TLC, typically disappearance of the donor), quench the reaction by adding a few drops of triethylamine or by pouring the reaction mixture into a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, and wash the pad with CH2Cl2.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the desired β-D-psicofuranosyl-containing oligosaccharide.
-
Workflow for TMSOTf-Promoted β-D-Psicofuranosylation:
Caption: General workflow for the TMSOTf-promoted glycosylation.
Biological Significance and Signaling Pathways
The biological roles of oligosaccharides containing β-D-psicofuranose are not yet extensively characterized. However, the monosaccharide D-psicose has been shown to possess various biological activities, including anti-hyperglycemic and anti-hyperlipidemic effects.[1] It is hypothesized that oligosaccharides incorporating psicofuranose may exhibit unique biological properties due to their distinct three-dimensional structures.
Glycans on the cell surface play crucial roles in cellular recognition, adhesion, and signaling. Alterations in glycosylation patterns are associated with various physiological and pathological processes. While specific signaling pathways directly modulated by β-D-psicofuranose-containing oligosaccharides have not been elucidated, a general understanding of glycan-mediated signaling can provide a framework for future investigations.
Generalized Glycan-Mediated Signaling Pathway:
Caption: A generalized model of glycan-mediated cell signaling.
This diagram illustrates how a cell surface glycan, potentially one containing a β-D-psicofuranose moiety, can interact with an extracellular ligand. This interaction can modulate the activity of a membrane receptor, initiating an intracellular signaling cascade that ultimately leads to a specific cellular response. Future research is needed to identify the specific ligands, receptors, and downstream signaling events associated with psicofuranose-containing oligosaccharides.
Conclusion
The use of β-D-psicofuranose as a glycosyl donor, particularly with TMSOTf promotion, provides an effective strategy for the stereoselective synthesis of novel oligosaccharides. The protocols and data presented herein serve as a valuable resource for researchers aiming to explore the chemical synthesis and potential biological applications of these unique glycostructures. Further investigation into the biological functions and signaling pathways of psicofuranose-containing oligosaccharides is a promising area for future research in the fields of glycobiology and drug discovery.
References
Application Notes and Protocols for the Stereoselective Synthesis of β-D-Psicofuranosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Psicose, a C-3 epimer of D-fructose, is a rare sugar with significant potential in medicinal chemistry and drug development. Its incorporation into nucleoside analogues, glycosides, and other complex carbohydrates has demonstrated a range of biological activities, including antiviral and anticancer properties. The stereoselective synthesis of β-D-psicofuranosides is a critical step in accessing these novel compounds, presenting a unique synthetic challenge due to the inherent instability of the furanoside ring and the steric hindrance around the anomeric center.
These application notes provide detailed protocols and quantitative data for the stereoselective synthesis of β-D-psicofuranosides, focusing on the preparation of key psicofuranosyl donors and their subsequent glycosylation reactions to form N-, S-, and O-glycosides. The methodologies described herein are designed to be reproducible and scalable for applications in academic research and industrial drug development.
General Workflow for β-D-Psicofuranoside Synthesis
The overall strategy for the synthesis of β-D-psicofuranosides involves a multi-step process that begins with a readily available starting material, such as D-psicose or D-ribose. The key stages include the protection of hydroxyl groups, activation of the anomeric position to form a glycosyl donor, stereoselective glycosylation with a suitable acceptor, and final deprotection to yield the target β-D-psicofuranoside.
Caption: General workflow for the synthesis of β-D-psicofuranosides.
Data Presentation: Stereoselective Glycosylation of D-Psicofuranosyl Donors
The stereochemical outcome of the glycosylation reaction is highly dependent on the protecting groups on the psicofuranosyl donor, the nature of the acceptor, and the reaction conditions. The following tables summarize quantitative data from key studies on the β-selective synthesis of psicofuranosides.
Table 1: N-Glycosylation of Pyrimidine (B1678525) Bases with D-Psicofuranosyl Donor 1
| Entry | Pyrimidine Base | Donor | Promoter (equiv.) | Time (h) | Yield (%) | β/α Ratio |
| 1 | Uracil | 1 | TMSOTf (1) | 2 | 85 | 8:1 |
| 2 | Thymine | 1 | TMSOTf (1) | 2 | 82 | 7:1 |
| 3 | N⁴-Benzoylcytosine | 1 | TMSOTf (1) | 4 | 75 | 7:1 |
Donor 1 : 1,6-di-O-benzoyl-3,4-O-isopropylidene-β-D-psicofuranosyl phthalate (B1215562)
Table 2: S-Glycosylation of Thiols with D-Psicofuranosyl Donors 1 and 15
| Entry | Thiol | Donor | Promoter (equiv.) | Time (h) | Yield (%) | β/α Ratio |
| 1 | Thiophenol | 1 | TMSOTf (1) | 0.5 | 88 | 3:1 |
| 2 | 1-Dodecanethiol | 1 | TMSOTf (1) | 1 | 83 | 2:1 |
| 3 | Thiophenol | 15 | TMSOTf (2) | 1 | 83 | 7:1 |
| 4 | 1-Dodecanethiol | 15 | TMSOTf (2) | 2 | 81 | 7:1 |
Donor 1 : 1,6-di-O-benzoyl-3,4-O-isopropylidene-β-D-psicofuranosyl phthalate Donor 15 : 1,6-di-O-benzoyl-3,4-O-(3-pentylidene)-β-D-psicofuranosyl phthalate
Table 3: O-Glycosylation of Monosaccharide Acceptors with D-Psicofuranosyl Donor 4
| Entry | Glycosyl Acceptor | Donor | Promoter | Yield (%) | β-selectivity |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 4 | TMSOTf | 85 | High |
| 2 | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 4 | TMSOTf | 82 | High |
| 3 | Methyl 2,4,6-tri-O-benzyl-α-D-galactopyranoside | 4 | TMSOTf | 78 | High |
Donor 4 : A D-psicofuranosyl benzyl (B1604629) phthalate derivative. High β-selectivity was reported, though specific ratios were not provided in the abstract.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of β-D-psicofuranosides.
Protocol 1: Synthesis of 1,6-di-O-benzoyl-3,4-O-isopropylidene-β-D-psicofuranose (Precursor to Donor 1)
This protocol describes the synthesis of a key protected psicofuranose (B8254897) intermediate from D-psicose.
Caption: Synthesis of the protected psicofuranose precursor.
Materials:
-
D-Psicose
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Pyridine (B92270), anhydrous
-
Benzoyl chloride (BzCl)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc) and hexanes for chromatography
Procedure:
-
Isopropylidene Protection:
-
Suspend D-psicose (1.0 eq) in a mixture of acetone and 2,2-dimethoxypropane.
-
Add a catalytic amount of p-TsOH·H₂O and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid NaHCO₃ and stir for 30 minutes.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude di-O-isopropylidene-D-psicofuranose.
-
-
Selective Deprotection:
-
Dissolve the crude di-O-isopropylidene-D-psicofuranose in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Stir the reaction at room temperature, monitoring the selective removal of the 4,5-isopropylidene group by TLC.
-
Upon completion, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1,2:3,4-di-O-isopropylidene-D-psicofuranose.
-
-
Benzoylation:
-
Dissolve the resulting mono-isopropylidene protected psicose (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Add benzoyl chloride (2.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (TLC).
-
Quench the reaction by the slow addition of MeOH.
-
Remove the solvent under reduced pressure and co-evaporate with toluene (B28343).
-
Purify the residue by silica gel column chromatography (EtOAc/hexanes gradient) to afford 1,6-di-O-benzoyl-3,4-O-isopropylidene-β-D-psicofuranose.
-
Characterization:
-
¹H NMR: Characteristic signals for the benzoyl groups (aromatic protons), the isopropylidene methyl groups, and the sugar backbone protons.
-
¹³C NMR: Resonances for the carbonyl carbons of the benzoyl groups, the quaternary carbon and methyl carbons of the isopropylidene group, and the carbons of the psicofuranose ring.
-
Mass Spectrometry: Calculation of the exact mass for the [M+Na]⁺ ion.
Protocol 2: General Procedure for TMSOTf-Promoted N-Glycosylation[1]
This protocol describes the β-selective formation of N-glycosidic bonds with pyrimidine bases.
Materials:
-
D-Psicofuranosyl donor (e.g., Donor 1 )
-
Pyrimidine base (e.g., Uracil)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Chloroform (CHCl₃)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
Silylation of the Pyrimidine Base:
-
In a flame-dried flask under an argon atmosphere, dissolve the pyrimidine base (1.5 eq) in anhydrous MeCN.
-
Add BSA (3.0 eq) and heat the mixture at reflux for 1 hour.
-
Cool the reaction mixture to 0 °C.
-
-
Glycosylation:
-
In a separate flame-dried flask, dissolve the psicofuranosyl donor (1.0 eq) in anhydrous DCM.
-
Add the solution of the donor to the silylated pyrimidine base at 0 °C.
-
Add TMSOTf (1.0-2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for the specified time (see Table 1), monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CHCl₃.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (EtOAc/hexanes gradient) to yield the desired β-D-psicofuranosyl nucleoside.
-
Protocol 3: General Procedure for TMSOTf-Promoted S-Glycosylation[1]
This protocol outlines the formation of β-thiopsicofuranosides.
Materials:
-
D-Psicofuranosyl donor (e.g., Donor 1 or 15 )
-
Thiol (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves, 4 Å (for donor 15 )
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
Procedure:
-
Preparation:
-
Azeotropically dry the psicofuranosyl donor (1.0 eq) with anhydrous toluene twice and then place under high vacuum.
-
Dissolve the dried donor in anhydrous DCM.
-
If using donor 15 , add activated 4 Å molecular sieves (100 mg per 0.2 mmol of donor) and stir for 30 minutes at room temperature.
-
Add the thiol to the solution.
-
-
Glycosylation:
-
Cool the reaction mixture to -40 °C.
-
Add TMSOTf (1.0-2.0 eq) dropwise.
-
Allow the reaction to warm to -20 °C and stir for the specified time (see Table 2), monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding Et₃N and allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate under vacuum.
-
Purify the residue by flash column chromatography on silica gel (EtOAc/hexanes gradient) to give the S-glycoside.
-
Protocol 4: General Procedure for Deprotection of Benzoyl and Isopropylidene Groups[1]
This protocol describes the removal of common protecting groups to yield the final deprotected β-D-psicofuranoside.
Materials:
-
Protected β-D-psicofuranoside
-
Aqueous trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in MeOH (catalytic)
-
Amberlite IR-120 (H⁺ form) resin
Procedure:
-
Removal of Isopropylidene Group:
-
Dissolve the protected psicofuranoside in aqueous TFA (e.g., 80-90%).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Co-evaporate with toluene to remove excess TFA.
-
-
Removal of Benzoyl Groups (Zemplén conditions):
-
Dissolve the resulting diol in anhydrous MeOH.
-
Add a catalytic amount of a freshly prepared solution of NaOMe in MeOH.
-
Stir the reaction at room temperature until complete debenzoylation is observed by TLC.
-
Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin.
-
Filter the resin and wash with MeOH.
-
Concentrate the filtrate to yield the deprotected β-D-psicofuranoside.
-
Conclusion
The stereoselective synthesis of β-D-psicofuranosides is a challenging yet rewarding endeavor that provides access to a diverse range of potentially bioactive molecules. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the field. Careful selection of protecting groups on the psicofuranosyl donor and optimization of glycosylation conditions are paramount to achieving high β-selectivity and yields. The methodologies outlined herein provide a solid foundation for the synthesis of novel psicofuranoside-containing compounds for further biological evaluation.
Applications of β-D-Psicofuranose in the Synthesis of Novel Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction:
β-D-Psicofuranose, a rare sugar isomer of fructose, serves as a valuable and versatile chiral starting material in the synthesis of unique nucleoside analogues. Its distinct stereochemistry, featuring a hydroxymethyl group at the anomeric carbon (C2), offers the potential to create novel structural motifs that can mimic natural nucleosides and interact with biological targets in innovative ways. These modifications can lead to compounds with enhanced therapeutic properties, such as increased metabolic stability, altered target specificity, and novel mechanisms of action. This document provides an overview of the applications of β-D-psicofuranose in this field, including detailed synthetic protocols and a summary of the current, albeit limited, understanding of the biological activities of these analogues.
Application Notes
The primary application of β-D-psicofuranose in nucleoside analogue synthesis lies in its use as a scaffold to generate molecules with potential antiviral and anticancer activities. The structural novelty of psicofuranosyl nucleosides makes them interesting candidates for overcoming drug resistance mechanisms that affect conventional nucleoside analogues.
Two main strategies have been explored for the synthesis of nucleoside analogues from β-D-psicofuranose:
-
Synthesis of Deoxy-Psicofuranosyl Nucleosides: The synthesis of 1-(3-deoxy-β-D-psicofuranosyl)uracil demonstrates a multi-step pathway starting from D-fructose, a readily available precursor to β-D-psicofuranose. This approach introduces modifications at the sugar moiety, which can influence the analogue's interaction with viral or cellular enzymes.[1][2]
-
Direct Glycosylation of Nucleobases: A more direct approach involves the β-selective N-glycosidation of pyrimidine (B1678525) bases with a protected D-psicofuranosyl donor. This method allows for the efficient coupling of various nucleobases to the psicofuranose (B8254897) sugar, enabling the synthesis of a library of novel nucleoside analogues for biological screening.
While the synthesis of these compounds has been reported, comprehensive data on their biological activities, particularly quantitative measures like IC50 values, remain scarce in publicly available literature. Further biological evaluation is necessary to fully elucidate the therapeutic potential of this class of nucleoside analogues.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-deoxy-β-D-psicofuranosyl)uracil[1][2]
This protocol outlines the synthesis of a 3'-deoxy psicofuranosyl nucleoside analogue starting from D-fructose.
Materials:
-
D-Fructose
-
Ethyl propiolate
-
Benzoyl cyanide
-
Hydrogen chloride in dimethylformamide
-
Methanol
-
Standard laboratory glassware and purification equipment (chromatography columns, etc.)
Procedure:
-
Formation of the Oxazoline (B21484) Intermediate: D-fructose is treated with cyanamide to form 2-amino-β-D-fructofuro[2',3':3,4]-oxazoline. This intermediate is highly reactive and is used directly in the next step without isolation.
-
Anhydro-uracil Formation: The oxazoline intermediate is reacted with ethyl propiolate to yield O(2,3)-anhydro-2-[β-D-fructofuranosyl]uracil.
-
Benzoylation: The anhydro-uracil derivative is benzoylated using benzoyl cyanide and triethylamine to protect the hydroxyl groups, affording the 1',4',6'-tri-O-benzoyl derivative.
-
Chlorination and Ring Opening: Treatment with hydrogen chloride in dimethylformamide converts the anhydro-nucleoside to 1-[1,4,6-tri-O-benzoyl-3-chloro-3-deoxy-β-D-psicofuranosyl]uracil.
-
Deprotection: The final deprotection step is carried out via methanolysis to remove the benzoyl groups, yielding 1-(3-deoxy-β-D-psicofuranosyl)uracil.
-
Purification: The final product is purified using standard chromatographic techniques.
Protocol 2: General Procedure for β-Selective N-Glycosidation of Pyrimidine Bases with a D-Psicofuranosyl Donor
This protocol provides a general method for the direct coupling of pyrimidine bases with a protected psicofuranosyl donor.
Materials:
-
Pyrimidine base (e.g., uracil, thymine, N4-benzoylcytosine)
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Acetonitrile (MeCN), anhydrous
-
Protected D-psicofuranosyl donor (e.g., 1,3,4,6-tetra-O-benzoyl-β-D-psicofuranose)
-
Dichloromethane (CH2Cl2), anhydrous
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Chloroform (CHCl3)
-
Magnesium sulfate (B86663) (MgSO4)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Silylation of the Pyrimidine Base: A solution of the pyrimidine base (1.5 equivalents) and BSA (3 equivalents) in anhydrous MeCN is heated at reflux for 1 hour to form the silylated derivative.
-
Glycosylation Reaction: The reaction mixture is cooled to 0°C. A solution of the protected D-psicofuranosyl donor (1 equivalent) in anhydrous CH2Cl2 is added, followed by the dropwise addition of TMSOTf (1 equivalent). The reaction is stirred at room temperature, and its progress is monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution. The aqueous layer is extracted with CHCl3. The combined organic layers are washed with water and brine, dried over MgSO4, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the protected psicofuranosyl nucleoside.
-
Deprotection (if necessary): The protecting groups on the sugar and/or base moieties are removed using standard deprotection procedures to obtain the final nucleoside analogue.
Data Presentation
| Compound Name | Target (Virus/Cell Line) | Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| 1-(3-deoxy-β-D-psicofuranosyl)uracil | Data not available | Data not available | Data not available | Data not available | |
| 1-(β-D-psicofuranosyl)uracil | Data not available | Data not available | Data not available | Data not available | |
| 1-(β-D-psicofuranosyl)thymine | Data not available | Data not available | Data not available | Data not available | |
| 1-(β-D-psicofuranosyl)cytosine | Data not available | Data not available | Data not available | Data not available |
Visualizations
Synthesis Pathway Diagrams
References
The Versatility of β-D-Psicofuranose: A Chiral Building Block for Organic Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Psicofuranose, a naturally occurring ketohexose, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its unique stereochemical arrangement and multiple functional groups provide a rich platform for the construction of complex and biologically active molecules. This document provides a detailed overview of the applications of β-D-psicofuranose in the synthesis of nucleoside analogues, disaccharides, and thioglycosides, complete with experimental protocols and quantitative data. The inherent chirality of β-D-psicofuranose makes it an attractive starting material for the stereoselective synthesis of novel drug candidates and other high-value organic compounds.
Applications of β-D-Psicofuranose as a Chiral Building Block
The primary application of β-D-psicofuranose in organic synthesis lies in its use as a precursor for glycosylation reactions. Its furanose form allows for the introduction of various substituents at the anomeric carbon with a high degree of stereocontrol, predominantly yielding β-linked products.
Synthesis of β-D-Psicofuranosyl Nucleosides
β-D-Psicofuranosyl nucleosides are of significant interest due to their potential as antiviral and anticancer agents. The synthesis typically involves the coupling of a protected psicofuranosyl donor with a silylated nucleobase.
Reaction Scheme for N-Glycosidation:
Caption: N-Glycosidation of a protected β-D-psicofuranosyl donor.
Synthesis of β-D-Psicofuranosyl Disaccharides
Disaccharides containing a β-D-psicofuranosyl moiety are of interest for their potential biological activities and as tools for studying carbohydrate-protein interactions. The synthesis involves the reaction of a psicofuranosyl donor with a suitably protected monosaccharide acceptor.
Reaction Scheme for O-Glycosidation:
Caption: O-Glycosidation to form β-D-psicofuranosyl disaccharides.
Synthesis of β-D-Psicofuranosyl Thioglycosides
Thioglycosides are valuable synthetic intermediates and have shown promise as inhibitors of glycosidases. The S-glycosidation of β-D-psicofuranose derivatives proceeds with high β-selectivity.
Reaction Scheme for S-Glycosidation:
Caption: S-Glycosidation for the synthesis of thioglycosides.
Quantitative Data Summary
The following tables summarize the yields and stereoselectivity observed in various glycosylation reactions using β-D-psicofuranose derivatives.
Table 1: N-Glycosidation of Pyrimidine Bases with a Psicofuranosyl Donor
| Entry | Pyrimidine Base | Product | Yield (%) | β/α Ratio |
| 1 | Uracil | β-D-psicofuranosyl uracil | 75 | 8:1 |
| 2 | Thymine | β-D-psicofuranosyl thymine | 72 | 7:1 |
| 3 | N4-Benzoylcytosine | N4-Benzoyl-β-D-psicofuranosyl cytosine | 68 | 7:1 |
Table 2: S-Glycosidation of Thiols with Psicofuranosyl Donors
| Entry | Thiol | Psicofuranosyl Donor | Product | Yield (%) | β/α Ratio |
| 1 | Thiophenol | 3,4-O-isopropylidene protected | β-D-psicofuranosyl phenyl sulfide | 78 | 3:1 |
| 2 | Thiophenol | 3,4-O-(3-pentylidene) protected | β-D-psicofuranosyl phenyl sulfide | 83 | 7:1 |
| 3 | 1-Dodecanethiol | 3,4-O-isopropylidene protected | β-D-psicofuranosyl dodecyl sulfide | 83 (β), 27 (α) | 3:1 |
| 4 | 1-Dodecanethiol | 3,4-O-(3-pentylidene) protected | β-D-psicofuranosyl dodecyl sulfide | - | 7:1 |
Table 3: O-Glycosidation for Disaccharide Synthesis
| Entry | Acceptor | Product | Yield (%) | Selectivity |
| 1 | Protected D-glucose | α-D-glucopyranosyl-β-D-psicofuranoside | 85 | High β-selectivity |
| 2 | Protected D-galactose | α-D-galactopyranosyl-β-D-psicofuranoside | 82 | High β-selectivity |
| 3 | Protected D-mannose | α-D-mannopyranosyl-β-D-psicofuranoside | 79 | High β-selectivity |
Experimental Protocols
General Materials and Methods
All reactions involving anhydrous solvents were performed under an inert atmosphere (Argon or Nitrogen). Dichloromethane (B109758) (CH2Cl2) was distilled from calcium hydride, and tetrahydrofuran (B95107) (THF) was distilled from sodium/benzophenone ketyl. Acetonitrile (B52724) (MeCN) was distilled from phosphorus pentoxide. Commercially available reagents were used without further purification unless otherwise noted. Thin-layer chromatography (TLC) was performed on silica (B1680970) gel 60 F254 plates, and visualization was achieved by UV light and/or by staining with a solution of ceric ammonium (B1175870) molybdate (B1676688) or potassium permanganate. Flash column chromatography was performed using silica gel (230-400 mesh).
Protocol 1: General Procedure for N-Glycosidation of Pyrimidine Bases
Workflow Diagram:
Caption: Workflow for the N-glycosidation of pyrimidine bases.
-
Silylation of the Nucleobase: To a stirred suspension of the pyrimidine base (1.5 mmol) in anhydrous acetonitrile (10 mL) is added N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 mmol). The mixture is heated at reflux under an argon atmosphere until a clear solution is obtained (typically 1-2 hours).
-
Glycosylation Reaction: The reaction mixture is cooled to 0 °C. A solution of the protected β-D-psicofuranosyl donor (1.0 mmol) in anhydrous dichloromethane (10 mL) is added, followed by the dropwise addition of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2 mmol).
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for the time indicated by TLC analysis (typically 2-4 hours).
-
Work-up: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is then extracted with dichloromethane or ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired β-D-psicofuranosyl nucleoside.
Protocol 2: General Procedure for S-Glycosidation
Workflow Diagram:
Caption: Workflow for the S-glycosidation of thiols.
-
Preparation: A solution of the protected β-D-psicofuranosyl donor (1.0 mmol) and the corresponding thiol (1.2 mmol) in anhydrous dichloromethane (10 mL) containing activated molecular sieves (4 Å) is prepared under an argon atmosphere.
-
Reaction Initiation: The mixture is cooled to -40 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 mmol) is added dropwise.
-
Reaction Progress: The reaction is stirred at -20 °C and monitored by TLC.
-
Quenching and Work-up: Upon completion, the reaction is quenched with triethylamine (B128534) (Et3N). The mixture is filtered through Celite, and the filtrate is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The residue is purified by flash column chromatography on silica gel to give the β-D-psicofuranosyl thioglycoside.
Protocol 3: General Procedure for O-Glycosidation to form Disaccharides
Workflow Diagram:
Caption: Workflow for the O-glycosidation to form disaccharides.
-
Reactant Preparation: A mixture of the psicofuranosyl donor (e.g., 1,3,4,6-tetra-O-benzoyl-β-D-psicofuranosyl benzyl phthalate) (1.0 mmol), the protected monosaccharide acceptor (1.2 mmol), and freshly activated molecular sieves (4 Å) in anhydrous dichloromethane (15 mL) is stirred under argon at room temperature for 30 minutes.
-
Reaction Initiation: The mixture is cooled to 0 °C, and a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 mmol) in dichloromethane (1 mL) is added.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: After completion, the reaction is quenched with pyridine, and the mixture is diluted with dichloromethane and filtered. The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4 and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel (e.g., toluene/ethyl acetate gradient) to yield the protected disaccharide.
-
Deprotection: The protecting groups are removed using standard procedures (e.g., Zemplén deacetylation for acetate groups, hydrogenolysis for benzyl groups) to afford the final disaccharide.
Conclusion
β-D-Psicofuranose is a powerful chiral building block for the stereoselective synthesis of a variety of important carbohydrate-based molecules. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel nucleosides, disaccharides, and thioglycosides. The high degree of stereocontrol achievable in these reactions, coupled with the increasing commercial availability of D-psicose, ensures that β-D-psicofuranose will continue to be a valuable tool in organic synthesis and drug discovery. Further research into the application of this chiral synthon for the construction of non-carbohydrate targets is an exciting avenue for future exploration.
Quantitative Analysis of Beta-D-Psicofuranose: A Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the accurate quantification of beta-D-Psicofuranose (D-psicose), a rare sugar of significant interest in the food and pharmaceutical industries. The following sections offer comprehensive methodologies for researchers, scientists, and drug development professionals, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
D-Psicose, a C-3 epimer of D-fructose, is a low-calorie sugar with potential health benefits, including anti-hyperglycemic and anti-obesity effects.[1] Its accurate quantification in various matrices is essential for quality control, metabolic studies, and product development. This guide outlines validated analytical methods to ensure reliable and reproducible results.
Quantitative Performance of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the described methods for the quantification of D-psicose and other structurally related sugars.
| Parameter | HPLC-RID | HPLC-ELSD | GC-MS | Quantitative ¹H-NMR |
| Linearity Range | 0.05% - 0.5% (w/v)[2] | 0.01 - 0.80 g/100 mL | Varies (e.g., 0.5 - 500 mg/L for similar sugars) | Wide dynamic range, e.g., >5,000:1[3] |
| Correlation Coefficient (r²) | ≥ 0.99[2] | 0.9994 | > 0.99 | ≥ 0.999[4] |
| Limit of Detection (LOD) | Not specified | 0.002 g/100 mL | ~0.03 mg/L for similar sugars | < 10 µM[3] |
| Limit of Quantification (LOQ) | Not specified | 0.006 g/100 mL | Varies (analyte dependent) | Analyte and precision dependent[3] |
| Recovery | Not specified | 95.8% - 102.3% | 92.1% - 124.7% for similar sugars | 98.79% - 101.51%[4] |
| Precision (RSD) | < 1% | Not specified | < 15% | < 2.0%[4] |
Experimental Protocols
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is robust for routine analysis and monitoring of enzymatic conversions where high sensitivity is not the primary requirement.
a. Principle
HPLC separates compounds based on their interaction with a stationary phase. For sugars like D-psicose that lack a UV chromophore, a refractive index detector (RID) is commonly used, which measures the change in the refractive index of the eluent as the analyte passes through the detector cell.
b. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity or equivalent with a quaternary pump, autosampler, column oven, and refractive index detector.
-
Column: Aminex HPX-87C (300 mm x 7.8 mm) or similar carbohydrate analysis column.
-
Mobile Phase: Degassed deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Detector Temperature: 40°C.
-
Injection Volume: 20 µL.
c. Sample Preparation
-
Standard Preparation: Prepare a stock solution of D-psicose (10 mg/mL) in deionized water. Create a series of calibration standards (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 mg/mL) by diluting the stock solution.
-
Sample Preparation (e.g., from enzymatic reaction):
-
Stop the enzymatic reaction by heating the sample at 100°C for 10 minutes to denature the enzyme.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Dilute the sample with deionized water to fall within the calibration range.
-
d. Data Analysis
-
Identify the D-psicose peak based on its retention time compared to the standard.
-
Generate a calibration curve by plotting the peak area of the D-psicose standards against their known concentrations.
-
Quantify the D-psicose concentration in the samples using the linear regression equation from the calibration curve.
Caption: General workflow for D-psicose analysis by HPLC-RID.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it ideal for the quantification of D-psicose at trace levels and for confirmatory analysis. This method requires derivatization to make the non-volatile sugar amenable to gas chromatography.
a. Principle
GC separates volatile compounds based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
b. Instrumentation and Conditions
-
GC-MS System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 200°C at 3°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
c. Sample Preparation (Oximation and Silylation)
-
Drying: Pipette an appropriate volume of the sample or standard into a vial and evaporate to dryness under a stream of nitrogen.
-
Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample. Vortex and incubate at 80°C for 20 minutes.
-
Silylation: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Vortex and incubate at 70°C for 60 minutes.
-
After cooling to room temperature, the sample is ready for injection.
d. Data Analysis
-
Identify the derivatized D-psicose peaks based on their retention times and mass spectra compared to a derivatized standard.
-
Select specific ions for quantification in SIM mode to enhance sensitivity and selectivity.
-
Create a calibration curve by analyzing a series of derivatized D-psicose standards.
-
Quantify D-psicose in the samples based on the peak area of the selected ions and the calibration curve.
Caption: Workflow for the quantification of D-psicose by GC-MS.
Quantitative Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for the absolute quantification of this compound without the need for an identical calibration standard.
a. Principle
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of this compound to the integral of a known amount of an internal standard, the absolute concentration can be determined.
b. Instrumentation and Conditions
-
NMR Spectrometer: Bruker Avance III 400 MHz or higher field instrument.
-
Solvent: Deuterium oxide (D₂O).
-
Internal Standard: Maleic acid or another suitable standard with signals that do not overlap with the analyte.
-
Pulse Program: A standard 1D proton experiment with water suppression (e.g., zgpr).
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90° flip angle.
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250 for <1% integration error).[5]
-
c. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of D₂O.
-
Transfer the solution to an NMR tube.
d. Data Analysis
-
Acquire the ¹H-NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (mₛ / Mₛ) * (Vₛ / mₓ) * Pₛ
Where:
-
Cₓ = Concentration of the analyte
-
Iₓ = Integral of the analyte signal
-
Nₓ = Number of protons for the analyte signal
-
Iₛ = Integral of the standard signal
-
Nₛ = Number of protons for the standard signal
-
mₛ = Mass of the standard
-
Mₛ = Molar mass of the standard
-
Vₛ = Volume of the solvent
-
mₓ = Mass of the sample
-
Pₛ = Purity of the standard
-
Caption: Workflow for quantitative ¹H-NMR analysis of D-psicose.
Signaling Pathway and Experimental Workflow Visualizations
Enzymatic Production of D-Psicose from D-Fructose
The most common method for producing D-psicose is through the enzymatic isomerization of D-fructose, a readily available and inexpensive substrate.[6] This bioconversion is typically catalyzed by D-tagatose 3-epimerase or D-psicose 3-epimerase.[6] The process involves incubation of the enzyme with a high concentration of D-fructose, followed by monitoring the reaction progress and subsequent purification of D-psicose.
Caption: Enzymatic production and purification of D-psicose.
D-Psicose Signaling in Hepatic Lipid Metabolism
D-psicose has been shown to favorably alter lipid metabolism, primarily by suppressing the activity of hepatic lipogenic enzymes.[7][8] This is achieved through the regulation of key transcription factors and enzymes involved in fatty acid synthesis and oxidation.
Caption: D-psicose regulation of hepatic lipid metabolism.
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of psicofuranose (B8254897) (an anomer of D-psicose) using High-Performance Liquid Chromatography (HPLC). The protocols are designed for accuracy and robustness in various sample matrices, including enzymatic reaction mixtures and food products.
Introduction
Psicofuranose, a furanose form of the rare sugar D-psicose (D-allulose), is of significant interest in the food and pharmaceutical industries due to its low-calorie properties and potential health benefits. Accurate and reliable quantification of psicofuranose is crucial for research, quality control, and regulatory purposes. In aqueous solutions, D-psicose exists in equilibrium with its various isomers, including psicofuranose. Therefore, HPLC methods developed for D-psicose are directly applicable to the analysis of psicofuranose.
This document outlines a robust HPLC method utilizing an aminopropyl silane (B1218182) column with Refractive Index Detection (RID), a universal detector suitable for carbohydrates that lack a UV chromophore.
Experimental Protocols
Protocol 1: Analysis of Psicofuranose in Enzymatic Conversion Mixtures
This protocol is optimized for monitoring the enzymatic conversion of D-fructose to D-psicose, where psicofuranose is one of the resulting isomers.
1. Materials and Reagents
-
D-Psicose standard (analytical grade)
-
D-Fructose standard (analytical grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Syringe filters (0.22 µm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An isocratic HPLC system equipped with a Refractive Index Detector (RID).
-
Column: Aminopropyl silane column (e.g., ZORBAX SIL, 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 10-20 µL.
-
Run Time: Approximately 10 minutes.
3. Standard Preparation
-
Prepare individual stock solutions of D-psicose and D-fructose in the mobile phase (e.g., 10 mg/mL).
-
Generate a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 0.5 mg/mL to 5.0 mg/mL).
4. Sample Preparation
-
At specified time intervals, withdraw an aliquot of the enzymatic reaction mixture.
-
To halt the enzymatic reaction, immediately heat the sample (e.g., boil for 5-10 minutes) or add a quenching agent such as a strong acid (e.g., perchloric acid), followed by neutralization.[2][3]
-
Centrifuge the sample to pellet the enzyme and any precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
5. Data Analysis
-
Identify the psicose peak by comparing its retention time with that of the D-psicose standard.
-
Quantify the concentration of psicose using an external standard calibration curve generated from the peak areas of the standard solutions.
Protocol 2: Analysis of Psicofuranose in Food Matrices
This protocol provides a general guideline for the extraction and analysis of psicofuranose from various food products.
1. Materials and Reagents
-
Same as Protocol 1.
-
C18 Solid-Phase Extraction (SPE) cartridges (if necessary for sample cleanup).
2. Instrumentation and Chromatographic Conditions
-
Same as Protocol 1.
3. Standard Preparation
-
Same as Protocol 1.
4. Sample Preparation
-
Liquid Samples (e.g., beverages):
-
For clear liquid samples, dilute an appropriate volume with the mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
Solid and Semi-Solid Samples (e.g., confectionery, sauces):
-
Homogenize a known weight of the sample.
-
Perform an ultrasonic extraction with a suitable solvent, such as a mixture of acetonitrile and water.[4]
-
Centrifuge the extract to separate solid particles.
-
For complex matrices with high levels of interfering substances (e.g., fats, proteins), a C18 solid-phase extraction (SPE) cleanup step may be necessary.[4]
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
-
5. Data Analysis
-
Same as Protocol 1.
Data Presentation
The following tables summarize the quantitative data and performance characteristics of the described HPLC method for psicose analysis.
Table 1: Chromatographic Parameters
| Parameter | Value |
| Column | Aminopropyl silane (4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 10-20 µL |
| Retention Time (Psicose) | ~4.8 min[1] |
| Retention Time (Fructose) | ~6.2 min[1] |
Table 2: Method Performance Characteristics
| Parameter | Value |
| Linearity Range | 0.5 - 5.0 mg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Dependent on detector and system, typically in the low µg/mL range. |
| Limit of Quantitation (LOQ) | Dependent on detector and system, typically in the mid-to-high µg/mL range. |
| Recovery from Food Matrix | 96.6% - 96.7%[4][5] |
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of psicofuranose.
Caption: General experimental workflow for psicofuranose analysis by HPLC.
Caption: Detailed sample preparation workflow for different matrices.
References
Application Note: Analysis of Psicofuranose by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the analysis of psicofuranose (B8254897), a rare sugar with significant potential in the food and pharmaceutical industries. Due to its low volatility, direct analysis of psicofuranose by gas chromatography is not feasible. This protocol describes a comprehensive workflow for the derivatization of psicofuranose to a volatile trimethylsilyl (B98337) (TMS) ether, followed by its separation and identification using Gas Chromatography-Mass Spectrometry (GC-MS). The described method, involving a two-step methoximation and silylation derivatization, enhances the volatility and thermal stability of psicofuranose, enabling accurate and reliable quantification.[1]
Introduction
Psicofuranose, also known as D-Psicose, is a C-3 epimer of D-fructose and is categorized as a rare sugar. It possesses about 70% of the sweetness of sucrose (B13894) but with nearly zero calories, making it an attractive alternative sweetener.[2] Beyond its use as a sugar substitute, psicose has demonstrated various physiological functions, including blood glucose regulation and anti-diabetic effects, which has garnered interest in its application in functional foods and drug development.
Accurate and sensitive analytical methods are crucial for the quality control of psicofuranose production, its quantification in various matrices, and for metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the polar nature and low volatility of sugars like psicofuranose necessitate a derivatization step to convert them into more volatile and thermally stable compounds suitable for GC analysis.[3][4] The most common approach for sugars is trimethylsilylation (TMS), which involves the replacement of active hydrogens in hydroxyl groups with trimethylsilyl groups.[3][5] This application note provides a detailed protocol for the TMS derivatization of psicofuranose and its subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
Psicofuranose standard
-
Pyridine, anhydrous
-
Methoxyamine hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane, GC grade
-
Internal Standard (e.g., Sorbitol)
-
Nitrogen gas, high purity
-
Sample vials (2 mL) with screw caps (B75204) and septa
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of psicofuranose in a suitable solvent (e.g., water or pyridine) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Internal Standard Addition: Add a known amount of internal standard (e.g., sorbitol) to each standard and sample solution.
-
Drying: Evaporate a known volume of the sample or standard solution to complete dryness under a gentle stream of nitrogen gas at approximately 60°C. It is critical to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
Derivatization Protocol: Methoximation followed by Silylation
This two-step derivatization procedure is essential to prevent the formation of multiple isomers during silylation by first protecting the carbonyl group.[6]
-
Methoximation:
-
To the dried sample, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.
-
Seal the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
-
Trimethylsilylation:
-
To the methoximated sample, add 80 µL of BSTFA with 1% TMCS.
-
Seal the vial immediately and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are provided as a guideline and may require optimization for different GC-MS systems.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (with a splitless time of 1 min) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp at 5°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | m/z 50-600 |
| Solvent Delay | 5 minutes |
Quantitative Data Summary
The trimethylsilylated psicofuranose will appear as one or more peaks in the chromatogram due to the formation of different isomers. The following table summarizes key quantitative data for the pentakis(trimethylsilyl) ether derivative of D-psicofuranose.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Characteristic Mass Fragments (m/z) |
| D-Psicofuranose, pentakis(trimethylsilyl) ether | C₂₁H₅₂O₆Si₅ | 541.06 | 73 (base peak, Si(CH₃)₃⁺), 103, 147, 204, 217, 307, 319 |
Note: The mass fragments are representative of TMS-derivatized ketohexoses and should be confirmed by analyzing a pure standard of psicofuranose.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the GC-MS analysis of psicofuranose.
Conclusion
The described method provides a reliable and sensitive approach for the quantitative analysis of psicofuranose by GC-MS. The two-step derivatization protocol involving methoximation and trimethylsilylation is effective in producing volatile and thermally stable derivatives of psicofuranose, allowing for excellent chromatographic separation and mass spectrometric identification. This application note serves as a comprehensive guide for researchers and scientists in the food and pharmaceutical industries for the routine analysis of psicofuranose.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 3. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 4. mdpi.com [mdpi.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Metabolic Pathway Analysis of beta-D-Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-D-Psicofuranose, a structural isomer of D-fructose, is a rare sugar that has garnered significant attention in the fields of nutrition and pharmacology.[1] Unlike its common counterpart, D-fructose, this compound (often referred to as D-psicose or D-allulose in its various isomeric forms) is poorly metabolized by the human body, resulting in a near-zero caloric value.[1][2] This unique characteristic, coupled with a range of observed health benefits, positions this compound as a promising candidate for use as a sugar substitute and a potential therapeutic agent.
These application notes provide a comprehensive overview of the metabolic pathway of this compound, its therapeutic potential, and detailed protocols for its analysis. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to investigate this intriguing molecule further.
Metabolic Pathway of this compound
The primary reason for the low caloric value of this compound lies in its limited metabolism. While it is absorbed in the small intestine, a significant portion is excreted unchanged in the urine.[2][3]
Key Metabolic Steps (or lack thereof):
-
Absorption: this compound is absorbed from the small intestine, likely via the GLUT5 transporter, which is also responsible for fructose (B13574) absorption.[2]
-
Phosphorylation: This is the critical and rate-limiting step in the metabolism of most sugars. In the liver, fructose is rapidly phosphorylated by fructokinase (ketohexokinase) to fructose-1-phosphate, committing it to glycolysis or gluconeogenesis.[2] However, this compound is a very poor substrate for fructokinase.[2] This inefficient phosphorylation is the main reason it is not significantly metabolized.
-
Excretion: Due to the lack of significant metabolism, the majority of absorbed this compound is excreted unchanged in the urine.[2][3][4] Studies in rats have shown that a substantial percentage of an orally administered dose is excreted in the urine within a few hours.[3][4]
The following diagram illustrates the stark contrast in the metabolic fates of D-fructose and this compound.
Therapeutic Potential of this compound
The limited metabolism of this compound underpins its various therapeutic applications.
-
Hypoglycemic Effects: By not contributing to the glucose pool, this compound can help in managing blood sugar levels. Furthermore, it has been shown to inhibit intestinal α-glucosidases, enzymes that break down carbohydrates into glucose, thereby slowing down glucose absorption after a meal.[5][6]
-
Anti-Obesity and Hypolipidemic Effects: Studies have indicated that D-psicose can reduce body weight and fat accumulation.[7] It appears to achieve this by decreasing the activities of lipogenic enzymes in the liver.[7]
-
Antioxidant and Anti-inflammatory Properties: Research suggests that D-psicose possesses antioxidant and anti-inflammatory capabilities.[8] For instance, it has been shown to mitigate oxidative stress and inflammation in various models.[8] Some studies suggest that D-psicose may exert its effects through the modulation of signaling pathways like the MAPK pathway, although the precise mechanisms are still under investigation.[9][10]
The diagram below illustrates a potential signaling pathway through which this compound may exert its antioxidant and anti-inflammatory effects.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and effects of this compound (D-psicose).
Table 1: Pharmacokinetic Parameters of D-Psicose in Wistar Rats [4]
| Parameter | Oral Administration (100 mg/kg) | Intravenous Administration (100 mg/kg) |
| Maximum Blood Concentration (Cmax) | 48.5 ± 15.6 µg/g | 132.0 ± 22.1 µg/g (at 10 min) |
| Time to Cmax (Tmax) | 1 hour | 10 minutes |
| Urinary Excretion (within 1 hour) | 20% of administered dose | ~50% of administered dose |
| Urinary Excretion (within 2 hours) | 33% of administered dose | - |
| Blood Half-life (t1/2) | - | 57 minutes |
Table 2: Excretion of D-Psicose in Wistar Rats after a Single Oral Administration (5 g/kg) [11]
| Excretion Route | Percentage of Administered Dose (over 24 hours) |
| Urinary Excretion | 11 - 15% |
| Fecal Excretion | 8 - 13% |
Table 3: Comparative Effects of D-Psicose and D-Fructose on Lipogenic Enzyme Activities in Rats [7]
| Enzyme | Effect of D-Psicose Diet | Effect of D-Fructose Diet |
| Fatty Acid Synthase (FAS) | Significantly lower activity | Significantly higher activity |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Significantly lower activity | Significantly higher activity |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: Quantification of D-Psicose in Biological Fluids by HPLC-RI
This protocol is adapted for the quantification of D-psicose in plasma and urine samples.[12]
1. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Acetonitrile (B52724) (HPLC grade).
-
Deionized water.
-
D-psicose standard.
-
Syringe filters (0.22 µm).
-
Centrifuge.
2. Sample Preparation:
-
Plasma:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 3000 x g for 15 minutes at 4°C to separate plasma.
-
To 100 µL of plasma, add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
Urine:
-
Collect urine samples and store at -20°C if not analyzed immediately.
-
Thaw and centrifuge at 5000 x g for 10 minutes to remove any particulate matter.
-
Dilute the urine sample with deionized water (e.g., 1:10 v/v).
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
3. HPLC-RI Analysis:
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 85°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index (RI) detector.
4. Quantification:
-
Prepare a series of D-psicose standards of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of D-psicose in the samples by interpolating their peak areas from the calibration curve.
The following diagram outlines the workflow for this analytical protocol.
Protocol 2: In Vitro Fructokinase Activity Assay
This protocol is designed to compare the phosphorylation of D-psicose and D-fructose by fructokinase.[2]
1. Materials:
-
Purified fructokinase or liver tissue homogenate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 100 mM KCl).
-
ATP solution (100 mM).
-
D-fructose and D-psicose solutions (1 M).
-
Coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase).
-
NADH solution.
-
Spectrophotometer capable of reading absorbance at 340 nm.
2. Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, ATP, the coupled enzyme system, and NADH.
-
Add either D-fructose or D-psicose to the cuvette to initiate the reaction.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production, which is directly linked to fructokinase activity.
-
Calculate the specific activity of fructokinase for each substrate (D-fructose and D-psicose) and express it in units such as µmol/min/mg of protein.
Protocol 3: In Vitro Glucose Uptake Assay in Adipocytes or Myotubes
This protocol assesses the effect of this compound on glucose uptake in insulin-sensitive cells.[13][14]
1. Materials:
-
Differentiated adipocytes (e.g., 3T3-L1) or myotubes (e.g., C2C12).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Insulin (B600854) solution.
-
This compound solution.
-
2-deoxy-D-[³H]glucose (radiolabeled glucose analog).
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Seed and differentiate cells in appropriate culture plates.
-
Wash the cells with KRH buffer and then incubate in KRH buffer with or without insulin and with varying concentrations of this compound for a specified time (e.g., 30 minutes).
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration in each well.
-
Compare the glucose uptake in cells treated with this compound to control cells.
Conclusion
This compound presents a fascinating area of research with significant potential for applications in the food and pharmaceutical industries. Its unique metabolic profile, characterized by limited metabolism and subsequent low caloric value, coupled with its emerging therapeutic benefits, makes it a subject of intense scientific interest. The protocols and data presented in these application notes provide a solid foundation for researchers to delve deeper into the metabolic pathways, mechanisms of action, and analytical quantification of this promising rare sugar. Further investigation is warranted to fully elucidate its physiological effects and to translate these findings into practical applications for human health.
References
- 1. D-psicose is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | D-Psicose mitigates NAFLD mice induced by a high-fat diet by reducing lipid accumulation, inflammation, and oxidative stress [frontiersin.org]
- 9. Low-calorie sweetener D-psicose promotes hydrogen peroxide-mediated apoptosis in C2C12 myogenic cells favoring skeletal muscle cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. revvity.com [revvity.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols: β-D-Psicofuranose as a Precursor for Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Psicofuranose, a rare sugar and an epimer of D-fructose, presents a unique stereochemical scaffold for the synthesis of novel nucleoside analogs. Its distinct furanose ring conformation and the presence of multiple hydroxyl groups offer diverse opportunities for chemical modification, making it an attractive precursor for the development of antiviral agents. Nucleoside analogs represent a cornerstone of antiviral chemotherapy, primarily functioning by inhibiting viral polymerases and terminating the nascent viral DNA or RNA chain. This document provides detailed application notes and protocols for the utilization of β-D-psicofuranose in the discovery and preclinical evaluation of new antiviral drug candidates.
Data Presentation: Antiviral Activity of Nucleoside Analogs
The evaluation of novel antiviral compounds hinges on quantifying their efficacy and cytotoxicity. Key parameters include the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which represent the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.
While specific antiviral data for a broad range of β-D-psicofuranose derivatives is an emerging field of study, the following tables present representative quantitative data for various nucleoside analogs against several key viruses to illustrate the expected data formats and endpoints.
Table 1: Anti-Herpesvirus Activity of Representative Nucleoside Analogs
| Compound Class | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Assay Method |
| Benzimidazole Ribonucleosides | HCMV (Towne) | HFF | 2.9 | >100 | >34.5 | Plaque Assay |
| Benzimidazole Ribonucleosides | HCMV (Towne) | HFF | 0.7 | >100 | >142.8 | Plaque Assay |
| 5-Halogenated Cytosine Ribonucleosides | HSV-1 | Vero | - | - | - | Viral Rating (0.6-0.9) |
| 5-Halogenated Cytosine Ribonucleosides | HSV-2 | Vero | - | - | - | Viral Rating (0.6-0.9) |
Data presented are illustrative and based on published findings for various nucleoside analogs to demonstrate data presentation format.[1][2]
Table 2: Anti-RNA Virus Activity of Representative Nucleoside Analogs
| Compound Class | Virus | Cell Line | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Assay Method |
| 1,2,3-Triazolyl Ribonucleosides | Influenza A (H1N1) | MDCK | 57.5 | >100 | >1.7 | CPE Inhibition |
| 1,2,3-Triazolyl Ribonucleosides | Influenza A (H1N1) | MDCK | 24.3 | >100 | >4.1 | CPE Inhibition |
| 1,2,3-Triazolyl Ribonucleosides | Influenza A (H1N1) | MDCK | 29.2 | >100 | >3.4 | CPE Inhibition |
| 1,2,3-Triazolyl Ribonucleosides | Coxsackievirus B3 | Vero | 12.4 | >100 | >8.1 | CPE Inhibition |
| 1,2,3-Triazolyl Ribonucleosides | Coxsackievirus B3 | Vero | 11.3 | >100 | >8.9 | CPE Inhibition |
Data presented are illustrative and based on published findings for various nucleoside analogs to demonstrate data presentation format.[3]
Experimental Protocols
Synthesis of Psicofuranosyl Nucleoside Analogs
The synthesis of nucleoside analogs from β-D-psicofuranose or its precursors often involves a multi-step process, including protection of hydroxyl groups, activation of the anomeric carbon, coupling with a nucleobase, and subsequent deprotection.
Protocol 1: Synthesis of 1-(3-deoxy-β-D-psicofuranosyl)uracil from a D-Fructose Precursor
This protocol is adapted from the synthesis of a related psicofuranosyl derivative and serves as a foundational method.
-
Formation of the Oxazoline (B21484) Intermediate: Treat D-fructose with cyanamide (B42294) to form 2-amino-β-D-fructofuro[2',3':3,4]-oxazoline. This intermediate is typically not isolated.
-
Cyclization and Nucleobase Introduction: React the oxazoline intermediate directly with ethyl propiolate to yield O(2,3)-anhydro-2-[β-D-fructofuranosyl]uracil.
-
Benzoylation: Protect the hydroxyl groups by treating the anhydro-uracil derivative with benzoyl cyanide and triethylamine (B128534) to obtain the 1',4',6'-tri-O-benzoyl derivative.
-
Halogenation and Ring Opening: Treat the benzoylated intermediate with hydrogen chloride in dimethylformamide. This step introduces a chloro group at the 3'-position and opens the anhydro ring, resulting in 1-[1,4,6-tri-O-benzoyl-3-chloro-3-deoxy-β-D-psicofuranosyl]uracil.
-
Deprotection: Perform methanolysis to remove the benzoyl protecting groups, yielding the final product, 1-(3-deoxy-β-D-psicofuranosyl)uracil.[4]
Antiviral Activity Assays
Protocol 2: Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).
-
Cell Seeding: Seed susceptible host cells (e.g., Vero for Herpes Simplex Virus, MDCK for Influenza Virus) in 6-well plates and culture until a confluent monolayer is formed.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a dilution of the virus that produces a countable number of plaques (typically 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in an overlay medium (e.g., medium containing 1% methylcellulose). After the adsorption period, remove the viral inoculum and add the compound-containing overlay medium to the respective wells.
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line until plaques are visible (typically 2-10 days).
-
Plaque Visualization and Counting: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Viral Yield Reduction Assay
This assay measures the reduction in the titer of infectious virus particles produced in the presence of an antiviral compound.
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: Add serial dilutions of the test compound to the infected cells.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).
-
Virus Harvest: After incubation, harvest the supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) to release the progeny virions.
-
Virus Tittering: Determine the viral titer in the harvested samples using a standard method such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.
-
Data Analysis: Calculate the reduction in viral yield for each compound concentration compared to the untreated virus control. Determine the EC₅₀ value from the dose-response curve.
Protocol 4: Cytotoxicity Assay (MTT Assay)
This assay is used to determine the CC₅₀ of the compound.
-
Cell Seeding: Seed host cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. Determine the CC₅₀ value from the dose-response curve.
Mandatory Visualizations
Logical Relationships and Experimental Workflows
Caption: Workflow for antiviral drug discovery using β-D-psicofuranose.
Signaling Pathways
Caption: General mechanism of action for psicofuranose nucleoside analogs.
References
- 1. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor and antiviral activities of a series of 1-beta-D-ribofuranosyl-5-halocytosine (5-halocytidine) cyclic 3',5'-monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(3-deoxy-beta-D-psicofuranosyl)uracil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Hydrolysis of β-D-Psicofuranosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-D-Psicofuranosides are glycosides containing D-psicose (also known as D-allulose) in its furanose form. D-psicose is a rare sugar and a C-3 epimer of D-fructose, which has gained significant interest in the pharmaceutical and food industries due to its low-calorie nature and potential health benefits. The enzymatic hydrolysis of β-D-psicofuranosides is a critical area of research for the development of novel therapeutics and prodrugs, where the controlled release of D-psicose or an active aglycone is desired.
While direct literature on the specific enzymatic hydrolysis of β-D-psicofuranosides is limited, enzymes that act on structurally similar substrates, such as β-D-fructofuranosides, are promising candidates. β-Fructofuranosidases (EC 3.2.1.26), commonly known as invertases, catalyze the hydrolysis of the β-(2→1) glycosidic bond in sucrose (B13894) and other fructosides.[1] Given the structural similarity between fructose (B13574) and psicose, it is hypothesized that β-fructofuranosidases may exhibit hydrolytic activity towards β-D-psicofuranosides.
These application notes provide a detailed framework for investigating the enzymatic hydrolysis of β-D-psicofuranosides, with a focus on utilizing β-fructofuranosidase as a model enzyme. The provided protocols are based on established methods for assaying β-fructofuranosidase activity and can be adapted for specific β-D-psicofuranoside substrates.
Potential Signaling Pathway Involvement
The enzymatic release of D-psicose from a β-D-psicofuranoside conjugate could be a strategic approach in drug delivery. D-psicose itself is known to have various physiological effects, and its targeted release at a specific site could modulate cellular signaling. The aglycone released could be a therapeutic agent, and its bioavailability would be controlled by the enzymatic cleavage.
Caption: Proposed mechanism of action for a β-D-psicofuranoside prodrug.
Experimental Protocols
Protocol 1: Screening of β-Fructofuranosidases for Hydrolytic Activity on a Model β-D-Psicofuranoside
Objective: To determine if commercially available β-fructofuranosidases can hydrolyze a synthetic β-D-psicofuranoside substrate.
Materials:
-
β-Fructofuranosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. I4504)
-
Model β-D-psicofuranoside substrate (e.g., p-nitrophenyl-β-D-psicofuranoside)
-
Sodium acetate (B1210297) buffer (50 mM, pH 5.0)
-
Sodium carbonate (1 M)
-
Spectrophotometer and microplates
-
Incubator
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of p-nitrophenyl-β-D-psicofuranoside in sodium acetate buffer.
-
Enzyme Preparation: Prepare a series of dilutions of the β-fructofuranosidase in cold sodium acetate buffer (e.g., 1, 0.5, 0.1, 0.05, 0.01 U/mL).
-
Reaction Setup:
-
In a microplate well, add 50 µL of the enzyme dilution.
-
Add 50 µL of the p-nitrophenyl-β-D-psicofuranoside stock solution.
-
Include a negative control with buffer instead of the enzyme solution.
-
Include a substrate blank with buffer instead of the enzyme and substrate.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of 1 M sodium carbonate. The addition of a basic solution will also develop the yellow color of the p-nitrophenolate ion.
-
Data Acquisition: Measure the absorbance at 405 nm using a spectrophotometer.
-
Data Analysis: Subtract the absorbance of the negative control from the sample wells. The amount of p-nitrophenol released can be quantified using a standard curve.
Protocol 2: Determination of Kinetic Parameters (Km and Vmax)
Objective: To determine the Michaelis-Menten kinetic constants for the hydrolysis of a β-D-psicofuranoside by a selected β-fructofuranosidase.
Materials:
-
Selected β-fructofuranosidase with confirmed activity
-
β-D-psicofuranoside substrate
-
Appropriate buffer system (determined from pH optimization studies)
-
Analytical method for product quantification (e.g., HPLC, GC-MS, or a specific colorimetric assay for D-psicose or the aglycone)
Procedure:
-
Substrate Concentration Gradient: Prepare a series of dilutions of the β-D-psicofuranoside substrate in the optimal buffer. The concentration range should typically span from 0.1 to 10 times the expected Km.
-
Enzyme Concentration: Use a fixed, low concentration of the enzyme to ensure initial velocity conditions.
-
Reaction:
-
Pre-warm the substrate solutions to the optimal reaction temperature.
-
Initiate the reaction by adding the enzyme to each substrate concentration.
-
Incubate for a short, fixed period where the reaction is linear.
-
-
Reaction Termination and Analysis: At the end of the incubation period, stop the reaction (e.g., by heat inactivation or addition of a chemical quencher). Quantify the amount of product formed using a validated analytical method.
-
Data Analysis: Plot the initial reaction velocity (V0) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax. A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can also be used for visualization.
Data Presentation
The following tables present hypothetical data for the enzymatic hydrolysis of a model β-D-psicofuranoside (Substrate-P) by a candidate β-fructofuranosidase.
Table 1: Screening of Different β-Fructofuranosidases
| Enzyme Source | Specific Activity (U/mg) on Substrate-P |
| Saccharomyces cerevisiae | 15.2 ± 1.8 |
| Aspergillus niger | 8.5 ± 0.9 |
| Arthrobacter sp. | 25.7 ± 2.5 |
Activity is defined as µmol of product released per minute per mg of protein at 37°C, pH 5.0.
Table 2: Kinetic Parameters of Arthrobacter sp. β-Fructofuranosidase on Different Substrates
| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Sucrose | 5.8 ± 0.6 | 150.3 ± 10.2 | 125.3 | 2.16 x 104 |
| Substrate-P | 12.3 ± 1.5 | 28.1 ± 2.1 | 23.4 | 1.90 x 103 |
Visualizations
Caption: Workflow for investigating β-D-psicofuranoside hydrolysis.
Caption: Enzymatic hydrolysis of a β-D-psicofuranoside.
Conclusion
The investigation into the enzymatic hydrolysis of β-D-psicofuranosides presents a promising avenue for advancements in drug delivery and development. Although specific enzymes for this reaction are not yet well-documented, the structural similarity to β-D-fructofuranosides suggests that β-fructofuranosidases are viable candidates for initial studies. The protocols and data presented here provide a comprehensive guide for researchers to begin exploring this novel area of biocatalysis. Further research, including screening a wider range of glycosidases and optimizing reaction conditions, will be crucial for unlocking the full potential of β-D-psicofuranosides in various applications.
References
Troubleshooting & Optimization
Technical Support Center: Selective Synthesis of β-D-Psicofuranose
Welcome to the technical support center for the selective synthesis of β-D-Psicofuranose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these complex synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the selective synthesis of β-D-psicofuranosides?
A1: The primary challenges in the selective synthesis of β-D-psicofuranosides revolve around controlling the stereochemistry at the anomeric center (C2). Key difficulties include:
-
Achieving high β-selectivity: The formation of the α-anomer is often a competing reaction, and obtaining a high ratio of the desired β-anomer can be challenging.
-
Protecting group strategy: The choice and stability of protecting groups are crucial. Undesired migration of protecting groups, particularly acyl groups, can lead to a mixture of constitutional isomers and lower the yield of the target molecule.[1][2]
-
Stability of the psicofuranosyl donor: The furanose ring is generally less stable than the pyranose form, which can lead to side reactions like ring opening under certain conditions.[3]
-
Purification: The separation of α and β anomers can be difficult due to their similar physical properties, often requiring advanced chromatographic techniques.[3][4]
Q2: How does the choice of glycosyl donor affect the β-selectivity?
A2: The structure of the glycosyl donor plays a critical role in directing the stereochemical outcome of the glycosylation. For instance, a 3,4-O-(3-pentylidene)-protected D-psicofuranosyl donor has been shown to be effective in increasing β-selectivity in S-glycosidation reactions. The presence of participating neighboring groups, such as a 2-O-acyl group, can also favor the formation of the 1,2-trans product, which corresponds to the β-anomer in psicofuranosides.[3]
Q3: What is the role of kinetic vs. thermodynamic control in determining the anomeric ratio?
A3: In glycosylation reactions, the formation of α and β anomers can be under either kinetic or thermodynamic control.
-
Kinetic control favors the product that is formed faster, which is often the less stable anomer. This is typically achieved at lower temperatures.
-
Thermodynamic control favors the more stable product and is usually achieved at higher temperatures or with longer reaction times, allowing for equilibration between the anomers.
The α-anomer of many glycosyl trichloroacetimidates is thermodynamically favored due to the anomeric effect.[5] Understanding and controlling the reaction conditions (temperature, time, catalyst) is therefore essential to maximize the yield of the desired β-anomer.
Troubleshooting Guide
Issue 1: Low Yield of the Desired β-D-Psicofuranoside
Q: My reaction is resulting in a low yield of the β-anomer. What are the possible causes and how can I improve the yield?
A: Low yields of the β-anomer can stem from several factors. Below is a troubleshooting table to guide you.
| Potential Cause | Recommended Solutions |
| Formation of a mixture of α and β anomers | Employ stereoselective glycosylation methods. The use of a participating neighboring group, like a 2-O-acyl group, can favor the formation of the β-anomer.[3] Consider using specialized glycosyl donors designed for high β-selectivity. |
| Incomplete reaction | Optimize reaction conditions such as temperature, reaction time, and stoichiometry of reagents. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[3][6] |
| Instability of the glycosyl donor | Use mild reaction conditions to prevent ring opening of the furanose ring. Ensure that appropriate protecting groups are used to stabilize the furanose form.[3] |
| Protecting group migration | Acyl protecting groups, in particular, are known to migrate under various reaction conditions.[1][2] Consider using alternative protecting groups that are less prone to migration, such as benzoyl (Bz) or pivaloyl (Piv) groups instead of acetyl (Ac) groups.[1] |
| Suboptimal activation of the glycosyl donor | Ensure the Lewis acid (e.g., TMSOTf) is fresh and used in the correct stoichiometry. The presence of moisture can deactivate the catalyst. Use anhydrous solvents and reagents. |
Issue 2: Unexpected Formation of the α-Anomer
Q: I am observing a significant amount of the undesired α-anomer in my product mixture. How can I increase the β-selectivity?
A: The formation of the α-anomer is a common competing reaction. Here are some strategies to enhance β-selectivity:
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Choice of Solvent: In some glycosylation reactions, the solvent can influence the stereochemical outcome. For Vorbrüggen glycosylation, substituting acetonitrile (B52724) with 1,2-dichloroethane (B1671644) has been shown to avoid the formation of certain by-products and improve yields of the desired nucleoside.[7]
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Lewis Acid and Promoter: The type and amount of Lewis acid can impact the anomeric ratio. Fine-tuning the amount of TMSOTf or trying alternative Lewis acids may improve selectivity.
-
Temperature Control: Glycosylation reactions are often temperature-sensitive. Running the reaction at a lower temperature (e.g., -40 °C to -20 °C) can favor the kinetically controlled product, which may be the desired β-anomer in some cases.
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Protecting Group Strategy: As mentioned, a participating group at the C2 position of the sugar can help direct the incoming nucleophile to the β-face.
Issue 3: Difficulty in Purifying the Product
Q: I am having trouble separating the α and β anomers and other by-products. What purification strategies can I use?
A: The purification of psicofuranosides can be challenging due to the similar polarities of the anomers and by-products.
| Problem | Recommended Solution |
| Co-elution of α and β anomers | Utilize advanced purification techniques such as preparative HPLC or specialized chromatography columns. In some cases, derivatization of the anomers can alter their chromatographic behavior and facilitate separation.[3] |
| Presence of multiple side products | Re-evaluate the reaction conditions and protecting group strategy to minimize the formation of side products. A thorough work-up procedure is crucial to remove impurities before chromatographic purification.[3] |
| Unidentified impurities | If the purified product has a yellow or brown tint, it may indicate sugar degradation.[4] This can be minimized by using lower reaction temperatures and shorter reaction times.[4] |
Data Presentation
Table 1: β-Selectivity in N-Glycosidation of Pyrimidine (B1678525) Bases with Donor 1
| Entry | Pyrimidine Base | Time (h) | Yield (%) | β/α Ratio |
| 1 | Uracil | 1 | 87 | 8:1 |
| 2 | Thymine | 1 | 85 | 7:1 |
| 3 | N4-Benzoylcytosine | 2 | 78 | 7:1 |
Data sourced from a study on β-selective D-psicofuranosylation.
Table 2: β-Selectivity in S-Glycosidation with Donors 1 and 15
| Entry | Thiol | Donor | Time (h) | Yield (%) | β/α Ratio |
| 1 | Thiophenol | 1 | 0.5 | 85 | 3:1 |
| 2 | Thiophenol | 15 | 1 | 83 | 7:1 |
| 3 | 1-Dodecanethiol | 1 | 0.5 | 83 | 2:1 |
| 4 | 1-Dodecanethiol | 15 | 1 | 81 | 7:1 |
Data sourced from a study on β-selective D-psicofuranosylation.
Experimental Protocols
Protocol 1: General Procedure for N-Glycosidation (Vorbrüggen Method)
This protocol describes the TMSOTf-promoted N-glycosylation of a pyrimidine base with a D-psicofuranosyl donor.
-
Silylation of the Nucleobase:
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In a flame-dried flask under an inert atmosphere, suspend the pyrimidine base (0.300 mmol) in anhydrous acetonitrile (1.0 mL).
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Add N,O-bis(trimethylsilyl)acetamide (BSA) (0.147 mL, 0.600 mmol).
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Heat the mixture at reflux for 1 hour.
-
-
Glycosylation:
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Cool the reaction mixture to 0 °C.
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In a separate flask, dissolve the D-psicofuranosyl donor (0.200 mmol) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (2.0 mL).
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Add the solution of the donor to the silylated nucleobase.
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Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (36.2 μL, 0.200 mmol) dropwise.
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Allow the reaction to stir at room temperature for the specified time (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
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Protocol 2: General Procedure for S-Glycosidation
This protocol details the TMSOTf-promoted S-glycosylation of a thiol with a D-psicofuranosyl donor.
-
Preparation:
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Azeotropically dry the D-psicofuranosyl donor (0.200 mmol) with toluene (B28343) twice and place it in a flame-dried flask under an inert atmosphere.
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Dissolve the donor in anhydrous dichloromethane (CH₂Cl₂) (2.0 mL).
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Add molecular sieves (MS) 4 Å (approximately 100 mg).
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Add the thiol (0.300 mmol) to the solution.
-
-
Glycosylation:
-
Cool the mixture to -40 °C.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (36.2 μL, 0.200 mmol) dropwise.
-
Allow the reaction mixture to warm to -20 °C and stir for the specified time (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding triethylamine (B128534) (Et₃N) (0.1 mL).
-
Warm the mixture to room temperature.
-
Filter through a pad of Celite and concentrate the filtrate under vacuum.
-
Purify the residue by flash column chromatography on silica gel.
-
Visualizations
Caption: General workflow for the selective synthesis of β-D-Psicofuranosides.
Caption: Troubleshooting logic for addressing low yields in β-D-Psicofuranoside synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing β-D-Psicofuranosylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in β-D-psicofuranosylation experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of β-D-psicofuranosides.
Issue 1: Low Yield of the Glycosylated Product
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Question: My β-D-psicofuranosylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?
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Answer: Low yields in glycosylation reactions can stem from several factors. Here is a systematic approach to troubleshooting:
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Moisture Contamination: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the glycosyl donor or deactivate the promoter.
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Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). The addition of activated molecular sieves (e.g., 4 Å) to the reaction mixture can help scavenge trace amounts of water.
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Suboptimal Promoter/Catalyst: The choice and amount of the promoter, such as Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are critical for activating the glycosyl donor.
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Solution: The concentration of the promoter should be carefully optimized. For some donors, a higher concentration of TMSOTf may be required. For instance, when using a 3,4-O-(3-pentylidene)-protected D-psicofuranosyl donor, increasing the amount of TMSOTf may be necessary.
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Poor Donor/Acceptor Reactivity: The inherent reactivity of your glycosyl donor and acceptor can be a limiting factor.
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Solution: Ensure the purity of your starting materials. For N-glycosylation of pyrimidine (B1678525) bases, in situ silylation of the base using reagents like N,O-bis(trimethylsilyl)acetamide (BSA) can enhance its nucleophilicity.
-
-
Incomplete Reaction: The reaction may not have reached completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider extending the reaction time.
-
-
Issue 2: Poor β-Stereoselectivity (High α-Anomer Formation)
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Question: My reaction is producing a significant amount of the undesired α-anomer. How can I improve the β-selectivity?
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Answer: Achieving high β-selectivity is a common challenge in psicofuranosylation. Here are key strategies to favor the formation of the β-anomer:
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Influence of Protecting Groups: The protecting group at the C-3 and C-4 positions of the D-psicofuranosyl donor plays a crucial role in directing the stereochemical outcome.
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Solution: Employing a bulkier protecting group can sterically hinder the approach of the glycosyl acceptor from the α-face of the molecule, thereby favoring β-attack. For example, switching from an acetonide protecting group to a larger 3-pentylidene group has been shown to significantly improve β-selectivity in S-glycosylation reactions.
-
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Neighboring Group Participation: While not explicitly detailed for psicofuranosylation in the provided context, this is a general strategy for achieving 1,2-trans glycosylation.
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Solution: Using a participating protecting group (e.g., acetate (B1210297) or benzoate) at a position adjacent to the anomeric center can lead to the formation of an intermediate that blocks α-attack and promotes the formation of the β-glycoside.
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Solvent and Temperature Effects: The reaction conditions can influence the stereoselectivity.
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Solution: Optimization of the solvent and temperature profile is recommended. Some reactions show improved selectivity at lower temperatures.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a typical N-glycosylation of a pyrimidine base with a D-psicofuranosyl donor?
A1: A common starting point is the Vorbrüggen method. This involves the in situ silylation of the pyrimidine base followed by the addition of the glycosyl donor and a Lewis acid promoter. A typical procedure involves heating the pyrimidine base with N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile (B52724) (MeCN). After cooling, the D-psicofuranosyl donor and TMSOTf are added.
Q2: What is a suitable procedure for S-glycosylation with a thiol acceptor?
A2: For S-glycosylation, the D-psicofuranosyl donor is typically dissolved in a dry solvent like dichloromethane (B109758) (CH2Cl2) with molecular sieves. The thiol acceptor is then added, and the mixture is cooled to a low temperature (e.g., -40 °C) before the dropwise addition of TMSOTf. The reaction is then allowed to warm to a slightly higher temperature (e.g., -20 °C) and stirred until completion.
Q3: How can I purify the final glycosylated product?
A3: After quenching the reaction (e.g., with saturated aqueous NaHCO3 for N-glycosylation or Et3N for S-glycosylation), the product is typically extracted with an organic solvent like chloroform (B151607) (CHCl3). The combined organic layers are then washed, dried, and concentrated. The final purification is usually achieved by flash column chromatography on silica (B1680970) gel.
Q4: How are the anomeric configurations (α vs. β) typically determined?
A4: The stereochemical assignment of the anomeric position is commonly performed using Nuclear Magnetic Resonance (NMR) spectroscopy. Key indicators include the coupling constants (e.g., J3,4 and J4,5 values in 1H NMR) and the chemical shift of the anomeric carbon (C2) in 13C NMR. Comparison with structurally related known β-D-psicofuranosides and differences in Rf values on TLC can also aid in the assignment.
Data Presentation
Table 1: Glycosylation of Pyrimidines and Thiols with D-Psicofuranosyl Donors
| Entry | Acceptor | Donor | Promoter | Time (h) | Yield (%) | β/α Ratio |
| 1 | Uracil | Acetonide-protected | TMSOTf | 2 | 68 | 7:1 |
| 2 | Thymine | Acetonide-protected | TMSOTf | 2 | 91 | 8:1 |
| 3 | N4-Benzoylcytosine | Acetonide-protected | TMSOTf | 2 | 72 | 7:1 |
| 4 | Thiophenol | Acetonide-protected | TMSOTf | 0.5 | 85 | 3:1 |
| 5 | 1-Dodecanethiol | Acetonide-protected | TMSOTf | 0.5 | 88 | 2:1 |
| 6 | Thiophenol | 3-Pentylidene-protected | TMSOTf | 1 | 83 | 7:1 |
| 7 | 1-Dodecanethiol | 3-Pentylidene-protected | TMSOTf | 1 | 85 | 7:1 |
Data synthesized from the study on β-selective D-psicofuranosylation of pyrimidine bases and thiols.
Experimental Protocols
Protocol 1: General Procedure for N-Glycosidation of Pyrimidine Bases
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A stirred solution of the pyrimidine base (0.300 mmol) and N,O-bis(trimethylsilyl)acetamide (BSA, 0.600 mmol) in anhydrous acetonitrile (MeCN, 1.0 mL) is heated at reflux for 1 hour.
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The reaction mixture is cooled to 0 °C.
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The D-psicofuranosyl donor (0.200 mmol) dissolved in anhydrous dichloromethane (CH2Cl2, 2.0 mL) is added, followed by the addition of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.200 - 0.400 mmol).
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The reaction is stirred at room temperature for the specified time (monitor by TLC).
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The reaction is quenched with a saturated aqueous solution of NaHCO3.
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The aqueous layer is extracted with CHCl3.
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The combined organic layers are washed with water and brine, dried over MgSO4, and evaporated.
-
The residue is purified by flash column chromatography on silica gel to yield the N-glycoside.
Protocol 2: General Procedure for S-Glycosylation of Thiols
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The D-psicofuranosyl donor (0.200 mmol) is azeotropically dried with toluene (B28343) twice.
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The dried donor is dissolved in anhydrous CH2Cl2 (2.0 mL).
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Molecular sieves (4 Å, 100 mg, if necessary) and the thiol (0.300 mmol) are added to the solution.
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The solution is cooled to -40 °C.
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TMSOTf (0.200 - 0.400 mmol) is added dropwise.
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The reaction mixture is warmed to -20 °C and stirred for the specified time (monitor by TLC).
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Upon completion, the reaction is quenched with triethylamine (B128534) (Et3N).
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The mixture is warmed to room temperature and filtered through a Celite pad.
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After concentration under vacuum, the residue is purified by flash column chromatography on silica gel to give the S-glycoside.
Visualizations
Caption: Workflow for N-glycosylation of pyrimidine bases.
Caption: Troubleshooting logic for improving β-selectivity.
Technical Support Center: Overcoming Low Yields in beta-D-Psicofuranose Synthesis
Welcome to the technical support hub for the synthesis of beta-D-Psicofuranose (D-Psicose). This resource is tailored for researchers, scientists, and drug development professionals to address and overcome the common challenges associated with the synthesis of this rare sugar, particularly focusing on improving reaction yields. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low yields in the chemical synthesis of D-Psicose?
A1: Low yields in the chemical synthesis of D-Psicose are a significant challenge, primarily due to the reaction equilibrium and side reactions. In direct epimerization of D-fructose, the reaction reaches an equilibrium that includes a mixture of sugars, limiting the complete conversion to D-Psicose.[1] Additionally, side reactions like dehydration and fragmentation of the sugar backbone can occur under typical reaction conditions, further diminishing the yield of the desired product.[1]
Q2: What are the expected by-products in the chemical synthesis of D-Psicose?
A2: In molybdate-catalyzed synthesis from D-fructose, the main by-products are other ketohexose epimers, such as D-Sorbose and D-Tagatose.[2] Under harsh conditions, such as high heat or extreme alkaline environments, various sugar degradation products can form, leading to coloration and complicating the purification process.[2]
Q3: Why is by-product formation a critical issue to control?
A3: Controlling by-product formation is essential for several reasons. It directly impacts the yield and purity of D-Psicose. Furthermore, by-products often have similar physical properties to D-Psicose, making their separation difficult and costly.[2] For pharmaceutical applications, unidentified degradation products can interfere with downstream processes and pose safety risks.[2]
Q4: What are the typical conversion yields for enzymatic synthesis of D-Psicose?
A4: The enzymatic conversion of D-fructose to D-Psicose is a reversible reaction, and due to an unfavorable thermodynamic equilibrium, the conversion rate is often limited to less than 40%.[3][4] For example, D-psicose 3-epimerase from Agrobacterium tumefaciens results in an equilibrium ratio of D-psicose to D-fructose of about 32:68.[3]
Q5: How can I improve the conversion yield in enzymatic synthesis?
A5: A common strategy to overcome the thermodynamic equilibrium is the addition of borate (B1201080). Borate forms a complex with D-Psicose, effectively removing it from the reaction equilibrium and driving the conversion towards the product.[3] This method has been shown to significantly increase the conversion yield.[3]
Troubleshooting Guides
Issue 1: Low Yield in Molybdate-Catalyzed Epimerization of D-Fructose
| Symptom | Possible Cause | Suggested Solution |
| Low percentage of D-Psicose in the final reaction mixture. | Suboptimal pH: The catalytic activity of molybdate (B1676688) ions is pH-dependent. | Ensure the reaction mixture is sufficiently acidic to facilitate the formation of the active molybdate-carbohydrate complex.[1] |
| Incorrect Temperature: High temperatures can lead to sugar degradation. | Optimize the reaction temperature to find a balance between the rate of epimerization and the stability of the sugars.[1][2] | |
| Low Catalyst Concentration: Inadequate catalyst-to-substrate ratio. | Ensure a sufficient concentration of the molybdate catalyst to drive the reaction effectively.[1][2] | |
| Reaction Equilibrium: The epimerization is a reversible reaction. | Consider strategies to shift the equilibrium, although this is challenging in a homogenous chemical system. Minimizing reaction time may favor the kinetic product.[1] |
Issue 2: Low Yield in Alkaline Isomerization of D-Fructose
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of sugar isomers with low D-Psicose content. | Non-selective Isomerization: Alkaline conditions can promote the formation of multiple sugar isomers. | Optimize the base concentration and temperature to enhance selectivity towards D-Psicose.[1] |
| Prolonged Reaction Time: Longer reaction times can lead to a more complex mixture as the reaction approaches thermodynamic equilibrium. | Monitor the reaction progress closely and terminate it once the optimal yield of D-Psicose is achieved.[1] |
Issue 3: Low Conversion in Enzymatic Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Conversion yield plateaus around 30-40%. | Thermodynamic Equilibrium: The reversible nature of the enzymatic reaction limits the conversion. | Add borate to the reaction mixture to form a complex with D-Psicose, which shifts the equilibrium towards the product.[3] |
| Suboptimal Reaction Conditions: Enzyme activity is sensitive to pH and temperature. | Optimize the pH and temperature according to the specific enzyme being used. For example, D-psicose 3-epimerase from Agrobacterium tumefaciens has optimal activity at pH 8.0 and 50°C.[3] | |
| Enzyme Inhibition: The presence of inhibitors or incorrect co-factors can reduce enzyme activity. | Ensure the absence of inhibitors and the presence of necessary co-factors (e.g., MnCl2 if required by the enzyme).[3] |
Issue 4: Difficulty in Purifying D-Psicose
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of sugar isomers during chromatography. | Similar Polarity of Isomers: The structural similarity of sugar isomers makes their separation challenging. | Optimize the mobile phase and gradient for your HPLC or column chromatography system. Cation exchange resin (Ca2+ form) chromatography at elevated temperatures (e.g., 70°C) can be effective.[1][5] |
| Presence of salts and catalysts in the purified product. | Residual Reaction Components: Catalysts and salts from the reaction can interfere with purification. | Incorporate a deashing step using ion-exchange resins before chromatographic purification.[1] |
| Colored final product. | Sugar Degradation: High reaction temperatures or prolonged reaction times can cause caramelization. | Lower the reaction temperature and reduce the reaction time to minimize the formation of colored degradation products.[2] |
Quantitative Data Summary
Table 1: Effect of Borate on Enzymatic Conversion of D-Fructose to D-Psicose
| Molar Ratio of Borate to Fructose | Conversion Yield of D-Psicose (%) |
| 0 | ~32 |
| 0.6 | 64 |
| >0.6 | Decreased |
| Data derived from studies with D-psicose 3-epimerase from Agrobacterium tumefaciens.[6] |
Experimental Protocols
Protocol 1: Molybdate-Catalyzed Epimerization of D-Fructose
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Preparation of Reaction Mixture: Dissolve D-Fructose in distilled water to a concentration of 10% (w/v).
-
Catalyst Addition: Add molybdenic acid to the solution. The optimal catalyst-to-substrate ratio should be determined experimentally.
-
Reaction Incubation: Heat the reaction mixture to the desired temperature (e.g., 80-90°C) and maintain for a specific duration. Monitor the reaction progress using HPLC.
-
Reaction Termination: Cool the reaction mixture to stop the epimerization.
-
Purification: Proceed with deashing using ion-exchange resins, followed by chromatographic separation to isolate D-Psicose.
Protocol 2: Enzymatic Synthesis of D-Psicose with D-psicose 3-epimerase
-
Prepare Reaction Mixture: In a suitable vessel, prepare a reaction mixture containing 50 mM buffer (e.g., EPPS buffer, pH 8.0), 100 mM D-fructose, and 1 mM MnCl2 (if required by the enzyme).
-
Pre-incubation: Pre-incubate the reaction mixture at the optimal temperature (e.g., 50°C) for 5 minutes.
-
Initiate Reaction: Add a predetermined amount of D-psicose 3-epimerase to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the desired duration, with periodic sampling to monitor conversion by HPLC.
-
Reaction Termination: Stop the reaction by boiling the mixture at 100°C for 5 minutes.
-
Analysis and Purification: Centrifuge the sample to remove the denatured enzyme. Analyze the supernatant for D-Psicose concentration and proceed with purification steps.
Visualizations
Caption: Troubleshooting workflow for low D-Psicose synthesis yield.
Caption: Workflow for enzymatic D-Psicose synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatic Synthesis of d-Sorbose and d-Psicose with Aldolase RhaD: Effect of Acceptor Configuration on Enzyme Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in psicofuranose synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of psicofuranose (B8254897).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in psicofuranose synthesis?
A1: The main challenges depend on the synthetic route. In chemical synthesis, such as the molybdate-catalyzed epimerization of D-fructose, the primary issues are the formation of other ketohexose epimers like D-Sorbose and D-Tagatose, and degradation of sugars under harsh reaction conditions, leading to colored impurities and difficult purification[1]. For enzymatic synthesis, the key challenge is the low conversion yield from D-fructose due to an unfavorable thermodynamic equilibrium[2][3][4]. This results in a product mixture containing significant amounts of unreacted fructose (B13574), which is difficult to separate from psicofuranose due to their similar physical properties[1][3][4].
Q2: Why is byproduct formation a significant issue in chemical synthesis?
A2: Byproduct formation is critical for several reasons. Firstly, it lowers the yield and purity of the desired psicofuranose. Secondly, byproducts such as D-Sorbose and D-Tagatose have very similar physical properties to psicofuranose, making their separation challenging and costly[1]. Finally, unidentified degradation products can interfere with downstream applications and may pose safety risks, especially in pharmaceutical contexts[1].
Q3: How can the low conversion rate in enzymatic synthesis be improved?
A3: One effective method to improve the conversion rate is the addition of borate (B1201080) to the reaction mixture. Borate forms a complex with psicofuranose (specifically, the α-D-psicofuranose cis-C-3,4 diol), effectively removing it from the equilibrium between fructose and psicose. This shifts the reaction towards the formation of more psicose to re-establish equilibrium, thereby increasing the overall conversion yield[5].
Q4: Are there alternative strategies to deal with the low conversion in enzymatic synthesis?
A4: Yes, an alternative approach is to convert the unreacted D-fructose into a different compound that is easier to separate. For example, after the initial enzymatic conversion to psicose, the remaining fructose can be converted to D-mannitol, which has lower solubility and can be more easily separated from psicose[3][4].
Troubleshooting Guides
Chemical Synthesis: Molybdate-Catalyzed Epimerization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of psicofuranose | - Suboptimal reaction temperature or time.- Incorrect molar ratio of sugar to catalyst. | - Optimize temperature (e.g., start at the lower end of the 80-100°C range) and monitor the reaction over time to find the optimal duration[1].- Experiment with different sugar-to-molybdate molar ratios; a 2:1 ratio is a common starting point[1]. |
| Presence of significant amounts of D-Sorbose and D-Tagatose | - Inherent lack of selectivity in the chemical epimerization process. | - This is a known side reaction. Focus on optimizing the yield of the desired product and then employ advanced purification techniques like preparative HPLC for separation[1]. |
| Formation of colored byproducts/degradation | - Reaction temperature is too high.- Reaction time is too long. | - Lower the reaction temperature to minimize sugar degradation[1].- Monitor the reaction closely and stop it as soon as the maximum yield of psicofuranose is achieved to avoid prolonged exposure to heat[1]. |
| Difficult purification | - Co-elution of psicofuranose with other sugar epimers. | - Utilize high-performance liquid chromatography (HPLC) or simulated moving bed chromatography for efficient separation[2]. |
Enzymatic Synthesis using D-psicose 3-epimerase (DPEase)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of D-fructose to D-psicose (<30%) | - The reversible nature of the enzymatic reaction leads to an unfavorable equilibrium[2][3][4]. | - Add borate to the reaction mixture to form a complex with psicose and drive the equilibrium towards product formation. A borate-to-fructose molar ratio of around 0.6 has been shown to be effective[5]. |
| Difficulty in separating D-psicose from D-fructose | - Similar solubility and physical properties of the two sugars[1][3][4]. | - After the initial conversion, use a second enzymatic step to convert the remaining fructose to D-mannitol, which has different solubility properties, facilitating easier separation[3][4].- Employ specialized chromatography techniques such as anion exchange resin or simulated moving bed chromatography[2]. |
| Low enzyme activity | - Suboptimal pH or temperature.- High substrate concentration leading to inhibition. | - Ensure the reaction is carried out at the optimal pH and temperature for the specific DPEase being used. For example, DPEase from Agrobacterium tumefaciens shows maximum activity at pH 8.0 and 50°C without borate, and at pH 9.0 with borate[5].- While higher substrate concentrations can increase productivity up to a point, very high concentrations (e.g., 50-70% w/v) can lead to lower conversion rates[6]. |
Data Summary
Table 1: Effect of Borate on Enzymatic Conversion of D-Fructose to D-Psicose
| Molar Ratio of Borate to Fructose | Conversion Yield of D-Psicose (%) |
| 0 | ~30 |
| 0.2 | ~45 |
| 0.4 | ~58 |
| 0.6 | ~64 |
| 0.8 | ~60 |
| 1.0 | ~55 |
Data derived from studies on D-psicose 3-epimerase from Agrobacterium tumefaciens[5].
Table 2: Typical Product Distribution in Molybdate-Catalyzed Epimerization of D-Fructose
| Product | Yield (%) |
| D-Psicose | 20-25 |
| D-Sorbose | 5-10 |
| D-Tagatose | 5-10 |
| Unreacted D-Fructose | 55-70 |
Note: Yields can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Molybdate-Catalyzed Epimerization of D-Fructose
-
Preparation of Reaction Mixture: Dissolve D-Fructose in distilled water to a concentration of 10% (w/v)[1].
-
Catalyst Addition: Add molybdenic acid to the solution. A starting molar ratio of sugar to catalyst of 2:1 is recommended[1].
-
Reaction Conditions: Heat the mixture in a sealed vessel to a controlled temperature between 80-100°C. Monitor the reaction periodically using TLC or HPLC[1].
-
Reaction Termination and Neutralization: Once the optimal yield is reached, cool the reaction mixture to room temperature. Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Purification: Remove the catalyst by precipitation or ion exchange, then proceed with chromatographic separation of the sugars.
Protocol 2: Enzymatic Synthesis of D-Psicose with Borate
-
Reaction Setup: Prepare a solution of D-fructose (e.g., 100 mM) in a suitable buffer (e.g., pH 9.0 for A. tumefaciens DPEase with borate)[5].
-
Borate Addition: Add borate to the fructose solution to achieve the desired molar ratio (e.g., 0.6 for maximal conversion)[5].
-
Enzyme Addition: Add the D-psicose 3-epimerase enzyme to the solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C)[5].
-
Monitoring and Termination: Monitor the conversion of fructose to psicose using HPLC. The reaction can be terminated by denaturing the enzyme (e.g., by heating).
-
Purification: Remove the borate and purify the D-psicose from the remaining fructose using chromatographic methods.
Visualizations
Caption: Chemical synthesis of D-Psicose and major byproducts.
Caption: Workflow of enzymatic psicofuranose synthesis.
Caption: Troubleshooting logic for low psicofuranose yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Awakening the natural capability of psicose production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dc.engconfintl.org [dc.engconfintl.org]
- 4. "Sequential whole cell conversion process for production of D-psicose a" by Seong-Hee Jeong, Jae-Eun Kim et al. [dc.engconfintl.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Anomeric Selectivity in Glycosylation Reactions
Welcome to the technical support center for troubleshooting anomeric selectivity in chemical glycosylation. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your glycosylation experiments in a question-and-answer format.
Issue 1: Poor Anomeric Selectivity (Getting a Mixture of α and β Anomers)
Q1: My glycosylation reaction is producing a nearly 1:1 mixture of α and β anomers. What are the most common factors I should investigate?
A1: A lack of anomeric selectivity is a frequent challenge and can be influenced by multiple competing factors.[1][2] The primary aspects to investigate are:
-
The C-2 Protecting Group: The nature of the protecting group at the C-2 position of the glycosyl donor is one of the most critical factors. A "participating" group will favor the formation of a 1,2-trans-glycoside, whereas a "non-participating" group can lead to mixtures or favor the 1,2-cis-glycoside depending on other conditions.[3][4][5][6]
-
Solvent Choice: The reaction solvent plays a crucial role in stabilizing or destabilizing reactive intermediates, thereby influencing the stereochemical outcome.[1][7] Ethereal solvents (e.g., diethyl ether, THF) can favor α-glycosides, while nitrile solvents (e.g., acetonitrile) often promote the formation of β-glycosides (the "nitrile effect").[1][2]
-
Reaction Temperature: Temperature significantly impacts reaction kinetics and equilibria.[1][8] Lowering the temperature often increases selectivity by favoring the most stable transition state, which can lead to a more SN2-like mechanism.[8]
-
Activator/Promoter System: The choice and amount of the activator (e.g., TMSOTf, BF3·OEt2) can dictate the reaction mechanism (SN1 vs. SN2) and influence the stereochemical outcome.[1][9]
Q2: I need to synthesize a 1,2-trans-glycoside (e.g., a β-glucoside or α-mannoside), but I am getting a mixture of anomers. How can I improve the selectivity?
A2: To favor the formation of a 1,2-trans product, you should employ conditions that promote neighboring group participation (NGP).
-
Use a Participating Protecting Group at C-2: The most reliable strategy is to use a participating group, such as an acetyl (Ac), benzoyl (Bz), or pivaloyl (Piv) group, at the C-2 position of the glycosyl donor.[3][5] This group forms a transient acyloxonium ion intermediate that blocks the α-face (for glucose) or β-face (for mannose), forcing the glycosyl acceptor to attack from the opposite face, resulting in the 1,2-trans product.[10]
-
Avoid Orthoester Formation: A common side reaction with participating groups is the formation of a stable orthoester, which can halt the desired glycosylation.[11] If you observe orthoester formation, consider using a less nucleophilic acceptor or modifying the reaction conditions (e.g., temperature, activator). In some cases, switching to a more sterically hindered participating group can disfavor orthoester formation.
Q3: I am trying to synthesize a 1,2-cis-glycoside (e.g., an α-glucoside or β-mannoside), which is notoriously difficult. What strategies can I employ to favor this anomer?
A3: The synthesis of 1,2-cis-glycosides is challenging because it requires avoiding neighboring group participation and controlling the stereoselective attack on the anomeric center.[12] Key strategies include:
-
Use a Non-Participating Protecting Group at C-2: Employ a non-participating group, such as a benzyl (B1604629) (Bn), p-methoxybenzyl (PMB), or other ether-type protecting group, at the C-2 position. This prevents the formation of an acyloxonium ion intermediate.
-
Solvent Effects: The choice of solvent is critical. Ethereal solvents like diethyl ether or dioxane are known to favor the formation of α-glycosides. This is often attributed to the "ether effect," where the solvent helps to stabilize the anomeric oxocarbenium ion in a way that favors attack from the alpha face.
-
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to -40 °C) to enhance selectivity.[8][13]
-
In Situ Anomerization: Some methods rely on the in situ anomerization of the glycosyl donor to the more reactive α-anomer, which can then be attacked by the acceptor.
-
Conformationally Restricted Donors: Using donors with conformation-constraining protecting groups, such as a 4,6-O-benzylidene group, can lock the pyranose ring in a conformation that favors the formation of the 1,2-cis product.[3][14]
Issue 2: Low or No Product Formation
Q4: My glycosylation reaction is not proceeding, or the yield is very low. What are the potential causes?
A4: Low or no product formation can stem from several issues. Consider the following troubleshooting steps:
-
Inactive Donor or Acceptor: Ensure the purity and reactivity of your starting materials. The hydroxyl group of the acceptor may be sterically hindered or electronically deactivated.[13]
-
Insufficient Activation: The activator may not be potent enough for your specific glycosyl donor. Consider using a stronger activator or increasing its stoichiometry.
-
Suboptimal Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.[13] Try initiating the reaction at a low temperature and then slowly warming it to room temperature.[8]
-
Donor Decomposition: The glycosyl donor might be unstable under the reaction conditions, leading to decomposition rather than glycosylation. This can be caused by overly harsh activators or high temperatures.
Issue 3: Formation of Side Products
Q5: I am observing significant amounts of an orthoester byproduct. How can I prevent this?
A5: Orthoester formation is a common side reaction when using participating protecting groups at C-2.[15] To minimize this:
-
Modify Reaction Conditions: Try running the reaction at a lower temperature.
-
Change the Activator: A less acidic or milder promoter might disfavor orthoester formation.
-
Use a Non-Participating Group: If orthoester formation is persistent, switching to a non-participating group at C-2 (like a benzyl ether) is an effective solution, though this will change the anomeric selectivity outcome.[15]
Data Summary Tables
The following tables summarize qualitative and quantitative trends in anomeric selectivity based on common reaction parameters.
Table 1: Influence of C-2 Protecting Group on Anomeric Selectivity
| C-2 Protecting Group | Type | Expected Major Product (for Glucopyranosyl Donors) | Mechanism |
| Acetyl (Ac), Benzoyl (Bz) | Participating | 1,2-trans (β) | Neighboring Group Participation (NGP) |
| Benzyl (Bn), Silyl (e.g., TBS) | Non-Participating | Mixture or 1,2-cis (α) | SN1-like or SN2 |
| 2,3-Oxazolidinone | Conformation-Constraining/Participating | β (with bulky base), α (without base) | NGP and conformational effects[16] |
| 4,6-O-Benzylidene | Conformation-Constraining | Can favor 1,2-cis (e.g., β-mannosides) | Ring conformational constraint[3] |
Table 2: General Influence of Solvents on Anomeric Selectivity (with Non-Participating C-2 Groups)
| Solvent | General Effect on Selectivity | Rationale |
| Diethyl Ether (Et₂O), Dioxane | Favors α-anomer | "Ether Effect": Solvent coordination stabilizes the anomeric radical. |
| Dichloromethane (DCM) | Often gives mixtures, can favor α | Weakly coordinating, outcome highly dependent on other factors.[1][2] |
| Toluene | Can favor α-anomer | Non-polar, can influence ion pair formation.[1][2] |
| Acetonitrile (MeCN) | Favors β-anomer | "Nitrile Effect": SN2 attack on a transient α-nitrilium intermediate.[2] |
Key Experimental Protocols
Protocol 1: Solvent Screening for Optimizing Anomeric Selectivity
This protocol outlines a general procedure for screening different solvents to optimize the α/β ratio of a glycosylation reaction.
-
Preparation:
-
Flame-dry four small round-bottom flasks equipped with stir bars under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add activated 4 Å molecular sieves to each flask.
-
Prepare stock solutions of your glycosyl donor, glycosyl acceptor, and activator in a non-coordinating solvent (e.g., DCM).
-
-
Reaction Setup:
-
To each flask, add the glycosyl acceptor (1.0 eq) and glycosyl donor (1.2 eq).
-
Add the anhydrous screening solvent (e.g., Flask 1: DCM; Flask 2: Et₂O; Flask 3: MeCN; Flask 4: Toluene) to achieve the desired concentration (typically 0.1 M).
-
Cool all flasks to the desired starting temperature (e.g., -40 °C).
-
-
Reaction Initiation and Monitoring:
-
Add the activator solution (e.g., TMSOTf, 0.1 eq) dropwise to each stirred suspension.
-
Maintain the temperature and monitor the reactions by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Work-up and Analysis:
-
Quench the reactions with a suitable reagent (e.g., triethylamine).
-
Warm to room temperature, dilute with DCM, and filter to remove molecular sieves.
-
Wash the organic layer with saturated NaHCO₃ and brine, then dry over Na₂SO₄.
-
Concentrate the crude product and determine the α/β ratio by ¹H NMR spectroscopy by integrating the signals of the anomeric protons.
-
Visualizations
Logical Troubleshooting Workflow
Caption: A workflow for troubleshooting poor anomeric selectivity.
Influence of C-2 Protecting Groups
Caption: Mechanism depending on the C-2 protecting group.
Solvent Influence on Reaction Intermediates
Caption: How solvent choice can direct stereochemical outcomes.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 10. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of beta-D-Psicofuranose in acidic or basic conditions
Welcome to the technical support center for beta-D-Psicofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is one of the cyclic forms of D-psicose (also known as D-allulose), a rare sugar with low caloric value. In aqueous solutions, D-psicose exists in equilibrium as a mixture of different isomers (anomers), including furanose and pyranose rings in both alpha and beta configurations. The furanose form, particularly this compound, is generally less stable than the pyranose form due to higher ring strain. Its stability is a critical concern in experimental setting as degradation can lead to inaccurate results and the formation of impurities.
Q2: What are the primary factors that influence the stability of this compound?
A2: The main factors affecting the stability of this compound are pH and temperature . Elevated temperatures and deviations from a neutral pH, especially towards alkaline conditions, can significantly accelerate its degradation.
Q3: How does pH affect the degradation of this compound?
A3: this compound is most stable in neutral to slightly acidic conditions.
-
Acidic Conditions (pH < 7): Under acidic conditions, the degradation rate is relatively slow. However, prolonged exposure to strong acids and high temperatures can lead to hydrolysis and the formation of degradation products.
-
Basic/Alkaline Conditions (pH > 7): The degradation of this compound is significantly accelerated under basic conditions. This is due to processes like enolization and retro-aldol condensation, which are base-catalyzed.
Q4: What are the main degradation pathways for this compound?
A4: The primary degradation pathways for D-psicose, including the this compound anomer, are caramelization and the Maillard reaction.
-
Caramelization: This process occurs when sugars are heated, particularly at high temperatures and in the absence of amino acids. It leads to the formation of a complex mixture of compounds, resulting in browning and changes in flavor.
-
Maillard Reaction: This reaction occurs between a reducing sugar, like psicose, and an amino acid. It is a key pathway for degradation in biological buffers and cell culture media containing amino acids, and it is also accelerated by heat and alkaline pH.[1]
Q5: How should I store solutions of this compound to minimize degradation?
A5: To minimize degradation, aqueous solutions of this compound should be prepared fresh for each experiment. If short-term storage is necessary, solutions should be kept at 2-8°C. For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles. It is recommended to use a buffer with a pH in the slightly acidic to neutral range (e.g., pH 6-7).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in stock solutions. | Prepare fresh solutions for each experiment. If using stored solutions, validate their integrity before use. Consider storing aliquots at -80°C. |
| Unexpected peaks in HPLC or NMR analysis. | Formation of degradation products or presence of other anomers. | Confirm the initial purity of your this compound. Analyze your sample immediately after preparation. Use the provided HPLC protocol to monitor stability over time. |
| Browning or color change of the solution. | Caramelization or Maillard reaction has occurred. | Avoid high temperatures and alkaline pH. If heating is necessary, minimize the duration. If working with amino acid-containing media, be aware of the potential for the Maillard reaction. |
| Low recovery of this compound. | Significant degradation during sample processing or the experiment itself. | Review your experimental conditions. Ensure the pH of all solutions is controlled and avoid unnecessary heat exposure. Perform a stability study under your specific experimental conditions. |
Quantitative Stability Data
The stability of D-psicose is highly dependent on pH and temperature. The following tables summarize the degradation of D-psicose under different conditions at 100°C. While this data represents the equilibrium mixture of D-psicose anomers, it provides a strong indication of the stability trends for this compound.
Table 1: Stability of D-Psicose (40% w/w solution) during Caramelization at 100°C
| Time (hours) | % D-Psicose Remaining (pH 4.0) | % D-Psicose Remaining (pH 6.5) | % D-Psicose Remaining (pH 9.0) | % D-Psicose Remaining (pH 11.0) |
| 0 | 100 | 100 | 100 | 100 |
| 4 | ~99 | ~97 | ~90 | ~65 |
| 8 | ~98 | ~95 | ~85 | ~60 |
| 16 | ~96 | ~90 | ~78 | ~60 |
| 24 | ~95 | ~84 | ~70 | ~60 |
| Data estimated from graphical representations in Oshima et al., 2006.[1] |
Table 2: Stability of D-Psicose (0.05 M) in the Presence of Glycine (0.05 M) during Maillard Reaction at 100°C
| Time (minutes) | % D-Psicose Remaining (pH 4.0) | % D-Psicose Remaining (pH 6.5) | % D-Psicose Remaining (pH 9.0) | % D-Psicose Remaining (pH 11.0) |
| 0 | 100 | 100 | 100 | 100 |
| 60 | ~95 | ~85 | ~60 | ~30 |
| 120 | ~90 | ~75 | ~40 | ~15 |
| Data estimated from graphical representations in Oshima et al., 2006.[1] |
Degradation Pathways and Experimental Workflow
Caption: Degradation pathways of this compound under different conditions.
Caption: A general experimental workflow for assessing the stability of this compound.
Experimental Protocol: Stability Assessment of this compound by HPLC-RID
This protocol provides a general method for assessing the stability of this compound under specific pH and temperature conditions using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
1. Materials and Reagents
-
This compound standard
-
Reagent grade water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Buffers of desired pH (e.g., citrate (B86180) for acidic, phosphate (B84403) for neutral, borate (B1201080) for basic), prepared with HPLC grade reagents.
-
0.22 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Amino-propylesiloxane bonded silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v). The ratio may be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detector Temperature: 35°C
-
Injection Volume: 10-20 µL
-
Run Time: Approximately 15 minutes (adjust as needed to ensure elution of all components).
4. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in reagent grade water.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the stability samples.
5. Sample Preparation for Stability Study
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different pH buffers to be tested.
-
Immediately after preparation, filter an aliquot of each solution through a 0.22 µm syringe filter and analyze it by HPLC. This will serve as the time-zero (T0) measurement.
-
Place the remaining solutions in temperature-controlled environments (e.g., 4°C, 25°C, 40°C, 60°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample, filter it through a 0.22 µm syringe filter, and analyze by HPLC.
6. Data Analysis
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Construct a calibration curve by plotting the peak area of the standards versus their concentration.
-
Determine the concentration of this compound in each stability sample at each time point using the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
References
Technical Support Center: Psicofuranose Anomer Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of psicofuranose (B8254897) anomers.
Troubleshooting Guide
Researchers often encounter challenges with peak shape and resolution when analyzing reducing sugars like psicofuranose due to the presence of α and β anomers in solution, a phenomenon known as mutarotation. Depending on the analytical goal—quantification of total psicofuranose or study of individual anomers—different chromatographic strategies are employed.
Problem 1: Split or Broad Peaks for Psicofuranose
This is the most common issue, arising from the partial or complete separation of the α and β anomers on the HPLC column.
-
Goal: Obtain a Single, Sharp Peak for Quantification. To achieve a single peak, the interconversion rate between the anomers (mutarotation) needs to be faster than the chromatographic separation time. This can be accomplished by:
-
Increasing Column Temperature: Elevating the column temperature, typically to 60-80°C, accelerates mutarotation, causing the anomer peaks to merge into a single, sharp peak.
-
Increasing Mobile Phase pH: Operating under alkaline conditions also catalyzes the interconversion of anomers. Polymer-based amino columns are well-suited for use with alkaline mobile phases.
-
-
Goal: Resolve the α and β Anomers. To study the anomers individually, their interconversion must be slowed relative to the analysis time, and the column's selectivity needs to be optimized.
-
Decreasing Column Temperature: Lowering the column temperature (e.g., to 5-25°C) slows mutarotation, allowing for better resolution of the anomer peaks.
-
Optimizing Mobile Phase: Fine-tuning the mobile phase composition, such as the acetonitrile (B52724)/water ratio in Hydrophilic Interaction Liquid Chromatography (HILIC), can improve selectivity.
-
Column Chemistry: HILIC columns, particularly those with amide- or amino-bonded phases, are effective for separating polar compounds like sugars and their anomers.
-
Problem 2: Poor Resolution Between Psicofuranose and Other Sugars
Co-elution with other monosaccharides, such as fructose (B13574), can interfere with accurate quantification.
-
Solution:
-
Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., the acetonitrile:water ratio) can alter the selectivity and improve the separation between different sugars.[1][2]
-
Alternative Column Chemistry: If mobile phase optimization is insufficient, using a column with a different stationary phase, such as a ligand-exchange column, may provide the necessary selectivity.[1]
-
Problem 3: Baseline Drift with Refractive Index (RI) Detection
Refractive Index detectors are sensitive to fluctuations in temperature and mobile phase composition.
-
Solution:
-
Temperature Stability: Ensure both the column and detector are properly thermostatted and stable.
-
System Equilibration: Allow the HPLC system to equilibrate thoroughly with the mobile phase before starting an analysis to ensure a stable baseline.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a split or broad peak for my psicofuranose standard?
A1: In solution, psicofuranose exists as an equilibrium mixture of two anomers (α and β) through a process called mutarotation. If the rate of this interconversion is slow compared to the time it takes for the sugar to pass through the HPLC column, the two anomers can be separated, resulting in peak splitting or broadening.[1]
Q2: How can I get a single, sharp peak for psicofuranose quantification?
A2: To obtain a single peak, you need to accelerate the interconversion of the anomers. This can be achieved by increasing the column temperature (e.g., to 60-80°C) or by using a high pH mobile phase.[1]
Q3: What conditions are best for resolving the α and β anomers of psicofuranose?
A3: To resolve the anomers, you should aim to slow down their interconversion. This is typically done by decreasing the column temperature (e.g., 5-25°C). Additionally, optimizing the mobile phase composition and using a suitable column, such as a HILIC column, can enhance the separation.
Q4: My psicofuranose peak is co-eluting with fructose. How can I improve the separation?
A4: You can try adjusting the mobile phase composition, specifically the ratio of acetonitrile to water. A higher acetonitrile concentration generally leads to stronger retention in HILIC. If this doesn't provide sufficient resolution, consider using a different type of column, like a ligand-exchange column, which separates sugars based on a different mechanism.[1][2]
Q5: What type of detector is recommended for psicofuranose analysis?
A5: Since psicofuranose lacks a strong UV chromophore, Refractive Index (RI) detectors are commonly used. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are also suitable alternatives, especially for gradient elution methods where RI detectors are not practical.
Quantitative Data Summary
The following tables summarize typical HPLC parameters for the analysis of D-psicose (the common form of psicofuranose).
Table 1: HPLC Method Parameters for D-Psicose Quantification (Coalesced Anomers) [2][3]
| Parameter | Value |
| Column | Aminopropyl silane (B1218182) (ZORBAX SIL or similar), 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) |
| Column Temperature | Ambient (Note: higher temperatures can further sharpen the peak) |
| Injection Volume | 10-20 µL |
Table 2: Performance of the D-Psicose Quantification Method [2][3]
| Parameter | Value |
| Retention Time (D-Psicose) | ~4.81 min |
| Retention Time (D-Fructose) | ~6.17 min |
| Resolution (D-Psicose/D-Fructose) | ≥ 4 |
| Total Run Time | < 8 minutes |
| Linearity (r²) | ≥ 0.99 |
Experimental Protocols
Protocol 1: Quantification of Total D-Psicose (Single Peak)
This method is adapted from a validated procedure for monitoring the enzymatic conversion of D-fructose to D-psicose and is suitable for routine quantification.[2][3]
-
HPLC System and Conditions:
-
Column: Aminopropyl silane, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and deionized water in a ratio of 80:20 (v/v). Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain at a stable ambient temperature. For sharper peaks, a temperature of 40°C can be used.
-
Detector: Refractive Index (RI) detector. Allow the detector to warm up and stabilize according to the manufacturer's instructions.
-
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a stock solution of D-psicose in the mobile phase (acetonitrile:water, 80:20). From the stock solution, prepare a series of calibration standards at concentrations ranging from 0.05% to 0.5%.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions, followed by the samples.
-
Identify the D-psicose peak based on the retention time of the standard (~4.81 minutes).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the D-psicose standards against their concentration.
-
Determine the concentration of D-psicose in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Resolution of Psicofuranose Anomers (Inferred Method)
This protocol is based on general principles for resolving sugar anomers and provides a starting point for method development.
-
HPLC System and Conditions:
-
Column: HILIC (e.g., amide-bonded phase), 4.6 x 250 mm, 3.5 µm particle size.
-
Mobile Phase: Prepare a mixture of HPLC-grade acetonitrile and deionized water, starting with a high organic ratio (e.g., 90:10, v/v). A small amount of buffer, such as 10 mM ammonium (B1175870) formate, can be added to the aqueous portion to improve peak shape.
-
Flow Rate: 0.8-1.2 mL/min.
-
Column Temperature: Set to a low temperature, for example, 10°C, to slow the rate of mutarotation.
-
Detector: ELSD or CAD is recommended, as RI detectors are not ideal for the slight gradient changes that may be needed for optimization.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in Protocol 1, using the initial mobile phase as the diluent.
-
-
Analysis and Optimization:
-
Equilibrate the column at the low temperature.
-
Inject a D-psicose standard and observe the peak shape. Two separate peaks or a significantly broadened peak should be visible.
-
To improve resolution, adjust the acetonitrile/water ratio. A slight decrease in acetonitrile may be necessary to achieve baseline separation of the anomers.
-
Visualizations
Caption: Troubleshooting logic for managing psicofuranose anomer peaks.
Caption: Workflow for the quantification of D-psicose by HPLC-RI.
References
Addressing peak tailing and broadening in psicofuranose chromatography
Welcome to the Technical Support Center for Psicofuranose (B8254897) Chromatography. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help you resolve common issues like peak tailing and broadening in your experiments.
This section provides direct answers and systematic solutions to specific problems you may encounter during the chromatographic analysis of psicofuranose.
Question: Why is my psicofuranose peak tailing?
Answer:
Peak tailing is the most common peak shape distortion in chromatography and typically occurs when there is more than one mechanism for analyte retention.[1][2][3] For a highly polar compound like psicofuranose, the primary cause is often secondary interactions with the stationary phase.
Follow these steps to diagnose and resolve the issue:
-
Evaluate Secondary Interactions with the Column:
-
Cause: Psicofuranose, being a polar compound with multiple hydroxyl groups, is prone to strong secondary interactions with active sites on the stationary phase, particularly with ionized residual silanol (B1196071) groups (Si-OH) on silica-based columns.[1][3][4] These interactions are a common cause of tailing for polar and basic compounds.[1] Metal ions on the silica (B1680970) surface can also activate silanol groups, increasing these unwanted interactions.[5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of acidic silanol groups, minimizing their interaction with your analyte and improving peak shape.[1][3] Adding an acidic modifier like 0.1% formic acid or phosphoric acid is a common strategy.[6][7]
-
Solution 2: Use a High-Purity, End-Capped Column: Modern, high-purity Type B silica columns have a lower metal content and are often "end-capped" to block many of the residual silanols, significantly reducing tailing for polar compounds.[3][5]
-
Solution 3: Consider an Amine-Based Column: Aminopropyl-bonded stationary phases are a popular choice for sugar analysis as they provide good retention and peak shape.[8] However, be aware that reducing sugars can interact with the amine groups.[7]
-
-
Check for Column Overload:
-
Cause: Injecting too much sample (either too high a concentration or too large a volume) can saturate the stationary phase, leading to a characteristic "shark fin" peak shape where the peak apex shifts to an earlier time as the mass injected increases.[4][9][10][11]
-
Solution: Systematically reduce the sample concentration or injection volume.[2][10] If the peak shape becomes more symmetrical, you were likely overloading the column.
-
-
Assess Physical or Mechanical Issues:
-
Cause: Peak tailing affecting all peaks in the chromatogram can indicate a physical problem with the system or column. This could be a partially blocked inlet frit, a void at the head of the column, or extra-column dead volume from poorly fitted connections or excessively long tubing.[2][4][10][12]
-
Solution: First, try backflushing the column to waste to clear any blockages from the frit.[10] If this doesn't work, inspect all fittings and connections between the injector and detector to ensure they are secure and have zero dead volume. If the problem persists, it may indicate a damaged column bed, and replacing the column may be necessary.[1][2][12]
-
Question: What is causing my psicofuranose peak to be broad?
Answer:
Peak broadening, or a loss of chromatographic efficiency, can be caused by issues both inside and outside the column.
-
Investigate Extra-Column Effects:
-
Cause: Peak broadening can originate from the HPLC system itself if there is excessive volume in the tubing, fittings, or detector flow cell.[13] This is especially critical when using high-efficiency, smaller-particle columns.
-
Solution: Ensure you are using tubing with the smallest appropriate internal diameter and length. Check that all fittings are properly made to minimize dead volume.[12][13]
-
-
Optimize Injection Conditions:
-
Cause: The solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase (e.g., high water content in HILIC), it can cause the analyte to spread out on the column before the separation begins, resulting in a broad peak.[4][9][14]
-
Solution: Ideally, dissolve your psicofuranose standard and samples in a solvent that is as close as possible to the initial mobile phase composition.[9][12] If solubility is an issue, keep the injection volume as small as possible.[9][14]
-
-
Review Mobile Phase and Flow Rate:
-
Cause: In HILIC, which is a common mode for sugar analysis, the water layer on the stationary phase is crucial for separation.[14] Inadequate column equilibration time between runs can lead to shifting retention times and poor peak shape.[15] Additionally, a flow rate that is too high can reduce separation efficiency.[16]
-
Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection; this can take 10-20 column volumes or more for HILIC.[17] Try reducing the flow rate to see if peak sharpness improves, though this will increase run time.[16]
-
-
Check Detector Settings:
-
Cause: An incorrect data collection rate at the detector can artificially broaden peaks. If too few data points are collected across the peak, its true shape will not be accurately represented.[13]
-
Solution: A good rule of thumb is to have at least 20-30 data points across each peak.[16] Adjust the detector's data acquisition rate (e.g., in Hz) accordingly.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving peak shape problems like tailing and broadening.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. youtube.com [youtube.com]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Analysis of Simple Sugars Using apHera™ NH2 HPLC Columns [sigmaaldrich.com]
- 9. HILIC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. silicycle.com [silicycle.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. reddit.com [reddit.com]
- 16. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 17. silicycle.com [silicycle.com]
Technical Support Center: NMR Signal Assignment for β-D-Psicofuranose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the NMR signal assignment of β-D-psicofuranose.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of β-D-psicofuranose complex and difficult to interpret?
The complexity arises from several factors inherent to the structure of furanose sugars:
-
Signal Overlap: The non-anomeric protons of the furanose ring and the hydroxymethyl groups often resonate in a narrow chemical shift range, typically between 3.5 and 4.5 ppm, leading to significant signal overlap. This makes it challenging to resolve individual multiplets and extract accurate coupling constants from a 1D 1H NMR spectrum.[1]
-
Conformational Flexibility: The five-membered furanose ring is not rigid and can exist in multiple conformations in solution. This conformational averaging can lead to broadened signals and averaged coupling constants, further complicating the analysis.
-
Anomeric Mixture: Samples of psicofuranose (B8254897) may exist as a mixture of α and β anomers in solution, leading to two sets of signals and increasing spectral crowding.
-
Hydroxyl Protons: The signals from the hydroxyl protons can be broad and their chemical shifts are highly dependent on concentration, temperature, and the solvent used. In protic solvents, they may exchange with the solvent, leading to their disappearance from the spectrum.
Q2: What are the key challenges in assigning the 13C NMR signals of β-D-psicofuranose?
The main challenges in 13C NMR signal assignment include:
-
Similar Chemical Environments: The carbon atoms of the furanose ring (C2-C5) are in similar electronic environments, resulting in closely spaced chemical shifts.
-
Quaternary Carbon: The anomeric carbon (C2) is a quaternary carbon and will not show a correlation in a standard HSQC experiment, requiring techniques like HMBC for its assignment.
-
Lack of Direct Proton Information: Standard 13C NMR is a proton-decoupled experiment, so direct coupling information to protons is lost.
Q3: How can 2D NMR experiments help in the signal assignment of β-D-psicofuranose?
Two-dimensional (2D) NMR spectroscopy is an indispensable tool for unambiguously assigning the NMR signals of complex molecules like β-D-psicofuranose.[2][3][4][5]
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (1H-1H correlations), allowing for the tracing of the spin systems within the molecule. This is crucial for establishing the connectivity between adjacent protons in the furanose ring and the hydroxymethyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (one-bond 1H-13C correlations). This is a powerful technique for assigning the carbon signals based on the already assigned proton signals and for resolving overlapping proton signals based on the chemical shift of their attached carbon.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (long-range 1H-13C correlations). This is particularly useful for identifying quaternary carbons (like C2) and for linking different spin systems together.[3][4]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is invaluable for determining the stereochemistry and conformation of the molecule.
Troubleshooting Guide
Problem: I am observing a complex, unresolved multiplet in the 3.5-4.5 ppm region of the 1H NMR spectrum.
-
Cause: This is likely due to severe signal overlap of the furanose ring protons and the hydroxymethyl protons.
-
Solution:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from D2O to DMSO-d6 or acetone-d6) can alter the chemical shifts of the protons and may resolve some of the overlapping signals.
-
Acquire 2D NMR Spectra: This is the most effective solution. An HSQC spectrum will disperse the proton signals based on the chemical shifts of their attached carbons, providing much better resolution. A COSY spectrum will help in tracing the connectivity between the coupled protons, even within the overlapped region.[2][4]
-
Problem: I am unsure how to distinguish the signals of the α and β anomers.
-
Cause: If the sample exists as an anomeric mixture, two sets of signals will be present. The anomeric proton and carbon signals are usually the most distinct.
-
Solution:
-
Identify Anomeric Signals: The anomeric carbon (C2) in ketoses like psicofuranose is a quaternary carbon and typically resonates at a distinct downfield chemical shift. The chemical shift of C2 is often different for the α and β anomers.
-
Use 2D NMR: A 2D NOESY or ROESY experiment can be used to identify through-space correlations that are characteristic of a specific anomer. For example, correlations between H1 and protons on the same face of the furanose ring can help in determining the anomeric configuration.
-
Compare with Literature Data: If available, compare the observed chemical shifts with published data for the individual anomers or their derivatives.
-
Problem: The signals for the two hydroxymethyl groups (C1 and C6) are difficult to assign.
-
Cause: Both are CH2OH groups and will appear as two-proton signals in the 1H NMR spectrum, often with complex splitting patterns due to diastereotopicity and coupling to a neighboring proton.
-
Solution:
-
COSY: A COSY spectrum will show correlations from the H1 protons to the C2 hydroxyl (if present and not exchanging) and from the H6 protons to H5.
-
HMBC: An HMBC spectrum is very powerful for this assignment. The H1 protons will show long-range correlations to C2 and C6, while the H6 protons will show correlations to C5 and potentially C4. The anomeric carbon (C2) will show correlations to the H1 protons.[3][4]
-
Problem: The hydroxyl proton signals are broad or not visible.
-
Cause: Hydroxyl protons are exchangeable, and their signals are often broadened due to chemical exchange with residual water in the solvent or intermolecular hydrogen bonding. In protic solvents like D2O, they will exchange with deuterium (B1214612) and become invisible.
-
Solution:
-
Use an Aprotic Solvent: Acquire the spectrum in a dry aprotic solvent like DMSO-d6 or acetone-d6. In these solvents, the exchange is slowed down, and the hydroxyl protons will appear as sharper signals, often showing coupling to adjacent protons.
-
Low Temperature: Cooling the sample can also slow down the exchange rate and lead to sharper hydroxyl signals.
-
Data Presentation
Table 1: 1H and 13C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for a Protected β-D-Psicofuranose Derivative.
(Compound: 1,6-Di-O-benzoyl-3,4-O-isopropylidene-β-D-psicofuranose in CDCl3)
| Position | 13C (δ, ppm) | 1H (δ, ppm) | Multiplicity | J (Hz) |
| 1a | 64.8 | 3.79 | br s | |
| 1b | 3.79 | br s | ||
| 2 | 106.7 | - | - | - |
| 3 | 85.3 | 4.82 | d | J3,4 = 7.2 |
| 4 | 84.0 | 4.74 | dd | J3,4 = 7.2, J4,5 = 3.5 |
| 5 | 82.6 | 4.56-4.40 | m | |
| 6a | 65.6 | 4.61 | dd | J6a,6b = 10.8, J5,6a = 6.8 |
| 6b | 4.37 | dd | J6a,6b = 10.8, J5,6b = 6.4 | |
| Isopropylidene-C | 113.1 | - | - | - |
| Isopropylidene-CH3 | 26.3, 24.9 | 1.49, 1.34 | s | |
| Benzoyl-CO | 166.6 | - | - | - |
| Benzoyl-Ar | 133.2, 129.7, 128.4 | 8.07-7.41 | m |
Table 2: Expected 1H and 13C Chemical Shift Ranges for β-D-Psicofuranose in D2O.
(Based on general carbohydrate NMR data and analysis of related furanose structures)
| Position | Atom | Expected δ (ppm) | Notes |
| 1 | CH2 | 3.6 - 3.9 | Diastereotopic protons, may show complex splitting. |
| 2 | C | 100 - 105 | Anomeric quaternary carbon. |
| 3 | CH | 4.0 - 4.3 | |
| 4 | CH | 4.0 - 4.3 | |
| 5 | CH | 4.1 - 4.4 | |
| 6 | CH2 | 3.7 - 4.0 | Diastereotopic protons, may show complex splitting. |
Experimental Protocols
General Sample Preparation: Dissolve 5-10 mg of the purified β-D-psicofuranose in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6). Filter the solution into a 5 mm NMR tube.
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpmf (or equivalent phase-sensitive gradient COSY).
-
Spectral Width (SW): Set to cover the entire 1H chemical shift range (e.g., 0-6 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent edited HSQC with multiplicity editing).
-
Spectral Width (F2 - 1H): Set to cover the proton chemical shift range (e.g., 3.0-5.0 ppm).
-
Spectral Width (F1 - 13C): Set to cover the carbon chemical shift range (e.g., 50-110 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans (NS): 8-32 per increment.
-
1JCH Coupling Constant: Set to an average value of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC).
-
Spectral Width (F2 - 1H): Set to cover the proton chemical shift range (e.g., 3.0-5.0 ppm).
-
Spectral Width (F1 - 13C): Set to cover the carbon chemical shift range (e.g., 50-110 ppm).
-
Number of Increments (F1): 256-512.
-
Number of Scans (NS): 16-64 per increment.
-
Long-Range Coupling Constant (nJCH): Set to an average value of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
Mandatory Visualization
Caption: Workflow for NMR signal assignment of β-D-psicofuranose.
References
Technical Support Center: Optimizing Crystallization of beta-D-Psicofuranose
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during beta-D-Psicofuranose crystallization experiments.
Important Preliminary Note: Crystallizing D-psicose (B8758972) in its furanose form is a significant scientific challenge. In aqueous solutions, D-psicose exists in a dynamic equilibrium between multiple isomers (tautomers), including the five-membered furanose rings and the six-membered pyranose rings. The β-D-psicopyranose form is thermodynamically more stable and is the anomer that typically crystallizes from solution.[1][2][3] Obtaining the less stable this compound form requires kinetically trapping this specific isomer, which can be exceptionally difficult. The guidance below is based on general principles of sugar crystallization and specific data for D-psicose (which yields the pyranose form), adapted to address the specific goal of isolating the furanose anomer.
Frequently Asked Questions (FAQs)
Q1: What are the different forms of D-Psicose in solution?
A1: In an aqueous solution, D-psicose (also known as D-allulose) exists as an equilibrium mixture of five main forms: the open-chain keto form, and two pairs of cyclic hemiacetals. The six-membered rings are called pyranoses (α and β), and the five-membered rings are the furanoses (α and β).[4][5] The equilibrium greatly favors the β-pyranose form, which is why it is the most common crystalline form.
Q2: Why is isolating crystalline this compound so difficult?
A2: The primary difficulty lies in the thermodynamics of the system. The β-D-psicopyranose structure is more stable and has a more favorable crystal packing energy. Therefore, during the slow process of crystallization where molecules arrange themselves in the lowest energy state, the pyranose form is overwhelmingly favored. To isolate the furanose form, experimental conditions must be optimized to "trap" this less stable isomer before it can convert back to the more stable pyranose form.
Q3: What are the most critical factors in sugar crystallization?
A3: The most critical factors are supersaturation, temperature, solvent system, and the presence of impurities.[6] Supersaturation is the driving force for crystallization and can be achieved by concentrating the solution or by changing the temperature.[7][8] The rate of temperature change (cooling profile) significantly impacts crystal size and quality.[7] The choice of solvent can influence the equilibrium of tautomers in solution and affect solubility.[9] Purity is paramount, as impurities can inhibit nucleation and crystal growth.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form; solution remains clear or becomes a syrup. | 1. Insufficient Supersaturation: The solution is not concentrated enough for nucleation to occur.[10] 2. Solvent is too good: The psicose is too soluble in the chosen solvent system.[11] | 1. Increase Concentration: Gently evaporate more solvent to reach a higher Brix level (target 70-85%).[7][8] 2. Reduce Temperature: Slowly cool the solution to a lower final temperature. 3. Change Solvent System: Introduce an anti-solvent (a solvent in which psicose is less soluble) via vapor diffusion. Ethanol or isopropanol (B130326) are common anti-solvents for sugars. |
| Crystals form, but they are the wrong anomer (β-D-psicopyranose). | 1. Thermodynamic Equilibrium: The crystallization process is slow enough to allow the molecules to settle into their most stable (pyranose) form. 2. Solvent Effects: The solvent (e.g., water) may favor the pyranose conformation.[9] | 1. Attempt Kinetic Trapping: Try faster crystallization methods like rapid cooling or crash precipitation with an anti-solvent. Note: This will likely yield smaller, less perfect crystals. 2. Explore Different Solvents: Experiment with solvent systems that might stabilize the furanose form, such as dimethyl sulfoxide (B87167) (DMSO) or pyridine, before introducing an anti-solvent.[9] 3. Chemical Modification: While this changes the molecule, literature shows that modifications like deoxygenation at the C-6 position can force the molecule into a furanose ring structure.[4][12] |
| The resulting crystals are very small or form a powder. | 1. Excessive Supersaturation: The solution is too concentrated, leading to rapid, uncontrolled nucleation of many small crystals.[13] 2. Cooling Rate is Too Fast: Rapid cooling does not allow sufficient time for orderly crystal growth.[6] | 1. Reduce Supersaturation: Add a small amount of solvent back to the solution and re-heat to dissolve the solid, then cool more slowly.[10] 2. Slow Down Cooling: Implement a very gradual cooling ramp (e.g., 0.1-0.3°C per hour).[7] 3. Use Seeding: Introduce a small number of seed crystals into a solution that is only slightly supersaturated (in the metastable zone) to encourage growth on existing seeds rather than new nucleation.[7][8] |
| The solution "oils out" instead of crystallizing. | 1. High Impurity Level: Impurities can disrupt the crystal lattice and lower the melting point of the mixture.[10] 2. Melting Point Depression: The melting point of the solute in the solvent is below the crystallization temperature. | 1. Purify the Starting Material: Use chromatography or treatment with activated carbon and ion-exchange resins to remove impurities.[8] A purity of >95% is recommended.[7] 2. Add More Solvent: Return the oiled-out solution to the heat, add more of the primary solvent to ensure full dissolution, and attempt to recrystallize.[10] |
| Difficulty separating crystals from the viscous mother liquor. | 1. High Viscosity: The mother liquor is highly concentrated and syrupy.[7] | 1. Optimize Final Temperature: A slightly higher final temperature may reduce viscosity enough to aid separation via centrifugation, though this may reduce yield. 2. Wash Crystals: Use a small amount of a cold anti-solvent (like ethanol) to wash the crystals during filtration/centrifugation to help remove the viscous mother liquor. |
Data Presentation
The following tables summarize quantitative data derived from studies on D-psicose crystallization, which primarily yields the β-D-psicopyranose form. These parameters serve as a starting point for optimization.
Table 1: Recommended Starting Conditions for D-Psicose Crystallization
| Parameter | Recommended Range | Rationale & Citation |
| Initial Concentration | 70% - 85% (g/g) or Brix | Creates the necessary supersaturated state to initiate crystallization.[7][8] |
| Concentration Temp. | 60°C - 70°C | Solution is concentrated at a higher temperature to achieve high saturation.[7][8] |
| Initial Cooling Temp. | ~50°C | Starting point for the controlled cooling process.[7][14] |
| Final Crystallization Temp. | 30°C - 40°C | Induces crystallization by reducing solubility.[13][15] |
| Cooling Rate | 0.08°C - 0.30°C / hour | Slow cooling is critical for growing larger, higher-purity crystals.[7] |
| Seed Crystal Amount | 0.01% - 1% (g/g) | Promotes controlled growth on existing crystals rather than new nucleation.[8][13] |
| Solution Purity | >90-95% | Impurities can significantly inhibit crystal growth and affect purity.[7][8] |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
This method relies on slowly decreasing the temperature of a supersaturated solution to induce crystallization.
-
Purification: Prepare a D-psicose solution with a purity of at least 90-95%. This can be achieved by treating the raw solution with activated carbon for decoloring and using ion-exchange resins for desalting.[8]
-
Concentration: Concentrate the purified solution under vacuum at 60-70°C to achieve a final concentration of 80-85 Brix.[7][8]
-
Crystallization: Transfer the hot, concentrated solution to a jacketed crystallizer. Begin agitation and cool the solution from an initial temperature of ~50°C to a final temperature of 35°C.[7]
-
Cooling Profile: Employ a very slow cooling rate, between 0.08°C and 0.30°C per hour. The total crystallization time may range from 50 to 200 hours.[7]
-
Separation and Drying: Separate the crystals from the mother liquor using a centrifuge. Wash the crystals with a small amount of cold water or ethanol, and then dry them under vacuum.
Considerations for Furanose Isolation: To potentially trap the furanose form, a much more rapid cooling profile could be explored after the initial concentration. However, this is likely to result in very small crystals or an amorphous solid.
Protocol 2: Seeded Crystallization
This protocol uses seed crystals to control the onset and quality of crystallization within the metastable zone.
-
Solution Preparation: Prepare and concentrate the D-psicose solution to 80-85 Brix as described in Protocol 1.
-
Cooling to Metastable Zone: Cool the concentrated solution to a temperature where it is supersaturated but will not spontaneously nucleate (e.g., 40°C). This is the metastable zone.[7][8]
-
Seeding: Introduce D-psicose seed crystals (0.01% to 1% g/g based on the total psicose in solution) into the cooled solution under agitation.[8][13]
-
Crystal Growth: Once seeded, continue to cool the solution slowly to the final temperature (e.g., 30-35°C) to allow the seed crystals to grow.
-
Separation and Drying: Separate and dry the crystals as described in Protocol 1.
Considerations for Furanose Isolation: This method is designed to produce the most stable crystal form. It is therefore unlikely to yield the furanose anomer unless you can somehow synthesize and introduce this compound seed crystals, which is a significant challenge in itself.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Crystal structure of beta-D-psicopyranose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 6-deoxy-α-l-psicofuranose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. US8524888B2 - Method of producing D-psicose crystals - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. unifr.ch [unifr.ch]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. DMH and DAH Crystallization Method | Meckey [meckey.com]
- 15. WO2016064087A1 - Method for preparing d-psicose crystal - Google Patents [patents.google.com]
Technical Support Center: Storage and Handling of beta-D-Psicofuranose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of beta-D-Psicofuranose during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in storage?
A1: The main factors contributing to the degradation of this compound are temperature, pH, and light exposure. High temperatures and alkaline (basic) conditions significantly accelerate degradation. The presence of amino acids can also lead to degradation via the Maillard reaction, often indicated by a browning of the solution.[1][2]
Q2: What are the visible signs of this compound degradation?
A2: A common sign of degradation is the appearance of a yellow or brown color in the solution, which is often a result of caramelization or the Maillard reaction.[1] A decrease in the expected concentration of this compound over time, as measured by analytical techniques like HPLC, is another key indicator of degradation.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For optimal stability, this compound solutions should be stored at refrigerated temperatures (2-8°C) and in a slightly acidic to neutral pH range (ideally pH 4.0-6.5).[1] Storage in the dark is also recommended to prevent potential photodegradation.
Q4: How does the furanose ring structure of this compound affect its stability compared to the pyranose form?
A4: While pyranose forms of sugars are generally more stable in aqueous solutions, the presence of certain substituents can favor the furanose form.[1][3][4] The five-membered furanose ring can be more flexible than the six-membered pyranose ring, which may influence its reactivity and degradation pathways.[5] However, specific comparative stability data for psicofuranose (B8254897) versus psicopyranose is limited.
Q5: Can this compound be autoclaved for sterilization?
A5: Autoclaving is not recommended for this compound solutions. The high temperatures involved in autoclaving will likely cause significant degradation. Sterilization should be performed by filtration through a 0.22 µm filter.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Solution turns yellow/brown during storage or experiments. | Caramelization or Maillard reaction due to high temperature or alkaline pH. | - Store solutions at 2-8°C. - Buffer the solution to a pH between 4.0 and 6.5. - If possible, avoid heating the solution to high temperatures. - If amino acids are present, be aware of the potential for the Maillard reaction. |
| Unexpectedly low concentration of this compound in my sample. | Degradation due to improper storage conditions (temperature, pH). | - Verify the pH of your solution and adjust to the recommended range (4.0-6.5). - Confirm that the solution has been consistently stored at 2-8°C. - Protect the solution from light. - Re-prepare the solution using fresh, high-purity this compound. |
| Precipitate forms in the solution. | Potential interaction with other components in the formulation or crystallization at low temperatures. | - Ensure all components of the solution are compatible. - If storing at low temperatures, check the solubility of all components at that temperature. - Gently warm the solution to see if the precipitate redissolves (be mindful of temperature-induced degradation). |
| Inconsistent experimental results. | Variable degradation of this compound between experiments. | - Prepare fresh solutions for each experiment. - Strictly control and monitor the pH and temperature throughout your experimental workflow. - Use a validated analytical method to confirm the concentration of your stock solution before each use. |
Quantitative Data on D-Psicose Stability
The following tables summarize the degradation of D-psicose (the parent sugar of this compound) under various conditions. This data can serve as a guide for understanding the stability of this compound.
Table 1: Effect of Temperature on D-Psicose Degradation (at pH 6.5)
| Temperature (°C) | Residual D-Psicose (%) after 24h |
| 60 | Largely unaltered |
| 80 | Gradual decrease |
| 100 | 84.1 |
Table 2: Effect of pH on D-Psicose Degradation (at 100°C)
| Initial pH | Residual D-Psicose (%) after 2h (with Glycine) | Residual D-Psicose (%) after 24h (Caramelization) |
| 4.0 | Gradual decrease | ~90 |
| 6.5 | Gradual decrease | ~84 |
| 9.0 | Gradual decrease | ~60 |
| 11.0 | 15.2 | ~20 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound. The goal is to achieve 5-20% degradation.[6][7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or a buffer relevant to your application).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at room temperature for 8 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Heat the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined period (e.g., 1.2 million lux hours and 200 watt-hours/m²).
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method such as HPLC-RID (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
Calculate the percentage of degradation.
Protocol 2: HPLC-RID Method for Quantification of this compound and its Degradation Products
This method is suitable for separating and quantifying this compound.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID).
-
Amino-based column (e.g., Aminex HPX-87H or equivalent).[8]
2. Chromatographic Conditions:
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detector Temperature: 35°C.
-
Injection Volume: 10-20 µL.
3. Sample Preparation:
-
Dilute samples with the mobile phase to a concentration within the linear range of the detector.
-
Filter samples through a 0.22 µm syringe filter before injection.[10]
4. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting peak area against concentration.
5. Data Analysis:
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the concentration using the calibration curve.
-
Degradation products will appear as new peaks in the chromatogram.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
Disclaimer: This information is intended for research and development purposes only. Always refer to the specific product documentation and safety data sheets for complete and accurate information.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 9. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 10. agronomy.emu.ee [agronomy.emu.ee]
Technical Support Center: Scaling Up β-D-Psicofuranose Production
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the production of β-D-Psicofuranose (D-Psicose/D-Allulose). Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing D-Psicose on a larger scale?
A1: For large-scale and industrial production, enzymatic synthesis is generally preferred over chemical synthesis.[1] Enzymatic methods, primarily using D-psicose 3-epimerase (DPEase) or D-tagatose 3-epimerase (DTEase), offer higher specificity, which leads to fewer by-products and simpler purification processes.[1][2] These biological methods are also more environmentally friendly.[1][3] Chemical methods, such as epimerization of D-fructose using catalysts like molybdate (B1676688) ions, are typically more suitable for laboratory-scale synthesis and the exploration of novel derivatives.[1][4]
Q2: What is the typical conversion rate for the enzymatic production of D-Psicose from D-Fructose?
A2: The enzymatic conversion of D-Fructose to D-Psicose is a reversible reaction that often results in a conversion rate of less than 40% due to an unfavorable thermodynamic equilibrium.[5] For instance, the D-psicose 3-epimerase from Agrobacterium tumefaciens achieves an equilibrium ratio of D-psicose to D-fructose of approximately 32:68.[5][6] However, strategies such as using engineered multi-enzyme cascade systems can significantly increase the conversion rate, with some methods achieving up to 90%.[7][8]
Q3: Which microbial strains are commonly used as sources for D-psicose 3-epimerase (DPEase)?
A3: Several microbial strains are utilized for the production of D-Psicose, either as a source of DPEase or as whole-cell biocatalysts.[7] Common sources include:
-
Agrobacterium tumefaciens : A natural source of DPEase.[7]
-
Arthrobacter globiformis : The DPEase gene from this organism has been cloned and expressed in E. coli.[7]
-
Clostridium species : Various species are known to produce the enzyme.[5]
-
Escherichia coli : Often used as a host for the overexpression of recombinant DPEase genes from other organisms.[7]
-
Pichia pastoris : This yeast strain is used for the secretory production of recombinant DPEase, which can simplify downstream processing.[7][9]
-
Pseudomonas cichorii : A source of D-tagatose 3-epimerase which also converts D-fructose to D-psicose.[5]
-
Rhodobacter sphaeroides : Another source of D-tagatose 3-epimerase.[5]
Q4: How can the stability of D-psicose 3-epimerase be improved for industrial applications?
A4: Enhancing enzyme stability is critical for cost-effective, large-scale production. A highly effective method is enzyme immobilization.[10] Immobilization can improve both thermal and pH stability, facilitate enzyme recovery and reuse, and reduce product inhibition.[5] Immobilized enzymes have demonstrated the ability to be reused for multiple cycles while retaining a significant portion of their activity.[5] For example, immobilization on an amino-epoxide support has been shown to improve the stability of DPEase.[11] Strategies for maintaining DPEase activity during storage include the addition of glycerol (B35011) and storing at -20 °C.[12]
Q5: What are the main challenges in purifying D-Psicose at a large scale?
A5: The primary challenge in purifying D-Psicose is its separation from the unreacted substrate, D-fructose, due to their structural similarity.[10] Chromatographic techniques like simulated moving bed (SMB) chromatography are often employed for this separation.[5][13] Other purification steps may include crystallization to obtain a highly pure final product.[2][14] The presence of by-products and color formation, especially at higher pH and temperatures, can also complicate downstream processing.[2][10]
Troubleshooting Guides
Issue 1: Low Conversion Yield of D-Fructose to D-Psicose
| Possible Cause | Troubleshooting Steps |
| Thermodynamic Equilibrium | The reversible nature of the enzymatic reaction often limits the conversion to around 30-40%.[2] To drive the reaction towards D-Psicose, consider adding borate, which forms a complex with D-Psicose and shifts the equilibrium.[2][5] |
| Suboptimal Reaction Conditions | Ensure that the pH, temperature, and concentration of any necessary metal cofactors (e.g., Mn²⁺) are optimized for your specific enzyme.[2] Optimal conditions vary depending on the enzyme source.[7] |
| Enzyme Instability/Inactivation | Improper storage or handling can lead to a loss of enzyme activity. High temperatures or non-optimal pH can also cause enzyme denaturation.[2] Verify enzyme activity with a standard assay and consider using an immobilized enzyme for enhanced stability.[5][10] |
| Substrate Inhibition | High concentrations of D-fructose can sometimes inhibit the activity of the enzyme.[5] It is important to determine the optimal substrate concentration for your specific enzyme to avoid this effect.[10] |
| Insufficient Reaction Time | The reaction may not have had enough time to reach equilibrium. It is recommended to monitor the reaction progress over time using HPLC to determine the optimal duration.[2][7] |
Issue 2: Inconsistent Batch-to-Batch Results in Fermentation
| Possible Cause | Troubleshooting Steps |
| Variability in Inoculum | The age, size, and quality of the inoculum can vary between batches. Standardize the inoculum preparation protocol to ensure consistent cell density and growth phase.[7] |
| Fluctuations in Fermentation Conditions | Minor variations in critical parameters such as pH, temperature, or aeration can significantly impact the outcome. Implement strict process control and continuous monitoring for all key fermentation parameters.[7] |
| Medium Component Variability | The quality and composition of raw materials can differ from batch to batch. Use high-quality, certified medium components and perform quality control checks on incoming materials to ensure consistency.[7] |
Issue 3: Difficulty in Downstream Processing and Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Substrate and Enzyme | The similarity between D-Psicose and D-fructose makes separation challenging.[10] Employing immobilized enzymes simplifies the removal of the enzyme from the product mixture.[5] For separating D-Psicose from D-fructose, techniques like simulated moving bed (SMB) chromatography are effective.[5] |
| Formation of By-products and Color | Side reactions can lead to the formation of other epimers and colored compounds, especially at higher pH and temperatures.[2] Consider operating at a lower temperature or using an enzyme with a more acidic pH optimum.[2] If by-products co-elute with D-Psicose, a different chromatographic method or a multi-step purification strategy may be necessary.[2] |
| Inefficient Crystallization | Impurities in the D-Psicose solution can hinder efficient crystallization.[14] The solution should be sufficiently pure before attempting crystallization. The concentration of the purified D-psicose solution should be carefully controlled, for example, at a temperature of about 60° C to 70° C.[14] |
Quantitative Data Summary
Table 1: Optimal Conditions for D-psicose 3-epimerase (DPEase) from Various Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Required Cofactor | Reference |
| Agrobacterium tumefaciens | 8.0 | 50 | Mn²⁺ | [6] |
| Arthrobacter globiformis (recombinant in E. coli) | 7.5 | 55 | Mn²⁺ | [12] |
| Bacillus sp. KCTC 13219 (recombinant in P. pastoris) | 6.0 | 60 | - | [9] |
| Clostridium sp. | - | - | - | [5] |
| Pichia pastoris (recombinant DPEase) | 6.0 | 60 | - | [7] |
| Rhodobacter sphaeroides (D-tagatose 3-epimerase) | 9.0 | 40 | Mn²⁺ | [15] |
| Sinorhiobium sp. | 8.5 | 40 | - | [7] |
Table 2: Comparison of Conversion Yields for D-Psicose Production
| System | Key Conditions | Conversion Yield (%) | Reference |
| Free DPEase from Agrobacterium tumefaciens | 50°C, pH 8.0 | ~33% | [5] |
| Recombinant E. coli with DPEase | Optimized fermentation | 33.91% | [16] |
| Purified DPEase from P. pastoris | 10% (w/v) D-fructose, 120 min | 17.03% | [9] |
| Redox-driven multi-enzyme cascade | Two-step biotransformation | up to 90% | [8] |
Experimental Protocols
Protocol 1: Standard D-psicose 3-epimerase Activity Assay
-
Prepare Reaction Mixture : In a microcentrifuge tube, prepare a reaction mixture containing 50 mM buffer (e.g., EPPS buffer, pH 8.0), 100 mM D-fructose, and 1 mM MnCl₂ (if required by the enzyme).[5]
-
Pre-incubate : Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes.[2][5]
-
Initiate Reaction : Add a known amount of the D-psicose 3-epimerase to the reaction mixture to start the reaction.[5]
-
Incubate : Incubate the reaction for a defined period (e.g., 10-60 minutes) at the optimal temperature.[5]
-
Stop Reaction : Terminate the reaction by boiling the mixture at 100°C for 5 minutes.[2][5]
-
Analysis : Centrifuge the sample to pellet any precipitate. Analyze the supernatant for D-Psicose and D-Fructose concentrations using High-Performance Liquid Chromatography (HPLC).[5]
Protocol 2: HPLC Analysis of D-Psicose and D-Fructose
-
HPLC System : An isocratic HPLC system equipped with a Refractive Index Detector (RID).[2]
-
Column : A carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase : A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).[2]
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : Maintain the column at a constant temperature, for example, 30°C.[2]
-
Sample Preparation : Dilute the reaction samples in the mobile phase and filter through a 0.22 µm syringe filter before injection.[2]
-
Injection and Analysis : Inject the prepared sample into the HPLC system and quantify the concentrations of D-Psicose and D-Fructose by comparing the peak areas to those of known standards.
Visualizations
Caption: Reversible enzymatic conversion of D-Fructose to D-Psicose.
Caption: Troubleshooting workflow for low D-Psicose conversion yield.
Caption: Mechanism of borate-mediated equilibrium shift.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization of an Agrobacterium tumefaciens d-Psicose 3-Epimerase That Converts d-Fructose to d-Psicose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enhanced production of D-psicose from D-fructose by a redox-driven multi-enzyme cascade system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US8524888B2 - Method of producing D-psicose crystals - Google Patents [patents.google.com]
- 15. Characterization of D-tagatose-3-epimerase from Rhodobacter sphaeroides that converts D-fructose into D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimization of fermentation conditions for whole cell catalytic synthesis of D-allulose by engineering Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Beta-D-Psicofuranose and Beta-D-Fructofuranose for Researchers and Drug Development Professionals
An objective guide to the structural, metabolic, and biological differences between two key furanoses, supported by experimental data.
This guide provides a comprehensive comparative analysis of beta-D-Psicofuranose and beta-D-fructofuranose, two ketohexose monosaccharides that, despite their close structural similarity, exhibit remarkably different metabolic fates and biological activities. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these compounds for applications in food science, nutrition, and therapeutics.
Structural and Physicochemical Properties
This compound (a cyclic form of D-psicose or D-allulose) and beta-D-fructofuranose (a cyclic form of D-fructose) are epimers, differing only in the stereochemistry at the C-3 position. This subtle structural distinction profoundly influences their interaction with biological systems.
| Property | This compound | beta-D-Fructofuranose | Reference(s) |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [1][2] |
| Molecular Weight | 180.16 g/mol | 180.16 g/mol | [1][2] |
| IUPAC Name | (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | (2R,3S,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | [1][2] |
| Sweetness | ~70% of sucrose | ~120-180% of sucrose | [2] |
| Caloric Value | ~0.2-0.4 kcal/g | ~4 kcal/g | [2] |
Comparative Metabolism and Pharmacokinetics
The metabolic pathways of this compound and beta-D-fructofuranose diverge significantly, leading to distinct physiological outcomes.
Absorption and Transport
Both monosaccharides are primarily absorbed in the small intestine via the GLUT5 transporter. However, their subsequent metabolic handling differs considerably.
| Parameter | This compound | beta-D-Fructofuranose | Reference(s) |
| Primary Transporter | GLUT5 | GLUT5 | [3][4] |
| Intestinal Absorption | Partially absorbed | Readily absorbed | [3][4] |
Hepatic Metabolism
The liver is the primary site of fructose (B13574) metabolism, whereas psicose is minimally metabolized.
| Parameter | This compound | beta-D-Fructofuranose | Reference(s) |
| Phosphorylation by Fructokinase | Very poor substrate | Rapidly phosphorylated to fructose-1-phosphate | [3][5] |
| Hepatic Uptake and Metabolism | Minimally metabolized | Extensively metabolized | [3][6] |
| Effect on Hepatic Lipogenesis | Does not promote; may reduce | Can contribute to de novo lipogenesis | [3] |
Excretion
The limited metabolism of this compound results in its significant excretion in urine.
| Excretion Route | This compound (% of oral dose) | beta-D-Fructofuranose (% of oral dose) | Reference(s) |
| Urinary Excretion | ~70% in humans | Minimal | [3] |
| Fecal Excretion | ~10% in rats | Negligible | [3] |
Biological and Physiological Effects
The distinct metabolic fates of these two furanoses translate into different biological effects, particularly concerning glucose homeostasis and glycation.
| Biological Effect | This compound | beta-D-Fructofuranose | Reference(s) |
| Effect on Blood Glucose | Does not raise blood glucose; may suppress postprandial hyperglycemia | Can contribute to hyperglycemia | [7] |
| Effect on Insulin (B600854) Secretion | Does not stimulate insulin secretion | Does not directly stimulate insulin secretion but can contribute to insulin resistance | [3] |
| Maillard Reaction/Glycation | Lower potential for glycation compared to fructose | Higher potential for glycation | [2][8] |
| α-Glucosidase Inhibition | Inhibits intestinal sucrase and maltase | No significant inhibition | [7][9] |
Experimental Protocols
In Vitro Fructokinase Activity Assay
Objective: To compare the phosphorylation rate of this compound and beta-D-fructofuranose by fructokinase.
Methodology:
-
Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 100 mM KCl), 5 mM ATP, and a coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) with NADH.
-
Add purified fructokinase to the mixture.
-
Initiate the reaction by adding a known concentration of either beta-D-fructofuranose or this compound.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production, and thus to fructokinase activity.
-
Calculate the initial velocity (V₀) at different substrate concentrations to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
Quantification of Monosaccharides in Biological Samples via HPLC
Objective: To quantify the concentration of this compound and beta-D-fructofuranose in plasma or urine.
Methodology:
-
Sample Preparation: Deproteinate plasma samples using a suitable method (e.g., acetonitrile (B52724) precipitation). Dilute urine samples as needed.
-
Derivatization (Optional but Recommended for UV detection): Derivatize the monosaccharides with a UV-absorbing tag such as 1-phenyl-3-methyl-5-pyrazolone (PMP) to enhance sensitivity.
-
HPLC Analysis:
-
Column: Use a column suitable for carbohydrate analysis, such as an amino-propyl or a specific carbohydrate column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used.
-
Detection: Use a Refractive Index Detector (RID) for underivatized sugars or a UV detector for derivatized sugars.
-
-
Quantification: Prepare a standard curve with known concentrations of this compound and beta-D-fructofuranose to quantify the amounts in the biological samples.
Visualizing the Differences: Metabolic Pathways and Experimental Workflows
Metabolic Fate in a Hepatocyte
The following diagram illustrates the distinct metabolic pathways of beta-D-fructofuranose and the minimal metabolism of this compound within a liver cell.
Caption: Comparative metabolic fate of beta-D-fructofuranose and this compound in a hepatocyte.
Experimental Workflow for Comparative Maillard Reaction Analysis
This diagram outlines the key steps in an experimental protocol to compare the browning potential of the two furanoses.
Caption: Experimental workflow for comparing the Maillard reaction of the furanoses.
Conclusion
The structural difference at the C-3 position between this compound and beta-D-fructofuranose leads to profound differences in their metabolic processing and biological effects. Beta-D-fructofuranose is a readily metabolized energy source, while this compound is a low-calorie sugar with minimal metabolic impact. These characteristics make this compound a promising candidate for use as a sugar substitute in functional foods and potentially as a therapeutic agent for managing metabolic disorders. Further research into the specific interactions of these furanoses with cellular transporters and enzymes will continue to elucidate their distinct roles and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Opposing effects of fructokinase C and A isoforms on fructose-induced metabolic syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Rates of Glycation Following Exposure to Unique Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Conformational Analysis of Psicofuranose and Psicopyranose Rings
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of sugar molecules is paramount. The conformation of these rings dictates their biological activity, influencing everything from enzyme-substrate interactions to the structural integrity of biopolymers. This guide provides an in-depth comparison of the conformational landscapes of psicofuranose (B8254897) and psicopyranose rings, supported by experimental data and detailed methodologies.
D-Psicose (also known as D-allulose), a rare sugar with promising applications in food science and medicine, can exist in both five-membered (furanose) and six-membered (pyranose) ring forms. The inherent structural differences between these two ring systems lead to distinct conformational preferences, which in turn affect their chemical and biological properties. This comparison will delve into the intricacies of their shapes, the energy barriers to conformational changes, and the experimental techniques used to elucidate these structures.
At a Glance: Furanose Flexibility vs. Pyranose Rigidity
The fundamental difference in the conformational analysis of psicofuranose and psicopyranose lies in the inherent flexibility of the five-membered furanose ring compared to the more rigid six-membered pyranose ring. Psicopyranose, like other pyranoid systems, predominantly adopts stable chair conformations. In contrast, the psicofuranose ring is in a constant state of flux, rapidly interconverting between various "puckered" conformations, a phenomenon known as pseudorotation.
Quantitative Conformational Parameters
The following table summarizes key quantitative data obtained from experimental and computational studies on the conformational analysis of psicofuranose and psicopyranose rings.
| Parameter | Psicofuranose | Psicopyranose | Experimental/Computational Method |
| Predominant Conformation(s) | Twist (T) and Envelope (E) forms (e.g., ³T₄, E₄) | Chair (C) conformations (e.g., ¹C₄, ⁴C₁) | X-ray Crystallography, NMR Spectroscopy, DFT Calculations |
| Ring Puckering Amplitude (τm) | ~35-40° | Not applicable (described by chair geometry) | NMR Spectroscopy, Computational Modeling |
| Pseudorotation Phase Angle (P) | Continuously variable, describing the exact pucker | Not applicable | NMR Spectroscopy, Computational Modeling |
| Energy Barrier for Interconversion | Low (~1-2 kcal/mol for pseudorotation) | Higher (~10-12 kcal/mol for chair-chair interconversion) | Computational Modeling, Dynamic NMR |
| Typical ³J(H,H) Coupling Constants | Small to medium (1-7 Hz), vary with pucker | Large for axial-axial (~8-10 Hz), small for axial-equatorial and equatorial-equatorial (~2-5 Hz) | ¹H NMR Spectroscopy |
Conformational Landscape in Detail
Psicofuranose: A Dynamic Ring on the Pseudorotational Wheel
The conformation of a furanose ring is best described by the concept of pseudorotation, which maps the continuous puckering of the five-membered ring onto a circle. The exact conformation is defined by two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (τm).
The pseudorotation pathway includes an infinite number of conformations, but they are generally categorized into two main types:
-
Envelope (E) conformations: Four of the five ring atoms are coplanar, with the fifth atom displaced out of the plane.
-
Twist (T) conformations: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
For instance, the crystal structure of 6-deoxy-α-L-psicofuranose has been determined to exist in a ³T₄ (or E₄) conformation, indicating a twist form where atoms C3 and C4 are displaced from the plane of the other ring atoms.[1] The low energy barrier between these conformers means that in solution, psicofuranose exists as a dynamic equilibrium of multiple forms.
Psicopyranose: The Stability of the Chair
In contrast to the flexible furanose ring, the six-membered psicopyranose ring overwhelmingly favors low-energy chair conformations. These conformations minimize both angular strain and torsional strain. The two primary chair conformations are designated as ¹C₄ and ⁴C₁.
The relative stability of these chair conformations is determined by the orientation of the substituents (hydroxyl and hydroxymethyl groups). Substituents can occupy either axial or equatorial positions. Due to unfavorable 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial positions. The energy barrier for the interconversion between the two chair forms (a "ring flip") is significantly higher than for furanose pseudorotation, making the pyranose ring conformationally more restricted.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of sugars in solution.
Detailed Protocol for ¹H NMR Analysis of Psicose Conformations:
-
Sample Preparation:
-
Dissolve 10-20 mg of psicose in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O).
-
Ensure the sample is free of paramagnetic impurities.
-
Add a small amount of a suitable internal standard (e.g., TSP or DSS) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum at a high magnetic field strength (e.g., 500 MHz or higher) to achieve good signal dispersion.
-
Acquire two-dimensional (2D) correlation spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign all proton resonances.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to determine through-space proximities between protons, which can help differentiate between anomers and conformers.
-
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of anomeric protons can help distinguish between α and β anomers.
-
Coupling Constants (³J(H,H)): Measure the vicinal proton-proton coupling constants. For psicopyranose, large ³J(H,H) values (8-10 Hz) are indicative of an axial-axial relationship between protons, confirming a chair conformation. For psicofuranose, the coupling constants are typically smaller and their values are an average over the different puckered conformations present in solution. The Karplus equation can be used to relate these coupling constants to dihedral angles.
-
NOE/ROE Data: The presence or absence of specific NOE or ROE cross-peaks provides information about the spatial arrangement of substituents and can be used to determine the predominant conformation.
-
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for complementing experimental data.
Typical Workflow for Computational Conformational Analysis:
-
Structure Building: Generate initial 3D structures of the different possible conformers of psicofuranose (various envelope and twist forms) and psicopyranose (chair, boat, and skew-boat forms).
-
Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the relative energies of each conformer using a suitable level of theory (e.g., DFT with a basis set like 6-31G*).
-
Conformational Search/Molecular Dynamics: For psicofuranose, perform a conformational search or an MD simulation to explore the pseudorotational energy landscape. For psicopyranose, calculate the energy barriers for chair-chair and chair-boat interconversions.
-
NMR Parameter Prediction: Calculate theoretical NMR parameters (chemical shifts and coupling constants) for the low-energy conformers and compare them with experimental data to validate the computational model.
Visualizing a Relevant Biological Pathway
The conformation of psicose is crucial for its interaction with enzymes. A key enzyme in the biosynthesis of D-psicose is D-psicose 3-epimerase, which catalyzes the reversible epimerization of D-fructose to D-psicose.
Caption: Enzymatic conversion of D-fructose to D-psicose via a cis-enediol intermediate.
Conclusion
The conformational analysis of psicofuranose and psicopyranose rings reveals a fascinating dichotomy between flexibility and rigidity. The dynamic nature of the psicofuranose ring, characterized by rapid pseudorotation, presents a complex conformational landscape that is sensitive to its environment. In contrast, the psicopyranose ring's preference for stable chair conformations offers a more defined and predictable structure. A thorough understanding of these conformational differences, achieved through a combination of experimental techniques like NMR spectroscopy and computational modeling, is essential for harnessing the full potential of psicose in drug development and other scientific applications. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the intricate world of sugar conformations.
References
A Comparative Guide to the Synthesis of Beta-D-Psicofuranose: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Beta-D-psicofuranose, a rare sugar also known as D-psicose (B8758972) or D-allulose, is gaining significant attention in the pharmaceutical and food industries for its unique physiological properties, including its low caloric value.[1] The efficient synthesis of this bioactive carbohydrate is a key focus of research and development. This guide provides an objective comparison of the two primary methodologies for producing this compound: traditional chemical synthesis and modern enzymatic bioconversion. We will delve into the performance of each method, supported by experimental data, and provide detailed protocols for key experiments.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (Molybdate-Catalyzed) | Enzymatic Synthesis (D-Psicose 3-Epimerase) |
| Starting Material | D-Fructose | D-Fructose |
| Typical Yield | Low (~0.5-12.4%)[2] | Moderate to High (up to ~64% with borate)[3] |
| Product Purity | Low (mixture of sugars)[4] | High (highly specific)[5] |
| Byproducts | D-Sorbose, D-Tagatose (B3328093), degradation products[4] | Primarily unreacted D-Fructose[6] |
| Reaction Conditions | Harsh (high temperature, acidic/basic pH)[4] | Mild (physiological pH and temperature)[3] |
| Environmental Impact | Generates chemical waste, potential for pollution[1] | Environmentally friendly ("green")[7] |
| Process Complexity | Multi-step, complex purification[8] | Simpler downstream processing[8] |
Delving Deeper: A Quantitative Comparison
The choice between chemical and enzymatic synthesis hinges on a trade-off between various factors, most notably yield, purity, and process complexity. The following tables summarize quantitative data from representative experiments.
Table 1: Performance Data for Chemical Synthesis of this compound
| Method | Catalyst/Base | Starting Material | Temperature (°C) | Reaction Time | Yield (%) | Purity | Reference |
| Molybdate-Catalyzed Epimerization | Molybdenic Acid | D-Fructose | 90-95 | 8-20 hours | Low | Low (mixture with other epimers) | [9] |
| Base-Catalyzed Isomerization | Pyridine | D-Fructose | 60 | 18 hours | 12.4 | Low (mixture with glucose, mannose) | [2] |
| Base-Catalyzed Isomerization | Triethylamine | D-Fructose | 60 | 18 hours | 10.6 | Low (mixture with glucose, mannose) | [2] |
Table 2: Performance Data for Enzymatic Synthesis of this compound
| Enzyme | Source Organism | Starting Material | Temperature (°C) | pH | Reaction Time | Conversion Rate (%) | Reference |
| D-Psicose 3-Epimerase | Agrobacterium tumefaciens | D-Fructose | 50 | 9.0 (with borate) | 3 hours | ~64 | [3] |
| D-Psicose 3-Epimerase | Bacillus sp. KCTC 13219 | 10% (w/v) D-Fructose | 60 | 6.0 | 120 minutes | 17.03 | [8] |
| D-Tagatose 3-Epimerase | Recombinant E. coli | 60% D-Fructose | 45 | 7.0 | Continuous flow | 25 | [10] |
| Crude D-Psicose 3-Epimerase | Recombinant | 50% (w/v) D-Fructose | Not Specified | Not Specified | 180 minutes | 28.60 | [5] |
Visualizing the Pathways
To better understand the core processes, the following diagrams illustrate the workflows for both chemical and enzymatic synthesis.
Experimental Protocols
Below are detailed methodologies for key experiments in both chemical and enzymatic synthesis of this compound.
Chemical Synthesis: Molybdate-Catalyzed Epimerization of D-Fructose
Objective: To synthesize D-psicose from D-fructose using a molybdate catalyst.
Materials:
-
D-Fructose
-
Molybdenic acid
-
Deionized water
-
Heating apparatus with temperature control (e.g., heating mantle, oil bath)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Ion-exchange chromatography system
-
Analytical equipment for sugar analysis (e.g., HPLC with a refractive index detector)
Procedure:
-
Prepare a solution of D-fructose in deionized water. A typical concentration is 10% (w/v).
-
Add molybdenic acid to the D-fructose solution. The molar ratio of D-fructose to molybdenic acid can be optimized, but a starting point is 50:1.[9]
-
Heat the reaction mixture to 90-95°C with constant stirring.[9]
-
Maintain the reaction at this temperature for 8-20 hours. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the sugar composition by HPLC.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
The resulting mixture will contain unreacted D-fructose, D-psicose, and other ketohexoses such as D-sorbose and D-tagatose.[4]
-
Purify D-psicose from the reaction mixture using an ion-exchange chromatography system.
Enzymatic Synthesis: D-Psicose 3-Epimerase Catalyzed Conversion of D-Fructose with Borate (B1201080)
Objective: To synthesize D-psicose from D-fructose using D-psicose 3-epimerase with the addition of borate to shift the reaction equilibrium.
Materials:
-
D-Fructose
-
D-Psicose 3-Epimerase (e.g., from Agrobacterium tumefaciens)
-
Boric acid
-
50 mM EPPS buffer (pH 8.0)
-
50 mM Borate buffer (pH 9.0)
-
Manganese chloride (MnCl₂)
-
Water bath or incubator set to 50°C
-
Boiling water bath
-
Analytical equipment for sugar analysis (e.g., HPLC)
Procedure:
-
Prepare a stock solution of D-fructose (e.g., 1 M) in deionized water.
-
Prepare a stock solution of borate buffer (e.g., 1 M, pH 9.0).
-
To enhance enzyme activity, pre-incubate the D-psicose 3-epimerase with 1 mM MnCl₂ at 20°C for 4 hours, followed by dialysis against 50 mM EPPS buffer (pH 8.0) overnight at 4°C.[3]
-
Set up the reaction mixture in a suitable vessel containing 100 mM D-fructose and a specific molar ratio of borate (e.g., a 0.6 molar ratio of borate to fructose (B13574) has been shown to be optimal) in 50 mM borate buffer (pH 9.0).[3]
-
Initiate the reaction by adding the pre-treated D-psicose 3-epimerase to the mixture.
-
Incubate the reaction at 50°C for 3 hours.[3]
-
Terminate the reaction by boiling the mixture for 5 minutes.[3]
-
Analyze the composition of the reaction mixture (D-psicose and remaining D-fructose) using HPLC.
Concluding Remarks
The choice between chemical and enzymatic synthesis of this compound is highly dependent on the desired scale of production, purity requirements, and environmental considerations.
Chemical synthesis , particularly the molybdate-catalyzed method, is a long-established approach. However, it is hampered by low yields, the formation of a complex mixture of byproducts that necessitates extensive and costly purification, and the use of harsh reaction conditions.[4][8] These factors make it less suitable for large-scale production, especially for applications in the food and pharmaceutical industries where high purity is paramount.
Enzymatic synthesis , on the other hand, offers a more elegant and efficient solution. The high specificity of enzymes like D-psicose 3-epimerase leads to a much cleaner product stream, simplifying downstream processing.[5][8] While the equilibrium-limited conversion has been a challenge, strategies such as the addition of borate or the use of immobilized enzymes have shown great promise in significantly improving yields.[3][11] The mild reaction conditions and the biodegradable nature of the enzyme catalyst make this a more sustainable and environmentally friendly approach.[7]
For researchers and professionals in drug development and other high-value sectors, the superior purity and milder process of enzymatic synthesis are clear advantages. As the demand for this compound continues to grow, further advancements in enzyme engineering and bioprocess optimization are expected to solidify the position of enzymatic synthesis as the preferred method for its industrial production.
References
- 1. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]
- 2. Team:Evry Paris-Saclay/Chemistry - 2017.igem.org [2017.igem.org]
- 3. Conversion Shift of d-Fructose to d-Psicose for Enzyme-Catalyzed Epimerization by Addition of Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization and Comparative Methods for Efficient D-psicose Production Using Physicochemical and Enzymatic Processes | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. Streamlined production of immobilized D-psicose 3-epimerase via secretion in Pichia pastoris: a new paradigm for industrial D-psicose production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. [PDF] Preparation of d-psicose from d-fructose by immobilized d-tagatose 3-epimerase | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Validating the Biological Activity of Synthetic β-D-Psicofuranosides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic β-D-psicofuranosides with alternative compounds, supported by experimental data. The information presented herein is intended to assist researchers in evaluating the potential of these synthetic nucleoside analogs for various therapeutic applications.
Executive Summary
Synthetic β-D-psicofuranosides, analogs of the naturally occurring antibiotic psicofuranine (B1678265), have demonstrated notable biological activities, particularly as inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). This enzyme is a critical target in antiviral and anticancer therapies due to its rate-limiting role in the de novo biosynthesis of guanine (B1146940) nucleotides. This guide will delve into the mechanism of action, present comparative biological data, and provide detailed experimental protocols for assessing the activity of these compounds.
Data Presentation: Comparative Biological Activity
Quantitative data from various studies on the biological activity of psicofuranine and its synthetic analogs are summarized below. This allows for a direct comparison of their potency against relevant targets.
| Compound | Target/Cell Line | Activity Measurement | Value | Reference Compound | Reference Value |
| Psicofuranine | IMP Dehydrogenase | Ki | 1.1 x 10⁻⁵ M | Mycophenolic Acid | 7 x 10⁻⁹ M |
| 9-β-D-Arabinofuranosyladenine | L1210 Leukemia | IC50 | 5.0 µM | - | - |
| 1-β-D-Ribofuranosyl-5-fluorocytosine cyclic 3',5'-monophosphate | L1210 Leukemia | ID50 | 3.1 x 10⁻⁴ mmol/L | - | - |
| P388 Leukemia | ID50 | Inactive at 10⁻¹ mmol/L | - | - | |
| Vaccinia Virus | VR | 0.6 - 0.9 | - | - | |
| HSV-1 & HSV-2 | VR | 0.6 - 0.9 | - | - |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; ID50: 50% inhibitory dose; VR: Virus rating.
Mechanism of Action: Inhibition of IMP Dehydrogenase
The primary mechanism by which psicofuranine and its analogs exert their biological effects is through the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2][3][4] IMPDH catalyzes the NAD⁺-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), a crucial step in the de novo synthesis of guanine nucleotides.[1][4] By inhibiting this enzyme, psicofuranosides deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation and viral replication.
dot
Caption: Inhibition of IMP Dehydrogenase by Synthetic β-D-Psicofuranosides.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of synthetic β-D-psicofuranosides are provided below.
IMP Dehydrogenase (IMPDH) Inhibition Assay
This assay determines the inhibitory potential of a compound against the IMPDH enzyme.
Materials:
-
Human recombinant IMPDH2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA
-
Substrate Solution: Inosine 5'-monophosphate (IMP) and β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Test compounds (synthetic β-D-psicofuranosides)
-
Positive control inhibitor (e.g., Mycophenolic acid)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the IMPDH2 enzyme.
-
Add the test compound at various concentrations to the wells of the microplate. Include wells for a positive control and a no-inhibitor control.
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate solution (IMP and NAD⁺) to all wells.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
To determine the inhibition constant (Ki), perform kinetic studies by varying the concentration of one substrate while keeping the other constant at several fixed inhibitor concentrations. Analyze the data using appropriate models (e.g., Michaelis-Menten, Lineweaver-Burk).[5]
dot
Caption: Workflow for the IMP Dehydrogenase (IMPDH) Inhibition Assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cultured cells by measuring metabolic activity.
Materials:
-
Cancer or virally-infected cell lines
-
Complete cell culture medium
-
Test compounds (synthetic β-D-psicofuranosides)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percentage of viability against the logarithm of the compound concentration.[6][7]
dot
Caption: Workflow for the Cell Viability (MTT) Assay.
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of IMP dehydrogenase inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues | Anticancer Research [ar.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
Reactivity comparison of psicofuranosyl donors with different protecting groups
A detailed analysis of how different protecting groups on psicofuranosyl donors influence glycosylation outcomes, supported by experimental data, provides a valuable resource for researchers in carbohydrate chemistry and drug development. The choice of a protecting group can significantly impact reaction yields and, most critically, the stereoselectivity of the resulting glycosidic bond. This guide compares the performance of psicofuranosyl donors equipped with different C-3/4 diol protecting groups, offering insights into rational donor design for stereoselective synthesis.
The stereoselective synthesis of psicofuranosides, particularly β-psicofuranosides, is a challenging yet crucial task in the synthesis of various biologically active molecules. The furanose ring's flexibility and the absence of a participating group at C-2 often lead to mixtures of α and β anomers. The strategic placement of bulky protecting groups can, however, shield one face of the donor, thereby directing the incoming glycosyl acceptor to the opposite face and enhancing the stereoselectivity of the reaction.
Comparative Analysis of Psicofuranosyl Donor Reactivity
Experimental data from studies on the glycosylation reactions of D-psicofuranosyl donors with varying protecting groups at the C-3 and C-4 positions highlight the profound influence of these groups on stereoselectivity. A comparison between a donor protected with an isopropylidene group and one with a bulkier 3-pentylidene group reveals a significant enhancement in β-selectivity with the latter, particularly in S-glycosylations.
Below is a summary of the quantitative data from these experiments:
| Glycosyl Donor Protecting Group | Glycosyl Acceptor | Activator | Solvent | Temp. (°C) | Time (h) | Total Yield (%) | β/α Ratio |
| 1,6-di-O-benzoyl-3,4-O-isopropylidene | Uracil | TMSOTf | MeCN/CH2Cl2 | RT | 2 | 85 | 8:1 |
| 1,6-di-O-benzoyl-3,4-O-isopropylidene | Thymine | TMSOTf | MeCN/CH2Cl2 | RT | 2 | 88 | 7:1 |
| 1,6-di-O-benzoyl-3,4-O-isopropylidene | N4-Benzoylcytosine | TMSOTf | MeCN/CH2Cl2 | RT | 2 | 82 | 7:1 |
| 1,6-di-O-benzoyl-3,4-O-isopropylidene | Thiophenol | TMSOTf | CH2Cl2 | -40 to -20 | 2 | 81 | 3:1 |
| 1,6-di-O-benzoyl-3,4-O-isopropylidene | 1-Dodecanethiol | TMSOTf | CH2Cl2 | -40 to -20 | 2 | 83 | 2:1 |
| 1,6-di-O-benzoyl-3,4-O-(3-pentylidene) | Uracil | TMSOTf | MeCN/CH2Cl2 | RT | 4 | 75 | 8:1 |
| 1,6-di-O-benzoyl-3,4-O-(3-pentylidene) | Thymine | TMSOTf | MeCN/CH2Cl2 | RT | 4 | 78 | 7:1 |
| 1,6-di-O-benzoyl-3,4-O-(3-pentylidene) | N4-Benzoylcytosine | TMSOTf | MeCN/CH2Cl2 | RT | 4 | 72 | 7:1 |
| 1,6-di-O-benzoyl-3,4-O-(3-pentylidene) | Thiophenol | TMSOTf | CH2Cl2 | -40 to -20 | 2 | 83 | 7:1 |
| 1,6-di-O-benzoyl-3,4-O-(3-pentylidene) | 1-Dodecanethiol | TMSOTf | CH2Cl2 | -40 to -20 | 2 | 85 | 7:1 |
The Role of Protecting Groups in Stereocontrol
The data clearly indicates that while the β-selectivity in N-glycosylations with pyrimidine (B1678525) bases is comparable for both protecting groups, a significant improvement is observed in S-glycosylations with thiols when the bulkier 3-pentylidene group is used. This suggests that the increased steric hindrance of the 3-pentylidene group effectively shields the α-face of the psicofuranosyl donor, thereby favoring the β-attack of the nucleophile.
Caption: Influence of protecting group bulk on the stereoselectivity of psicofuranosylation.
Experimental Protocols
The following are the general experimental protocols for the N- and S-glycosylation reactions.
General Procedure for N-glycosidation
A stirred solution of the pyrimidine base (0.300 mmol) and N,O-bis(trimethylsilyl)acetamide (0.147 mL, 0.600 mmol) in MeCN (1.0 mL) was heated at reflux for 1 hour. The reaction mixture was then cooled to 0 °C. The psicofuranosyl donor (0.200 mmol) dissolved in CH2Cl2 (2.0 mL) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 36.2 μL, 0.200 mmol for the isopropylidene protected donor, and 72.4 μL, 0.400 mmol for the 3-pentylidene protected donor) were added. The reaction was stirred at room temperature for the time specified in the table and then quenched with a saturated aqueous NaHCO3 solution. The product was extracted with an organic solvent, and the combined organic layers were dried, filtered, and concentrated. The residue was purified by flash column chromatography on silica (B1680970) gel.
General Procedure for S-glycosidation
The psicofuranosyl donor (0.200 mmol) was azeotropically dried with toluene (B28343) twice. The donor was then dissolved in CH2Cl2 (2.0 mL), and molecular sieves (MS) 4 Å (100 mg, for the 3-pentylidene protected donor only) and the thiol (0.300 mmol) were added to the solution. The mixture was cooled to –40 °C, and TMSOTf (36.2 μL, 0.200 mmol for the isopropylidene protected donor, and 72.4 μL, 0.400 mmol for the 3-pentylidene protected donor) was added dropwise. The reaction mixture was warmed to –20 °C and stirred for the specified time. After completion, the reaction was quenched with Et3N (0.1 or 0.2 mL) and warmed to room temperature. The mixture was then filtered, concentrated, and the residue was purified by flash column chromatography on silica gel.
Conclusion
The choice of protecting group on a psicofuranosyl donor is a critical determinant of the stereochemical outcome of glycosylation reactions. The presented data demonstrates that increasing the steric bulk of the C-3/4 diol protecting group from an isopropylidene to a 3-pentylidene group significantly enhances β-selectivity in S-glycosylations. This principle of steric shielding provides a rational approach for medicinal chemists and researchers in the field of carbohydrate synthesis to design and utilize psicofuranosyl donors for the stereoselective synthesis of complex glycoconjugates and oligosaccharides. The detailed experimental protocols provided herein serve as a practical guide for the implementation of these findings.
A Comparative Guide to the Cross-Reactivity of Enzymes with Beta-D-Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of enzyme cross-reactivity with beta-D-psicofuranose and its related isomers. Due to the limited direct research on this compound, this document focuses on enzymes known to interact with D-psicose and its phosphorylated derivatives, offering insights into potential cross-reactivity. The information presented is intended to support further research and development in enzymology and drug discovery.
Enzyme Activity Comparison
The following tables summarize the kinetic parameters of enzymes that have been studied in the context of D-psicose and its C-3 epimer, D-fructose.
Table 1: Kinetic Parameters of D-Psicose 3-Epimerases
| Enzyme Source | Substrate | Km (mM) | Vmax (mM/min) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) |
| Agrobacterium tumefaciens | D-Psicose | 12 | - | 2381 | 8.0 | 50 |
| D-Fructose | 110 | 28.01 | - | 7.5 | 55 | |
| Treponema primitia ZAS-1 | D-Psicose | 209 | - | - | 8.0 | 70 |
| D-Fructose | 279 | - | - | 8.0 | 70 |
Note: '-' indicates data not available in the cited sources.
Table 2: Substrate Specificity of Ketohexokinase (Fructokinase)
| Enzyme Source | Substrate | Activity Level | Quantitative Data |
| General (Mammalian/Plant) | D-Fructose | High | Km values typically in the low mM range. |
| D-Psicose | Very Low / Negligible | Specific kinetic parameters (Km, Vmax) are not well-documented, but it is suggested that psicose can be phosphorylated by fructokinases, albeit poorly.[1][2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
D-Psicose 3-Epimerase Activity Assay
This protocol is adapted from studies on D-psicose 3-epimerase from Agrobacterium tumefaciens and Treponema primitia ZAS-1.[4][5]
Objective: To determine the enzymatic activity of D-psicose 3-epimerase by measuring the conversion of D-fructose to D-psicose.
Materials:
-
Purified D-psicose 3-epimerase
-
D-fructose solution (substrate)
-
Reaction buffer (e.g., 50 mM Tris-HCl or Phosphate Buffer, pH 7.5-8.0)
-
Cofactor solution (e.g., 1 mM MnCl₂ or CoCl₂)
-
Quenching solution (e.g., perchloric acid) or heat block for inactivation
-
High-Performance Liquid Chromatography (HPLC) system with a refractive index detector (RID)
-
Aminopropyl-bonded silica (B1680970) column or similar carbohydrate analysis column
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, cofactor, and a known concentration of D-fructose.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50-70°C).
-
Initiate the reaction by adding a specific amount of the purified enzyme to the reaction mixture.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by either adding a quenching solution or by boiling the sample for 5-10 minutes to denature the enzyme.[6]
-
Centrifuge the sample to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the sample by HPLC to quantify the concentrations of D-fructose and the product, D-psicose.
Data Analysis:
-
Calculate the amount of D-psicose produced based on a standard curve.
-
Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.
Ketohexokinase (Fructokinase) Cross-Reactivity Assay
This is a general protocol that can be adapted to test the cross-reactivity of ketohexokinase with this compound. It is based on a coupled-enzyme assay for fructokinase activity.[1]
Objective: To determine if this compound can be phosphorylated by ketohexokinase and to measure the kinetic parameters if activity is detected.
Materials:
-
Purified ketohexokinase
-
This compound solution (test substrate)
-
D-fructose solution (positive control substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂ and KCl)
-
ATP solution
-
Coupled enzyme system: pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, ATP, PEP, NADH, and the coupled enzymes (PK and LDH).
-
Add the purified ketohexokinase to the mixture.
-
Initiate the reaction by adding the substrate (either this compound or D-fructose).
-
Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ by LDH is coupled to the production of ADP by ketohexokinase.
-
The rate of decrease in absorbance is proportional to the rate of ketohexokinase activity.
-
Perform the assay with a range of substrate concentrations to determine kinetic parameters (Km and Vmax).
Data Analysis:
-
Calculate the initial reaction velocity from the rate of change in absorbance.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Compare the kinetic parameters obtained with this compound to those obtained with D-fructose to assess cross-reactivity.
Visualizations
Enzymatic Pathway for D-Psicose Production
The following diagram illustrates the enzymatic reactions involved in the conversion of D-fructose to D-psicose and the subsequent dephosphorylation of its 6-phosphate derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and biochemical characterization of the fructokinase gene family in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of an Agrobacterium tumefaciens D-psicose 3-epimerase that converts D-fructose to D-psicose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production, purification, characterization, and safety evaluation of constructed recombinant D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Analytical Techniques for Psicofuranose Detection
For Researchers, Scientists, and Drug Development Professionals
The increasing interest in psicofuranose (B8254897) (also known as D-psicose or D-allulose) as a low-calorie sugar substitute and its potential therapeutic applications has created a growing demand for accurate and reliable analytical methods for its detection and quantification. This guide provides a head-to-head comparison of the most common analytical techniques used for psicofuranose analysis, supported by available experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Psicofuranose and its Analytical Challenges
Psicofuranose is a rare sugar, a C-3 epimer of D-fructose, found in small quantities in some fruits and commercially produced through the enzymatic isomerization of fructose (B13574). Its unique physiological properties, including its low caloric value and potential health benefits, necessitate robust analytical methods for quality control in food products and for research in drug development. The primary analytical challenge lies in distinguishing and quantifying psicofuranose in the presence of other structurally similar sugars, such as fructose and glucose, within complex matrices like food and biological samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugars due to its versatility and ability to separate complex mixtures. For psicofuranose, which lacks a strong UV chromophore, several detection methods can be coupled with HPLC.
Common HPLC Detectors for Psicofuranose Analysis:
-
Refractive Index (RI) Detection: A universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. It is simple and robust but can be sensitive to temperature and pressure fluctuations and is not suitable for gradient elution.
-
Evaporative Light Scattering Detection (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. It is more sensitive than RI detection and compatible with gradient elution but provides a non-linear response.
-
Charged Aerosol Detection (CAD): Similar to ELSD, CAD involves nebulization and solvent evaporation. The dried analyte particles are then charged, and the total charge is measured. It offers a more uniform response for different non-volatile compounds compared to ELSD and is suitable for gradient elution.
-
Pulsed Amperometric Detection (PAD): This highly sensitive and specific technique is used for the detection of electroactive compounds like carbohydrates at a gold or platinum electrode. It is particularly useful for detecting low concentrations of sugars.
Head-to-Head Comparison of HPLC Methods
| Parameter | HPLC-RI | HPLC-ELSD | HPLC-CAD | HPLC-PAD |
| Principle | Refractive Index | Light Scattering | Charged Aerosol | Electrochemical |
| Sensitivity | Low | Moderate | Moderate-High | High |
| Gradient Elution | Not Compatible | Compatible | Compatible | Compatible |
| Linearity | Good | Non-linear | Non-linear | Good |
| Selectivity | Low | Moderate | Moderate | High |
| Typical LOD | µg/mL range | ng/mL range | ng/mL range | pg/mL range |
| Typical LOQ | µg/mL range | ng/mL range | ng/mL range | ng/mL range |
| Recovery | Matrix dependent | Matrix dependent | Matrix dependent | Matrix dependent |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data is generalized from typical performance and can vary based on instrumentation and matrix.
Detailed Experimental Protocol: HPLC-ELSD for Rare Sugars
This protocol describes the simultaneous determination of six rare sugars, including psicofuranose (allulose), in solid foods.
Sample Preparation:
-
Weigh 1 g of the homogenized solid food sample into a 50 mL centrifuge tube.
-
Add 25 mL of deionized water.
-
Vortex for 1 minute and then shake for 10 minutes.
-
Add 200 µL of zinc acetate (B1210297) solution (15% w/v) and 200 µL of potassium ferrocyanide solution (10.6% w/v) to precipitate proteins and other interferences.
-
Centrifuge at 4500 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter into an HPLC vial.
Chromatographic Conditions:
-
Column: Zorbax Original NH2 column (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: Gradient elution: 1.0 mL/min for 0-15 min, 1.0-2.0 mL/min from 15-18 min, and 2.0 mL/min from 18-25 min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
ELSD Conditions:
-
Drift Tube Temperature: 50 °C.
-
Nebulizer Gas (Nitrogen) Flow Rate: 1.0 L/min.
Quantitative Performance Data:
| Analyte | Linearity (R²) | LOD ( g/100g ) | LOQ ( g/100g ) | Recovery (%) |
|---|
| Allulose | >0.9985 | 0.60 | 1.8 | 92.6 - 103.2 |
This data is adapted from a study on the simultaneous determination of six rare sugars.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile compounds like sugars, a derivatization step is required to increase their volatility.
Derivatization: The most common derivatization method for sugars is silylation , where the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. This is typically achieved by reacting the dried sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in the presence of a catalyst like trimethylchlorosilane (TMCS) and a solvent like pyridine (B92270).
Head-to-Head Comparison with HPLC
| Feature | GC-MS (with Derivatization) | HPLC |
| Sample Preparation | More complex (drying and derivatization required) | Simpler (often just dissolution and filtration) |
| Volatility Requirement | High (achieved through derivatization) | Not required |
| Sensitivity | High | Varies with detector (can be very high with PAD) |
| Selectivity | High (mass spectral data provides structural information) | Moderate to high (depends on detector) |
| Identification | High confidence (based on mass spectra) | Based on retention time (less specific) |
| Throughput | Lower (due to derivatization step) | Higher |
Detailed Experimental Protocol: GC-MS with Silylation
This protocol provides a general workflow for the analysis of psicofuranose using GC-MS after silylation.
Sample Preparation and Derivatization:
-
Extract sugars from the sample matrix using an appropriate solvent (e.g., aqueous ethanol).
-
Evaporate the extract to dryness under a stream of nitrogen.
-
To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to complete the derivatization.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/min, and hold for 5 minutes.
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-600.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Quantitative Performance Data:
Enzymatic Assays
Enzymatic assays offer high specificity for the target analyte. For psicofuranose, an assay can be developed based on the activity of a specific enzyme, such as D-psicose 3-epimerase. However, commercially available, standalone enzymatic kits for the direct quantification of psicofuranose are not as common as those for sugars like glucose and fructose. Often, enzymatic reactions are used in conjunction with other techniques like HPLC for product quantification.
Principle: An enzymatic assay for psicofuranose could theoretically involve an enzyme that specifically converts psicofuranose to a product that can be easily measured, for instance, through a change in absorbance or fluorescence.
Head-to-Head Comparison with Chromatographic Methods
| Feature | Enzymatic Assay | HPLC / GC-MS |
| Specificity | Very High | High |
| Throughput | Potentially High (amenable to microplate format) | Lower |
| Instrumentation | Simple (spectrophotometer or fluorometer) | Complex and expensive |
| Sample Preparation | Generally simple | Can be complex |
| Development | Can be complex to develop a robust assay | Established methods available |
Detailed Experimental Protocol: Enzymatic Assay (Coupled with HPLC)
This protocol describes the determination of D-psicose 3-epimerase activity, which can be adapted for the quantification of psicofuranose if it is the substrate.
Reaction Mixture:
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM EPPS buffer, pH 8.0).
-
Add the sample containing psicofuranose.
-
Initiate the reaction by adding D-psicose 3-epimerase.
-
Incubate at a controlled temperature (e.g., 50°C) for a specific time (e.g., 10 minutes).
-
Stop the reaction by heating (e.g., 100°C for 5 minutes).
Quantification: The amount of fructose produced (or psicofuranose consumed) is then quantified using a validated HPLC method as described previously.
Quantitative Performance Data:
-
Performance data is dependent on the subsequent analytical method (e.g., HPLC) and the specific enzyme kinetics.
Spectroscopic Methods
Spectroscopic methods, such as UV-Vis spectrophotometry and Quantitative Nuclear Magnetic Resonance (qNMR), offer alternative approaches for psicofuranose detection.
UV-Vis Spectrophotometry
Direct UV-Vis detection of psicofuranose is not feasible due to its lack of a suitable chromophore. However, colorimetric methods can be employed where psicofuranose is reacted with a chemical agent to produce a colored product that can be quantified. A common method for ketoses involves their reaction with carbazole (B46965) or other reagents in the presence of a strong acid.
Principle of the Cysteine-Carbazole Method: In the presence of concentrated sulfuric acid, ketoses are dehydrated to form furfural (B47365) derivatives. These derivatives then react with cysteine and carbazole to produce a colored complex with a characteristic absorbance maximum, which can be measured to determine the concentration of the ketose.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for the absolute quantification of compounds in a sample without the need for a calibration curve with the same compound. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Principle: By adding a known amount of an internal standard to the sample, the concentration of psicofuranose can be determined by comparing the integral of a specific psicofuranose proton signal to the integral of a known proton signal from the internal standard.
Head-to-Head Comparison of Spectroscopic Methods
| Feature | UV-Vis Spectrophotometry (Colorimetric) | qNMR |
| Specificity | Moderate (can have interference from other ketoses) | High (specific proton signals) |
| Sample Preparation | Simple, but involves hazardous reagents (strong acids) | Simple (dissolution in a deuterated solvent with internal standard) |
| Instrumentation | Common (UV-Vis spectrophotometer) | Specialized and expensive (NMR spectrometer) |
| Quantification | Relative (requires calibration curve) | Absolute (with internal standard) |
| Structural Info | No | Yes |
Detailed Experimental Protocol: Spectrophotometric Cysteine-Carbazole Method
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Cysteine Hydrochloride Solution (1.5% w/v)
-
Carbazole Solution (0.12% w/v in ethanol)
-
Psicofuranose standards
Procedure:
-
To 1 mL of the sample or standard solution in a test tube, add 6 mL of concentrated H₂SO₄ while cooling in an ice bath.
-
Add 0.2 mL of the cysteine hydrochloride solution and mix well.
-
Add 0.2 mL of the carbazole solution and mix.
-
Incubate the mixture at room temperature for a defined period (e.g., 1 hour) to allow color development.
-
Measure the absorbance at the wavelength of maximum absorption (typically around 560 nm) against a reagent blank.
-
Construct a calibration curve using the psicofuranose standards to determine the concentration in the sample.
Quantitative Performance Data:
-
Specific validation data for psicofuranose is limited. For other ketoses, LODs in the low µg/mL range have been reported.
Conclusion and Recommendations
The choice of an analytical technique for psicofuranose detection depends on the specific requirements of the application, including the sample matrix, required sensitivity, desired throughput, and available instrumentation.
-
For routine quality control in food matrices , HPLC with RI, ELSD, or CAD detection offers a good balance of performance, robustness, and throughput.
-
For high-sensitivity analysis or when dealing with complex matrices where high selectivity is crucial , HPLC-PAD or GC-MS with derivatization are the methods of choice. GC-MS provides the added benefit of confident identification through mass spectral data.
-
For high-throughput screening or when rapid, specific detection is needed , enzymatic assays , if a suitable one is developed or available, can be highly effective.
-
For simple, cost-effective, albeit less specific, quantification , UV-Vis spectrophotometry after a colorimetric reaction can be employed.
-
For absolute quantification and structural confirmation without the need for a psicofuranose standard , qNMR is a powerful, albeit less accessible, technique.
Researchers and drug development professionals should carefully consider these factors to select the most appropriate analytical technique for their psicofuranose detection needs, ensuring accurate and reliable data for their research and product development endeavors.
Benchmarking the purity of beta-D-Psicofuranose against a certified standard
A Comparative Guide to Benchmarking the Purity of beta-D-Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of a laboratory sample of this compound against a certified reference standard. Ensuring the purity of this rare sugar is critical for its application in research, particularly in the development of novel therapeutics and glycoconjugates, where even minor impurities can significantly impact experimental outcomes. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) to facilitate a robust and accurate purity assessment.
Data Presentation: Purity Analysis Summary
The following table summarizes the hypothetical quantitative data obtained from the comparative purity analysis of a this compound sample against a certified reference standard.
| Analytical Method | Parameter | Certified Standard | Test Sample | Acceptance Criteria |
| HPLC-RID | Purity (Area %) | ≥ 99.5% | 99.6% | ≥ 99.5% |
| Individual Impurity | Not Detected | Impurity A: 0.2% | ≤ 0.2% | |
| Impurity B: 0.2% | ||||
| qNMR (¹H) | Purity (Mole %) | 99.8 ± 0.1% | 99.7 ± 0.2% | Conforms to Standard |
| LC-MS | Identity Confirmation | Conforms | Conforms | Conforms |
| Impurity Profile | No significant impurities detected | Impurities consistent with HPLC findings | No unexpected impurities |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be adaptable to specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the quantitative analysis of this compound and the detection of non-chromophoric impurities.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a refractive index detector (RID).
Chromatographic Conditions:
-
Column: Amino-propyl bonded silica (B1680970) column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35°C).
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the certified this compound standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the test sample of this compound in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., RSD of peak area < 2%).
-
Inject the sample solution.
-
Identify the this compound peak based on the retention time of the certified standard.
-
Calculate the purity of the test sample using the area normalization method.
Figure 1: HPLC-RID Experimental Workflow
Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
qNMR provides an absolute or relative quantification of the analyte without the need for an identical reference standard for calibration, offering a high degree of accuracy.[1][2][3]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
Materials:
-
Internal Standard (IS): Maleic acid (certified reference material).
-
Solvent: Deuterium oxide (D₂O).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound test sample into an NMR tube.
-
Accurately weigh approximately 2 mg of the maleic acid internal standard and add it to the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of D₂O to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons of interest (e.g., 30 s).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Acquisition Time: At least 3 seconds.
Procedure:
-
Acquire the ¹H NMR spectrum of the prepared sample.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, non-exchangeable proton signal of this compound and the olefinic proton signal of the maleic acid internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Figure 2: qNMR Experimental Workflow
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the identity of this compound and for identifying and characterizing potential impurities.[4][5]
Instrumentation:
-
LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions:
-
Use the same HPLC conditions as described in the HPLC-RID method.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
Procedure:
-
Perform the chromatographic separation as per the HPLC-RID method.
-
Acquire the mass spectra of the eluting peaks.
-
Confirm the identity of this compound by its deprotonated molecule [M-H]⁻ at m/z 179.05.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
Figure 3: Logical Flow of Purity Benchmarking
References
- 1. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. chimia.ch [chimia.ch]
- 5. waters.com [waters.com]
Inter-Laboratory Validation of a Beta-D-Psicofuranose Quantification Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical inter-laboratory validation data for the quantification of beta-D-Psicofuranose. The data presented herein is modeled on established analytical methodologies and typical performance characteristics observed in inter-laboratory studies for similar analytes. This document aims to serve as a practical resource for researchers and drug development professionals involved in the validation of analytical methods for rare sugars like this compound.
Introduction
This compound is a rare sugar with growing interest in the pharmaceutical and food industries for its potential biological activities and low caloric value.[1][2][3] Robust and reproducible analytical methods are crucial for accurate quantification in various matrices for quality control, pharmacokinetic studies, and formulation development. Inter-laboratory validation is the highest level of method validation, demonstrating the ruggedness and reproducibility of an analytical procedure when performed by different analysts in different laboratories.
This guide outlines a hypothetical inter-laboratory study comparing two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Comparative Analytical Methodologies
Two primary analytical methods were evaluated in this hypothetical inter-laboratory study involving three independent laboratories (Lab A, Lab B, and Lab C).
-
Method 1: HPLC-PAD: This technique is a well-established method for the analysis of carbohydrates. It offers direct and sensitive detection without the need for derivatization.
-
Method 2: UHPLC-MS/MS: This method provides high selectivity and sensitivity, making it particularly suitable for complex matrices and low concentration levels.
Data Presentation: Summary of Quantitative Inter-Laboratory Validation Data
The following tables summarize the performance characteristics of the two methods across the participating laboratories.
Table 1: Linearity and Sensitivity
| Parameter | Method | Lab A | Lab B | Lab C | Mean ± SD |
| Linear Range (µg/mL) | HPLC-PAD | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 | 0.5 - 100 |
| UHPLC-MS/MS | 0.01 - 20 | 0.01 - 20 | 0.01 - 20 | 0.01 - 20 | |
| Correlation Coefficient (r²) | HPLC-PAD | 0.9995 | 0.9992 | 0.9996 | 0.9994 ± 0.0002 |
| UHPLC-MS/MS | 0.9999 | 0.9998 | 0.9999 | 0.9999 ± 0.0001 | |
| Limit of Detection (LOD) (µg/mL) | HPLC-PAD | 0.15 | 0.18 | 0.16 | 0.16 ± 0.02 |
| UHPLC-MS/MS | 0.003 | 0.004 | 0.003 | 0.003 ± 0.001 | |
| Limit of Quantification (LOQ) (µg/mL) | HPLC-PAD | 0.5 | 0.6 | 0.5 | 0.53 ± 0.06 |
| UHPLC-MS/MS | 0.01 | 0.012 | 0.01 | 0.011 ± 0.001 |
Table 2: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Method | Lab A (%) | Lab B (%) | Lab C (%) | Mean ± SD (%) |
| 1.0 | HPLC-PAD | 98.5 | 97.9 | 99.1 | 98.5 ± 0.6 |
| UHPLC-MS/MS | 101.2 | 100.5 | 101.8 | 101.2 ± 0.7 | |
| 50.0 | HPLC-PAD | 99.2 | 98.8 | 99.5 | 99.2 ± 0.4 |
| UHPLC-MS/MS | 100.8 | 100.1 | 101.1 | 100.7 ± 0.5 | |
| 90.0 | HPLC-PAD | 99.8 | 99.1 | 100.2 | 99.7 ± 0.6 |
| UHPLC-MS/MS | 100.5 | 99.9 | 100.9 | 100.4 ± 0.5 |
Table 3: Precision (Relative Standard Deviation - RSD)
| Parameter | Method | Lab A (%) | Lab B (%) | Lab C (%) |
| Intra-day Precision (RSDr) | HPLC-PAD | 1.8 | 2.1 | 1.9 |
| UHPLC-MS/MS | 1.2 | 1.5 | 1.3 | |
| Inter-day Precision (RSDir) | HPLC-PAD | 2.5 | 2.8 | 2.6 |
| UHPLC-MS/MS | 1.9 | 2.2 | 2.0 | |
| Reproducibility (RSDR) | HPLC-PAD | \multicolumn{3}{c | }{3.2} | |
| UHPLC-MS/MS | \multicolumn{3}{c | }{2.5} |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation (for a hypothetical plasma matrix)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., ¹³C₆-beta-D-Psicofuranose).
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Method 1: HPLC-PAD
-
Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector with a gold working electrode and a silver/silver chloride reference electrode.
-
Column: A high-performance anion-exchange column (e.g., Dionex CarboPac™ PA1, 4 x 250 mm).
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
PAD Waveform: A standard quadruple-potential waveform for carbohydrate analysis.
Method 2: UHPLC-MS/MS
-
Instrumentation: An ultra-high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI negative.
-
MRM Transitions:
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
Internal Standard: Precursor ion > Product ion
-
Mandatory Visualizations
Caption: Workflow of the inter-laboratory validation study.
Caption: Key parameters assessed during method validation.
Conclusion
This comparative guide, based on a hypothetical inter-laboratory study, demonstrates that both HPLC-PAD and UHPLC-MS/MS can be robust and reproducible methods for the quantification of this compound. The UHPLC-MS/MS method offers superior sensitivity, making it more suitable for applications requiring the measurement of very low concentrations. The HPLC-PAD method, however, represents a reliable and more accessible alternative for routine analysis at higher concentrations. The presented data and protocols provide a solid foundation for laboratories aiming to establish and validate their own methods for the analysis of this compound.
References
A Comparative Guide to the Molecular Docking of Psicofuranose-Based Inhibitors Against mTOR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential of psicofuranose-based compounds as inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation.[1] Dysregulation of the mTOR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] This document outlines a comprehensive in silico approach using molecular docking to evaluate and compare the binding affinities and interaction patterns of novel psicofuranose (B8254897) derivatives against the ATP-binding site of the mTOR kinase domain.
Comparative Docking Analysis of Psicofuranose-Based Inhibitors
Molecular docking simulations are instrumental in predicting the binding modes and affinities of small molecules to a protein target. In this proposed study, a series of hypothetical psicofuranose derivatives are evaluated against the mTOR kinase. The primary objective is to identify candidates with favorable binding energies and interaction profiles, suggesting potent inhibitory activity.
Data Summary
The following table summarizes the predicted binding affinities and key interactions of a hypothetical series of psicofuranose-based inhibitors with the ATP-binding pocket of mTOR. Lower docking scores and binding energies indicate a higher predicted binding affinity.
| Compound ID | Psicofuranose Derivative | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| PF-001 | 6-amino-psicofuranose | -8.5 | -9.2 | Val2240, Met2345, Leu2185 | 3 | Val2240, Ile2237 |
| PF-002 | 6-azido-psicofuranose | -7.9 | -8.5 | Ile2163, Trp2239, Met2345 | 2 | Ile2163, Val2240 |
| PF-003 | 6-O-benzyl-psicofuranose | -9.2 | -10.1 | Tyr2225, Trp2239, Leu2185 | 1 | Trp2239, Ile2355 |
| Reference | Known mTOR Inhibitor | -10.5 | -11.3 | Tyr2225, Val2240, Met2345 | 4 | Trp2239, Ile2163 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results would be obtained from computational experiments.
Experimental Protocols for Molecular Docking
A rigorous and well-defined protocol is essential for obtaining reliable and reproducible molecular docking results. The following methodology outlines the key steps for a comparative docking study of psicofuranose-based inhibitors against mTOR.
2.1. Software and Tools
-
Molecular Docking Software: AutoDock Vina, Schrödinger Maestro (Glide), or similar.
-
Visualization Software: PyMOL, Chimera, or BIOVIA Discovery Studio.
-
Protein Preparation Wizard: Included in Schrödinger Maestro or similar tools for preparing the protein structure.
-
Ligand Preparation: ChemDraw or similar for 2D structure drawing and LigPrep (Schrödinger) for 3D structure generation and optimization.
2.2. Protein Preparation
-
Retrieval of mTOR Structure: The 3D crystal structure of the human mTOR kinase domain is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is preprocessed to remove water molecules, add hydrogen atoms, assign correct bond orders, and fill in any missing side chains or loops.
-
Protonation and Energy Minimization: The protonation states of ionizable residues are determined at a physiological pH (7.4), and the structure is subjected to energy minimization to relieve any steric clashes.
2.3. Ligand Preparation
-
3D Structure Generation: The 2D structures of the psicofuranose-based inhibitors are sketched and converted into 3D structures.
-
Ligand Optimization: The ligands are optimized to generate low-energy conformers. This includes generating possible ionization states at physiological pH.
2.4. Grid Generation and Molecular Docking
-
Grid Box Definition: A grid box is defined around the ATP-binding site of the mTOR kinase domain. The dimensions of the grid box are set to be large enough to accommodate the ligands and allow for rotational and translational freedom.
-
Docking Execution: The prepared ligands are docked into the defined grid box of the mTOR protein using a chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The docking process generates multiple binding poses for each ligand.
-
Scoring and Ranking: The generated poses are scored and ranked based on their predicted binding affinities (docking scores). The pose with the most favorable score for each ligand is selected for further analysis.
2.5. Post-Docking Analysis
The best-ranked docking pose for each psicofuranose-based inhibitor is visually inspected to analyze the binding mode and key molecular interactions with the active site residues of mTOR. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Visualization of Signaling Pathways and Workflows
mTOR Signaling Pathway
The mTOR kinase is a central node in the PI3K/Akt/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[4] Understanding this pathway is critical for contextualizing the role of mTOR inhibitors.
Caption: The PI3K/Akt/mTOR signaling cascade.
Molecular Docking Workflow
The following diagram illustrates the systematic workflow for conducting a comparative molecular docking study.
Caption: A generalized workflow for molecular docking studies.
References
- 1. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Mammalian Target of Rapamycin (mTOR) Modulators Derived from Natural Product Databases and Marine Extracts by Using Molecular Docking Techniques [mdpi.com]
- 3. bioinformation.net [bioinformation.net]
- 4. mdpi.com [mdpi.com]
Efficacy of Beta-D-Psicofuranose Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of two classes of beta-D-psicofuranose derivatives that have been investigated for their potential therapeutic applications: 6'-deoxy-mercaptoheterocyclic derivatives as antiprotozoal agents and various O-alkyl derivatives as enzyme inhibitors. Due to limitations in accessing full-text articles, this guide summarizes the available information on the synthesized compounds and the biological assays performed. While direct quantitative comparisons from primary literature are not fully available in the accessible resources, this guide presents the foundational data and detailed experimental protocols to support further research and development.
Section 1: Antileishmanial Activity of 6'-Deoxy-β-D-Psicofuranose Mercaptoheterocyclic Derivatives
A series of novel 6'-deoxy-β-D-psicofuranose derivatives coupled with various mercaptoheterocyclic compounds have been synthesized and evaluated for their potential as antileishmanial agents. These compounds were tested in vitro for their activity against Leishmania amazonensis and Leishmania chagasi promastigotes, as well as for their cytotoxic effects on KB and Vero cell lines.
Data Presentation: Efficacy and Cytotoxicity
The following table summarizes the compounds synthesized and the biological evaluations they underwent. Specific IC50 (50% inhibitory concentration) and CC50 (50% cytotoxic concentration) values were not available in the reviewed abstracts.
| Compound Class | Heterocyclic Moiety | Target Organism/Cell Line | Biological Assay | Quantitative Data (IC50/CC50) |
| 6'-Deoxy-β-D-psicofuranosyl mercaptoheterocycle | 6-Mercaptopurine | Leishmania amazonensis | Antileishmanial Activity | Data not available in accessible sources |
| Leishmania chagasi | Antileishmanial Activity | Data not available in accessible sources | ||
| KB cells | Cytotoxicity | Data not available in accessible sources | ||
| Vero cells | Cytotoxicity | Data not available in accessible sources | ||
| 2-Mercaptopyrimidine | Leishmania amazonensis | Antileishmanial Activity | Data not available in accessible sources | |
| Leishmania chagasi | Antileishmanial Activity | Data not available in accessible sources | ||
| KB cells | Cytotoxicity | Data not available in accessible sources | ||
| Vero cells | Cytotoxicity | Data not available in accessible sources | ||
| 4-Mercaptopyridine | Leishmania amazonensis | Antileishmanial Activity | Data not available in accessible sources | |
| Leishmania chagasi | Antileishmanial Activity | Data not available in accessible sources | ||
| KB cells | Cytotoxicity | Data not available in accessible sources | ||
| Vero cells | Cytotoxicity | Data not available in accessible sources | ||
| 2-Mercaptobenzimidazole | Leishmania amazonensis | Antileishmanial Activity | Data not available in accessible sources | |
| Leishmania chagasi | Antileishmanial Activity | Data not available in accessible sources | ||
| KB cells | Cytotoxicity | Data not available in accessible sources | ||
| Vero cells | Cytotoxicity | Data not available in accessible sources |
Experimental Protocols
Antileishmanial Promastigote Viability Assay
This protocol outlines a general procedure for determining the in vitro activity of compounds against Leishmania promastigotes.
-
Parasite Culture: Leishmania amazonensis or Leishmania chagasi promastigotes are cultured at 26°C in a suitable medium, such as M-199 medium supplemented with 10% heat-inactivated fetal calf serum and antibiotics.
-
Assay Preparation: Mid-log phase promastigotes are seeded into 96-well microtiter plates at a density of approximately 5 x 10^6 parasites per well.
-
Compound Incubation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells contain the solvent alone.
-
Incubation Period: The plates are incubated for a defined period, typically 4 hours, at 26°C.
-
Viability Assessment: Parasite viability is determined using a colorimetric method, such as the MTT assay, or by direct counting using a hemocytometer after staining with a viability dye like Trypan Blue.
-
Data Analysis: The percentage of viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration.
Cytotoxicity Assay against Mammalian Cells (e.g., Vero cells)
This protocol describes a common method for assessing the cytotoxicity of compounds on a mammalian cell line.
-
Cell Culture: Vero cells are maintained in a suitable culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The test compounds are added to the wells at a range of concentrations.
-
Incubation: The plates are incubated for 24 to 72 hours.
-
Viability Measurement: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial activity.
-
IC50 Calculation: The CC50 value, the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.
Mandatory Visualization
Caption: Workflow for the in vitro antileishmanial activity assay.
Section 2: Inhibition of N-acetylglucosaminyltransferase I (GnT-I) by Psicofuranose Derivatives
Derivatives of β-D-psicofuranose, particularly 4'- and 6'-O-alkyl derivatives, have been investigated as potential inhibitors of N-acetylglucosaminyltransferase I (GnT-I), a key enzyme in the N-linked glycosylation pathway. Specific inhibition of this enzyme is a target for therapeutic intervention in various diseases.
Data Presentation: GnT-I Inhibition
The following table summarizes the classes of psicofuranose derivatives studied as GnT-I inhibitors. While specific Ki (inhibition constant) values for a comparative series were not found in the available literature, it has been reported that 6'-O-alkyl derivatives show competitive inhibition.
| Compound Class | Modification | Target Enzyme | Biological Assay | Quantitative Data (Ki) |
| β-D-Psicofuranose Derivative | 4'-O-methyl | N-acetylglucosaminyltransferase I | Enzyme Inhibition Assay | Data not available in accessible sources |
| 6'-O-methyl | N-acetylglucosaminyltransferase I | Enzyme Inhibition Assay | Reported as a competitive inhibitor (Ki=0.76mM) | |
| 6'-O-alkyl | N-acetylglucosaminyltransferase I | Enzyme Inhibition Assay | Reported as competitive inhibitors | |
| 6'-O-(5-iodoacetamido-pentyl) | N-acetylglucosaminyltransferase I | Enzyme Inhibition Assay | Reported as a specific time-dependent inhibitor |
Experimental Protocols
N-acetylglucosaminyltransferase I (GnT-I) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against GnT-I.
-
Enzyme and Substrates: Recombinant GnT-I is used as the enzyme source. The donor substrate is UDP-GlcNAc (uridine diphosphate (B83284) N-acetylglucosamine), and a suitable acceptor substrate, such as a synthetic peptide or oligosaccharide, is used.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., HEPES or Tris-HCl) at a physiological pH, containing the enzyme, acceptor substrate, and a divalent cation like MnCl2, which is often required for enzyme activity.
-
Inhibitor Addition: The test psicofuranose derivatives are pre-incubated with the enzyme and acceptor substrate before initiating the reaction.
-
Reaction Initiation: The reaction is started by the addition of the donor substrate, UDP-GlcNAc. For assays involving radiolabeled substrates, [3H] or [14C]-labeled UDP-GlcNAc is used.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period.
-
Reaction Termination and Product Separation: The reaction is stopped, often by adding a solution like EDTA or by heating. The glycosylated product is then separated from the unreacted radiolabeled donor substrate using methods like C18 reverse-phase chromatography or gel filtration.
-
Quantification: The amount of product formed is quantified by measuring the radioactivity incorporated into the acceptor substrate using a scintillation counter.
-
Data Analysis: The inhibitory activity is determined by comparing the product formation in the presence and absence of the inhibitor. The Ki value is calculated from dose-response curves at different substrate concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).
Mandatory Visualization
Caption: Experimental workflow for GnT-I enzyme inhibition assay.
Safety Operating Guide
Navigating the Disposal of beta-D-Psicofuranose: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any procedure that involves beta-D-Psicofuranose, it is essential to be familiar with its basic properties and the necessary safety precautions. Although comprehensive hazard information is not detailed in publicly available safety data sheets, general safe laboratory practices should always be observed.
Personal Protective Equipment (PPE) and Handling:
| Precaution | Specification |
| Eye Protection | Always wear safety glasses with side shields or goggles to protect against accidental splashes. |
| Hand Protection | Wear appropriate chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before use. |
| Skin and Body Protection | A standard laboratory coat should be worn to protect skin and clothing. |
| Ventilation | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols. |
| Hygiene Practices | Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling the compound, even if gloves were worn. |
Step-by-Step Disposal Procedure
The proper disposal of this compound, like any laboratory chemical, should be approached systematically. The following workflow provides a logical sequence of steps to ensure that the disposal process is conducted safely and in accordance with general laboratory standards.
Experimental Protocol for Disposal:
-
Consult Institutional and Local Regulations: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department and review local and national regulations regarding chemical waste disposal. These guidelines will provide the definitive requirements for your specific location.
-
Waste Classification: Based on the information from your EHS department and any available safety data, determine the appropriate waste classification. In the absence of specific data indicating hazardous properties, it is prudent to handle this compound as a standard chemical waste.
-
Segregation:
-
If classified as hazardous: Segregate the this compound waste from other laboratory waste streams. Do not mix it with non-hazardous materials.
-
If classified as non-hazardous: While less stringent, it is still good practice to collect it in a designated container separate from general refuse.
-
-
Container Labeling: Use a chemically resistant and sealable container for waste collection. The label should be clear, durable, and include the following information:
-
The full chemical name: "this compound"
-
The words "Waste" or "Hazardous Waste" as appropriate
-
The date of accumulation
-
The primary hazards (if known)
-
The name of the principal investigator or laboratory group
-
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.
-
Professional Disposal: Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS guidelines. Arrange for the collection of the waste by a licensed professional disposal service, following your institution's established procedures.
By adhering to these procedural steps and prioritizing safety, laboratory professionals can ensure the responsible and compliant disposal of this compound, thereby fostering a safe research environment.
Personal protective equipment for handling beta-D-Psicofuranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling beta-D-Psicofuranose. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on safety guidelines for the closely related nucleoside antibiotic, psicofuranine, and general best practices for handling chemical compounds in a laboratory setting to ensure the safety of personnel and the environment.
Personal Protective Equipment (PPE) Summary
A comprehensive personal protective equipment regimen is mandatory to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from potential splashes and dust.[1] |
| Hand Protection | Protective Gloves | Chemically resistant gloves such as nitrile or neoprene should be worn.[1][2] Gloves must be inspected for tears or punctures before use and changed immediately if contaminated.[1][2] | Prevents direct skin contact and absorption. |
| Body Protection | Laboratory Coat | An impervious, flame-resistant, or 100% cotton lab coat should be worn and fully buttoned.[2][3] | Provides a barrier against splashes and accidental skin contact.[2] |
| Respiratory Protection | Suitable Respirator | A NIOSH-approved respirator (e.g., N95 for solids) should be used if there is a risk of aerosol or dust formation, or if engineering controls are insufficient.[2][3][4] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1] | Prevents the inhalation of fine particles, dust, or aerosols.[1][4] |
Experimental Protocol: Safe Handling of this compound
Adherence to the following step-by-step handling procedures is critical for maintaining a safe laboratory environment.
1. Engineering Controls and Preparation:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Ensure that a safety shower and an eyewash station are readily accessible.[3]
-
Before beginning work, ensure all necessary PPE is donned correctly.
2. Handling and Solution Preparation:
-
When weighing the solid compound, perform the task within a ventilated balance enclosure or a chemical fume hood to minimize inhalation exposure.[4]
-
Handle the powder gently to avoid the formation of dust and aerosols.[1][4]
-
When preparing solutions, add the solvent to the vial containing the weighed powder within the chemical fume hood.[4]
-
If vortexing or sonication is required, ensure the vial is securely sealed to prevent any leakage.[4]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the area where this compound is handled.[1]
3. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate all reusable equipment and work surfaces. The initial rinse of reusable labware should be with a solvent that can dissolve the compound, and this rinsate must be collected as hazardous waste.[3][4]
-
Carefully remove PPE, avoiding contact with potentially contaminated surfaces, and dispose of single-use items in the designated hazardous waste stream.[4]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm, as related compounds are very toxic to aquatic life with long-lasting effects.[1]
-
Waste Identification: All materials that have come into contact with this compound must be treated as hazardous waste. This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips), contaminated PPE, and spill cleanup materials.[3]
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Aqueous solutions and solvent rinsates containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for halogenated or non-halogenated organic waste as appropriate.[2][3] Do not dispose of this chemical down the drain.[2]
-
Storage and Disposal: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area with secondary containment.[3] Arrange for pickup and disposal by a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[1][3]
Workflow for PPE Selection and Use
Caption: Workflow for PPE selection and use when handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
